molecular formula C10H10O B2442096 2-Cyclopropylbenzaldehyde CAS No. 20034-51-9

2-Cyclopropylbenzaldehyde

Cat. No.: B2442096
CAS No.: 20034-51-9
M. Wt: 146.189
InChI Key: ZVDXHSUCDWVQEY-UHFFFAOYSA-N
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Description

2-Cyclopropylbenzaldehyde is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.189. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopropylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDXHSUCDWVQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20034-51-9
Record name 2-cyclopropylbenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Cyclopropylbenzaldehyde (CAS No. 20034-51-9), a valuable synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a detailed, field-proven synthesis protocol, explore its key chemical reactions, and discuss its strategic application in medicinal chemistry, grounded in authoritative references.

Introduction: The Strategic Value of the 2-Cyclopropylphenyl Moiety

The incorporation of a cyclopropyl ring into aromatic systems is a well-established strategy in modern medicinal chemistry. This small, strained carbocycle is far from being a simple lipophilic spacer; its unique steric and electronic properties can profoundly and beneficially impact a molecule's pharmacological profile. The cyclopropyl group can enhance metabolic stability by strengthening adjacent C-H bonds against oxidative metabolism, modulate pKa, and enforce specific conformations that can lead to increased binding potency and selectivity for biological targets.

This compound serves as a key building block, providing access to this privileged structural motif. Its aldehyde functionality acts as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures for the discovery of novel therapeutics.

Core Properties of this compound

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 20034-51-9[1]
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 234.7 ± 19.0 °C (Predicted)
Density 1.132 ± 0.06 g/cm³ (Predicted)
IUPAC Name This compound[1]
SMILES C1CC1C2=CC=CC=C2C=O[1]
InChIKey ZVDXHSUCDWVQEY-UHFFFAOYSA-N[1]

Synthesis of this compound: A Validated Two-Step Approach

While several synthetic routes to substituted benzaldehydes exist, a robust and widely applicable method for preparing this compound involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a selective oxidation. This approach offers high yields and functional group tolerance, starting from commercially available materials.

SynthesisWorkflow Start 2-Bromobenzyl alcohol Intermediate 2-Cyclopropylbenzyl alcohol Start->Intermediate Step 1: Suzuki-Miyaura Coupling Final This compound Intermediate->Final Step 2: Selective Oxidation Reagent1 Cyclopropylboronic Acid Pd Catalyst, Base Reagent1->Start Reagent2 Mild Oxidizing Agent (e.g., PCC, DMP) Reagent2->Intermediate

Caption: Overall workflow for the synthesis of this compound.

Step 1: Suzuki-Miyaura Coupling to Synthesize 2-Cyclopropylbenzyl alcohol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Here, it is employed to couple the aryl bromide of 2-bromobenzyl alcohol with a cyclopropylboronic acid derivative.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) complex, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. Phosphine ligands (e.g., SPhos, P(t-Bu)₃) are used to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

SuzukiMechanism cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdR Ar-Pd(II)L₂(R) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArBr 2-Bromobenzyl alcohol ArBr->OxAdd Ar-Br Boronic Cyclopropyl-B(OH)₂ + Base Boronic->Transmetal R-B(OH)₃⁻

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • Reaction Setup: In a glove box or under an inert atmosphere (Argon or Nitrogen), charge a flame-dried round-bottom flask with 2-bromobenzyl alcohol (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand like SPhos (0.04 eq).

  • Solvent and Base Addition: Add anhydrous toluene and a 2M aqueous solution of potassium carbonate (K₂CO₃) (3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-cyclopropylbenzyl alcohol.

Step 2: Selective Oxidation to this compound

The oxidation of the primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the corresponding carboxylic acid.

Causality of Experimental Choices:

  • Oxidizing Agent: Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this transformation as they are selective for the oxidation of primary alcohols to aldehydes without significant side product formation. A Swern oxidation is also a reliable alternative.

  • Solvent: Anhydrous dichloromethane (DCM) is a common solvent for these oxidations as it is inert and easily removed.

Experimental Protocol (using PCC):

  • Reaction Setup: To a stirred solution of 2-cyclopropylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography if necessary to afford pure this compound.

Key Chemical Reactions and Synthetic Utility

The aldehyde group of this compound is a gateway to a multitude of chemical transformations, making it a highly versatile intermediate.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. This allows for the extension of the carbon chain and the introduction of various substituents.

WittigReaction Aldehyde 2-Cyclopropyl- benzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene Styrene Derivative Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Schematic of the Wittig reaction with this compound.

Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for forming C-N bonds. This compound can react with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This is a cornerstone reaction in pharmaceutical synthesis for introducing amine functionalities.

ReductiveAmination Aldehyde 2-Cyclopropyl- benzaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine (R-NH₂) Amine->Imine Product Substituted Amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: Workflow for Reductive Amination of this compound.

Application in Drug Discovery: A Precursor to TRPA1 Antagonists

A significant application of this compound is its use as an intermediate in the synthesis of antagonists for the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory conditions, making it an attractive target for novel analgesic and anti-inflammatory drugs.[2][3][4]

Several patented series of TRPA1 antagonists utilize the 2-cyclopropylphenyl scaffold, which can be derived from this compound. For instance, the aldehyde can be converted into a key intermediate that is subsequently elaborated into the final active pharmaceutical ingredient (API). The cyclopropyl group in this position is often crucial for achieving high potency and a desirable pharmacokinetic profile.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward, high-yielding synthesis from common starting materials, combined with the versatility of its aldehyde functional group, provides chemists with a reliable tool to access the valuable 2-cyclopropylphenyl moiety. The proven utility of this scaffold in developing potent and metabolically stable drug candidates, such as TRPA1 antagonists, underscores the continued relevance and importance of this compound in the pursuit of novel therapeutics.

References

Synthesis of 2-Cyclopropylbenzaldehyde from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Cyclopropylbenzaldehyde

Abstract

This compound is a pivotal structural motif and a versatile building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The incorporation of a cyclopropyl ring onto an aromatic aldehyde framework imparts unique conformational and electronic properties, making it a sought-after intermediate in drug development.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of methodologies, including palladium-catalyzed cross-coupling, Grignard-based approaches, and direct cyclopropanation. Each section is structured to deliver not just procedural steps, but also the causal logic behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is far more than a simple three-membered carbocycle; it is a strategic tool in medicinal chemistry.[1] Its significant ring strain (~27.5 kcal/mol) confers unique electronic and steric properties that can be leveraged to enhance drug efficacy and safety.[1] Key advantages include:

  • Enhanced Metabolic Stability: The C-H bonds within a cyclopropane ring are stronger than those in typical alkanes, making the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[1]

  • Improved Potency: The rigid structure of the cyclopropyl ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby improving binding affinity to its biological target.[1]

  • Modulation of Physicochemical Properties: It serves as a valuable bioisostere for groups like gem-dimethyl or vinyl, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Given these benefits, robust and scalable synthetic routes to key intermediates like this compound are of paramount importance.

Synthetic Strategy I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for carbon-carbon bond formation, prized for its functional group tolerance and reliability.[3][4] This approach typically involves the coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex.[3]

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established, three-step process that forms the basis of this synthetic strategy.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromobenzaldehyde), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated organoboron species (e.g., cyclopropylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)_2 PdII_Aryl_R Ar-Pd(II)L_n-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R Product This compound (Ar-R) RedElim->Product ArX 2-Bromobenzaldehyde (Ar-X) ArX->OxAdd Boronic Cyclopropylboronic Acid (R-B(OR)2) Boronic->Transmetal caption Fig 1. Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle.

Authoritative Grounding & Experimental Protocol

A highly effective protocol involves the use of potassium cyclopropyltrifluoroborate, a stable and easily handled alternative to the more volatile boronic acid. This method has been successfully applied to a range of aryl chlorides, demonstrating its broad utility.

Protocol: Synthesis via Suzuki-Miyaura Coupling [6]

  • Vessel Preparation: To a dry reaction vessel (e.g., a microwave vial) under an inert atmosphere (N₂ or Argon), add Pd(OAc)₂ (0.015 mmol), a suitable phosphine ligand such as XPhos (0.03 mmol), potassium cyclopropyltrifluoroborate (0.505 mmol), and K₂CO₃ (1.5 mmol) as the base.

  • Reagent Addition: Seal the vessel. Through a septum, add a solution of 2-bromobenzaldehyde (0.5 mmol) dissolved in a suitable solvent system, such as a toluene/water mixture.

  • Reaction Conditions: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80°C to 110°C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography to yield this compound.

Data Presentation & Field Insights
ParameterTypical ValueRationale & Causality
Starting Materials 2-Bromobenzaldehyde, K-cyclopropyltrifluoroborateThe bromo-substituent offers a good balance of reactivity and stability.[3] The trifluoroborate salt is air- and moisture-stable, simplifying handling.
Catalyst System Pd(OAc)₂ / XPhosPalladium acetate is a common Pd(II) precatalyst. XPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, especially for challenging substrates.
Base K₂CO₃ or Cs₂CO₃The base is crucial for activating the boronate species to facilitate transmetalation.[5] Cesium carbonate is often more effective but also more expensive.
Yield 60-90%Yields are highly dependent on the purity of reagents, efficiency of inert atmosphere techniques, and choice of ligand.

Trustworthiness: The success of this protocol hinges on maintaining an oxygen-free environment to prevent the degradation of the Pd(0) catalyst and phosphine ligands. The choice of a bulky ligand like XPhos is a deliberate one to accelerate the rate-limiting reductive elimination step.

Synthetic Strategy II: Grignard Reagent Addition

The Grignard reaction is a cornerstone of organic synthesis for forming C-C bonds through the addition of an organomagnesium halide to a carbonyl group or other electrophile.[7][8]

Mechanistic Rationale & Pathway Design

The core of this strategy is the nucleophilic character of the Grignard reagent.[9] A direct reaction of cyclopropylmagnesium bromide with 2-bromobenzaldehyde would be complicated. A more robust approach involves reacting the Grignard reagent with an electrophile where the aldehyde functionality is either protected or present in a precursor form, such as a Weinreb amide.

The Weinreb amide (N-methoxy-N-methylamide) is an excellent electrophile for Grignard reactions because it forms a stable, chelated tetrahedral intermediate.[10] This intermediate resists further addition of the Grignard reagent and collapses to the desired ketone (or in this case, aldehyde) only upon acidic workup. This circumvents the common problem of over-addition, which would lead to the formation of a secondary alcohol.[9][10]

Grignard_Workflow Start 2-Bromobenzoyl Chloride WeinrebAmide Weinreb Amide Formation Start->WeinrebAmide + Me(OMe)NH•HCl, Base AmideIntermediate N-methoxy-N-methyl- 2-bromobenzamide WeinrebAmide->AmideIntermediate GrignardReaction Grignard Reaction (+ Cyclopropyl-MgBr) AmideIntermediate->GrignardReaction Chelate Stable Chelated Intermediate GrignardReaction->Chelate Workup Acidic Workup (e.g., aq. HCl) Chelate->Workup Product This compound Workup->Product caption Fig 2. Grignard Synthesis via Weinreb Amide.

Caption: Fig 2. Grignard Synthesis via Weinreb Amide.

Authoritative Grounding & Experimental Protocol

This two-step approach first converts a 2-halobenzoyl derivative to the Weinreb amide, followed by the Grignard addition.

Protocol: Grignard Synthesis via Weinreb Amide Intermediate [10][11]

  • Weinreb Amide Synthesis: In a flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent like dichloromethane (DCM). Cool to 0°C and add a base (e.g., pyridine or triethylamine). Slowly add 2-bromobenzoyl chloride and allow the reaction to warm to room temperature. After workup, the N-methoxy-N-methyl-2-bromobenzamide is isolated.

  • Grignard Reaction:

    • Grignard Reagent Preparation: Prepare cyclopropylmagnesium bromide by slowly adding cyclopropyl bromide to magnesium turnings in anhydrous THF.

    • Addition: Cool the Weinreb amide solution in anhydrous THF to 0°C. Add the freshly prepared cyclopropylmagnesium bromide solution dropwise.

    • Monitoring: Stir the reaction at 0°C or room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl or dilute HCl at 0°C.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via column chromatography.

Data Presentation & Field Insights
ParameterSpecificationRationale & Causality
Key Reagents Cyclopropyl Bromide, Mg Turnings, Weinreb AmideThe Grignard reagent acts as a potent carbon nucleophile.[8] The Weinreb amide is the key to controlling reactivity and preventing alcohol formation.[10]
Critical Condition Strictly AnhydrousGrignard reagents are strong bases and are readily quenched by protic sources, including water, which will destroy the reagent and reduce the yield.[8]
Workup Mildly Acidic QuenchThe acidic workup is required to break down the stable chelated intermediate and liberate the aldehyde functional group.
Yield 50-75% (over 2 steps)Yields are sensitive to the quality and reactivity of the magnesium and the efficiency of the anhydrous technique.

Trustworthiness: This protocol's reliability is built upon the strategic use of the Weinreb amide to "tame" the high reactivity of the Grignard reagent. The self-validating aspect is the clean conversion to the aldehyde upon workup, without significant formation of the corresponding secondary alcohol, which would occur with esters or acyl chlorides.[9]

Synthetic Strategy III: Simmons-Smith Cyclopropanation

An alternative strategy is to construct the cyclopropyl ring directly onto a molecule that already contains the benzaldehyde framework. This is achieved via a cyclopropanation reaction, with the Simmons-Smith reaction being a classic and effective method.[12]

Mechanistic Rationale

This reaction involves the treatment of an alkene (in this case, 2-vinylbenzaldehyde) with an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[12] The carbenoid is generated in situ from diiodomethane and a zinc-copper couple. The reaction proceeds through a concerted, cheletropic mechanism where the carbenoid adds across the double bond in a syn fashion.[12]

Simmons_Smith Start 2-Vinylbenzaldehyde Addition Concerted Addition to Alkene Start->Addition Reagents CH₂I₂ + Zn(Cu) Carbenoid Formation of ICH₂ZnI Carbenoid Reagents->Carbenoid Carbenoid->Addition Product This compound Addition->Product caption Fig 3. Simmons-Smith Cyclopropanation Workflow.

Caption: Fig 3. Simmons-Smith Cyclopropanation Workflow.

Authoritative Grounding & Experimental Protocol

The Simmons-Smith reaction is a well-documented and reliable method for converting alkenes into cyclopropanes.[1][12]

Protocol: Simmons-Smith Cyclopropanation [1]

  • Catalyst Preparation: Prepare the zinc-copper couple by activating zinc dust with a copper sulfate solution.

  • Reaction Setup: To a flask containing the activated Zn(Cu) couple in a dry solvent (e.g., diethyl ether), add a solution of 2-vinylbenzaldehyde.

  • Reagent Addition: Add diiodomethane (CH₂I₂) dropwise to the stirred suspension. The reaction can be mildly exothermic. Maintain the temperature at or near room temperature.

  • Reaction Monitoring: Stir the reaction for several hours until completion, as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Filter the mixture to remove the zinc salts.

  • Extraction & Purification: Extract the filtrate with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation & Field Insights
ParameterSpecificationRationale & Causality
Starting Material 2-VinylbenzaldehydeThe presence of the alkene is the prerequisite for this cyclopropanation reaction.
Key Reagents Diiodomethane, Zinc-Copper CoupleThese reagents generate the active carbenoid species responsible for the C-C bond formations.[12] Diethylzinc can be used as a more reactive but also more pyrophoric alternative.
Stereochemistry Stereospecific (syn-addition)The concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product (though not relevant for this specific un-substituted case).[12]
Yield 50-80%Yields can be affected by the activity of the zinc-copper couple and the purity of the diiodomethane.

Trustworthiness: This method is valued for its reliability and functional group tolerance. The aldehyde group is generally stable under these conditions. The protocol's success relies on the effective activation of the zinc to form the reactive carbenoid.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as starting material availability, cost, scalability, and the specific requirements of the research program.

FeatureSuzuki-Miyaura CouplingGrignard Reaction (Weinreb)Simmons-Smith Cyclopropanation
Starting Materials 2-Halobenzaldehyde, Cyclopropylboron species2-Halobenzoyl derivative, Cyclopropyl bromide2-Vinylbenzaldehyde, Diiodomethane
Key Advantage High functional group tolerance; reliableUtilizes classic, cost-effective reagentsDirect ring formation; stereospecific
Main Challenge Cost of palladium catalyst and ligandsStrict anhydrous conditions requiredAvailability of vinyl precursor; zinc activation
Scalability Generally good; catalyst cost can be a factorGood, but requires careful process controlModerate; handling of zinc salts on scale
Atom Economy ModerateModerateGood

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic strategies. The Suzuki-Miyaura cross-coupling offers excellent reliability and functional group tolerance, making it a preferred method in many discovery chemistry settings. The Grignard-based approach , when thoughtfully designed using a Weinreb amide intermediate, provides a powerful and cost-effective alternative, provided that stringent anhydrous conditions can be maintained. Finally, the Simmons-Smith cyclopropanation presents a direct and elegant route if the corresponding vinyl precursor is readily available. The selection of the optimal pathway will ultimately be guided by a careful consideration of starting material availability, project scale, economic constraints, and the specific expertise of the research team. Each method, grounded in fundamental principles of organic chemistry, provides a reliable entry point to this valuable molecular building block, facilitating further innovation in drug discovery and materials science.

References

Physical and chemical properties of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyclopropylbenzaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is an aromatic aldehyde characterized by the presence of a cyclopropyl group at the ortho-position to the formyl group. This unique structural arrangement, combining the reactivity of an aldehyde with the distinct electronic and conformational properties of a cyclopropyl ring, makes it a valuable building block in organic synthesis. The cyclopropyl moiety is of particular interest in medicinal chemistry, often regarded as a "privileged" structural motif. Its incorporation can significantly influence the pharmacological profile of a molecule.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its applications for researchers and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.

PropertyValueSource(s)
CAS Number 20034-51-9[2][3]
Molecular Formula C₁₀H₁₀O[2][3]
Molecular Weight 146.19 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 234.7 ± 19.0 °C (Predicted)[5]
Density 1.132 ± 0.06 g/cm³ (Predicted)[5]
Storage Conditions 2-8°C, under an inert atmosphere[5][6][7]

Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis is fundamental to verifying the structure and purity of this compound. Below is an expert interpretation of its expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of its key functional groups. A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aromatic aldehyde.[8][9] Additionally, two distinct C-H stretching bands for the aldehyde proton can be anticipated around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹ .[9] The presence of the aromatic ring will be indicated by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides unambiguous evidence for the structure.

  • Aldehydic Proton: A highly deshielded singlet is expected between δ 9.5-10.5 ppm .[9]

  • Aromatic Protons: The four protons on the disubstituted benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm ), likely as complex multiplets due to their differing chemical environments and spin-spin coupling.[8]

  • Cyclopropyl Protons: The protons of the cyclopropyl ring will resonate in the upfield region, typically between δ 0.5-2.0 ppm , exhibiting complex splitting patterns due to geminal and vicinal coupling.[2]

¹³C NMR: The carbon NMR spectrum will show characteristic resonances.

  • Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm .[9]

  • Aromatic Carbons: Carbons of the benzene ring will appear between δ 120-150 ppm .

  • Cyclopropyl Carbons: The carbons of the cyclopropyl group will be found in the upfield region, typically below δ 30 ppm .

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, approximately 146.07 .[2][10]

Synthesis and Chemical Reactivity

Synthetic Approaches

While specific, detailed synthetic procedures for this compound are not extensively published, established organometallic cross-coupling reactions provide a reliable pathway. A plausible and efficient method involves the Suzuki coupling of 2-bromobenzaldehyde with cyclopropylboronic acid, catalyzed by a palladium complex. This approach is widely used for the formation of carbon-carbon bonds.[11] An alternative one-pot, two-step procedure could involve the reduction of a suitable Weinreb amide followed by a cross-coupling reaction.[12]

G cluster_start Starting Materials 2-bromobenzaldehyde 2-Bromobenzaldehyde suzuki_coupling Suzuki Coupling (Pd Catalyst, Base) 2-bromobenzaldehyde->suzuki_coupling cyclopropylboronic_acid Cyclopropylboronic Acid cyclopropylboronic_acid->suzuki_coupling workup Aqueous Workup & Purification suzuki_coupling->workup product This compound workup->product

Caption: Plausible synthesis of this compound via Suzuki coupling.

Key Chemical Reactions

The reactivity of this compound is dictated by its aldehyde functionality and the electronic influence of the ortho-cyclopropyl group.

  • Nucleophilic Addition: The aldehyde group is susceptible to attack by nucleophiles, a cornerstone of its utility in synthesis. This includes reactions with Grignard reagents, organolithium compounds, and Wittig reagents to form secondary alcohols and alkenes, respectively.

  • Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding 2-cyclopropylbenzoic acid using common oxidizing agents like potassium permanganate or chromic acid. Conversely, it can be reduced to 2-cyclopropylbenzyl alcohol with reducing agents such as sodium borohydride.

  • Reductive Amination: This compound is an excellent substrate for reductive amination, reacting with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines, which are common scaffolds in pharmaceuticals.

G cluster_reactions Key Reactions cluster_products Products start This compound oxidation Oxidation (e.g., KMnO4) start->oxidation [O] reduction Reduction (e.g., NaBH4) start->reduction [H] nucleophilic_add Nucleophilic Addition (e.g., R-MgBr) start->nucleophilic_add Nu- acid 2-Cyclopropylbenzoic Acid oxidation->acid alcohol 2-Cyclopropylbenzyl Alcohol reduction->alcohol sec_alcohol Secondary Alcohol nucleophilic_add->sec_alcohol

Caption: Reactivity profile of this compound.

Role in Drug Discovery and Development

The cyclopropyl group is a bioisostere for phenyl rings and double bonds, offering a unique combination of steric and electronic properties. Its incorporation into drug candidates can lead to several advantages:

  • Enhanced Potency: The rigid conformation of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving its binding affinity to a target receptor.[1]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and aqueous solubility, which are critical for optimizing a drug's pharmacokinetic profile.[1]

This compound serves as a key starting material for introducing this valuable fragment into larger, more complex molecules. It is an ideal candidate for use in diversity-oriented synthesis and the creation of compound libraries for high-throughput screening in drug discovery programs.[13][14] Its aldehyde handle allows for a wide array of subsequent chemical transformations, including multicomponent reactions and "click chemistry" applications.[13][15]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed[2][16]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2][16]

  • H335: May cause respiratory irritation[2]

Precautionary Measures: When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] All manipulations should be performed in a well-ventilated fume hood.[18] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[5][18]

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry and medicinal chemistry. Its unique combination of a reactive aldehyde group and a conformationally constrained, metabolically robust cyclopropyl ring makes it an attractive building block for the synthesis of novel chemical entities. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe utilization in research and development endeavors.

References

An In-depth Technical Guide to the Safe Handling and Management of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the skilled researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a thorough understanding of a compound's safety profile is not merely a regulatory formality—it is the bedrock of innovation. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and emergency management of 2-Cyclopropylbenzaldehyde (CAS No. 20034-51-9), moving beyond rote compliance to foster a culture of intrinsic safety and experimental integrity.

Part 1: Core Hazard Profile and Risk Causality

This compound is an aromatic aldehyde whose reactivity is influenced by both the aldehyde functional group and the strained cyclopropyl ring. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a multi-faceted approach to risk mitigation.

GHS Hazard Identification

The compound is classified with significant hazards that demand rigorous control measures. The primary risks are associated with its irritant properties and acute oral toxicity.[1][2]

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory notifications.[1]

Causality Insight: The aldehyde group (-CHO) is a known irritant, capable of reacting with biological nucleophiles in the skin, eyes, and respiratory tract, leading to inflammation and discomfort. The "harmful if swallowed" classification underscores the need to prevent any ingestion, as systemic effects can occur following absorption.

Logical Hazard Relationship Diagram

This diagram illustrates the immediate risks upon potential exposure, guiding the user from the nature of the hazard to the required preventative action.

GHS_Hazard_Flow cluster_hazard Chemical Properties cluster_exposure Potential Exposure Routes cluster_effect Physiological Effects Compound This compound Inhalation Inhalation (H335) Compound->Inhalation exposes to Skin_Contact Skin Contact (H315) Compound->Skin_Contact exposes to Eye_Contact Eye Contact (H319) Compound->Eye_Contact exposes to Ingestion Ingestion (H302) Compound->Ingestion exposes to Respiratory_Irritation Respiratory Irritation Inhalation->Respiratory_Irritation leads to Skin_Irritation Skin Irritation Skin_Contact->Skin_Irritation leads to Serious_Eye_Irritation Serious Eye Irritation Eye_Contact->Serious_Eye_Irritation leads to Harmful_Systemic Harmful Systemic Effects Ingestion->Harmful_Systemic leads to

Caption: Hazard exposure pathway for this compound.

Part 2: Proactive Risk Mitigation and Exposure Control

Effective safety protocols are proactive, not reactive. They are built on a foundation of engineering controls and appropriate personal protective equipment (PPE), chosen with a clear understanding of the compound's properties and the experimental procedures involved.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, a liquid with the potential to generate irritating vapors, is a certified chemical fume hood.[3]

  • Rationale: A fume hood provides constant, directional airflow that captures and exhausts vapors, preventing them from entering the researcher's breathing zone. This is critical for mitigating the risk of respiratory irritation (H335). All manipulations, including weighing, transferring, and preparing solutions, should be performed within the sash of an operating fume hood.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is not a substitute for robust engineering controls but serves as the essential final barrier. The selection of PPE must be deliberate and based on the specific hazards identified.

Body Part Required PPE Specification and Rationale
Eyes/Face Safety Goggles with Side Shields or Face ShieldCausality: Protects against splashes and aerosols that can cause serious eye irritation (H319).[3][4] A face shield worn over goggles is mandated for procedures with a higher splash risk, such as large-volume transfers.
Skin/Body Chemical-Resistant Lab CoatCausality: Provides a barrier against accidental skin contact, preventing irritation (H315) and contamination of personal clothing.[3][5]
Hands Chemical-Resistant GlovesCausality: Prevents direct skin contact and irritation. Nitrile or butyl rubber gloves are recommended.[3][4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating the skin.[6]
Respiratory NIOSH-Approved Respirator (if needed)Causality: Only required if engineering controls fail or during a large-scale spill cleanup where vapor concentrations may exceed safe limits. A respirator with an organic vapor cartridge would be appropriate.[3]

Part 3: Standard Operating Procedures (SOPs) for Handling and Storage

A detailed, step-by-step methodology ensures that safety is integrated into the experimental workflow.

Protocol for Routine Laboratory Handling

This protocol outlines the essential steps for safely manipulating this compound in a research setting.

  • Preparation:

    • Confirm that a chemical fume hood is operational and certified.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment (glassware, solvents, balances) and place them inside the fume hood.

    • Ensure an appropriate chemical spill kit is accessible.

  • Aliquotting and Transfer:

    • Keep the primary container of this compound tightly sealed when not in use.[7]

    • Perform all transfers of the liquid within the fume hood to contain any vapors.

    • Use appropriate tools (e.g., pipette, syringe) to minimize the risk of splashes.

    • If weighing the liquid, do so in a tared, sealed container within the fume hood.

  • Post-Handling:

    • Tightly seal the primary container and any vessels containing the compound.

    • Wipe down the work surface within the fume hood with an appropriate solvent.

    • Carefully remove gloves using the proper technique and dispose of them in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.[5][6]

Workflow for Safe Chemical Handling

Handling_Workflow Start Start: Prepare Experiment Verify_Controls Verify Engineering Controls (Fume Hood Operational?) Start->Verify_Controls Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Verify_Controls->Don_PPE Perform_Task Perform Task in Fume Hood (Weighing, Transfer, Reaction) Don_PPE->Perform_Task Secure_Compound Secure Compound (Seal Containers) Perform_Task->Secure_Compound Decontaminate Decontaminate Work Area Secure_Compound->Decontaminate Doff_PPE Doff & Dispose of PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End: Procedure Complete Wash_Hands->End

Caption: Step-by-step workflow for safe laboratory handling.

Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area.[5][7] Recommended storage temperature is between 2-8°C.[2][8]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][5][7] Aldehydes are prone to slow oxidation in air, which can form benzoic acid derivatives.[9]

  • Container: Keep the container tightly closed to prevent the release of vapors.[5][7]

  • Incompatibilities: Separate from strong oxidizing agents, acids, and bases to avoid vigorous or uncontrolled reactions.

Part 4: Emergency Response and Disposal

Preparedness is key to managing unexpected events like spills or exposures.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Medical personnel should be made aware of the chemical involved.[5][10]

Exposure Route First Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[5][11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][12]
Spill Management Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Control: Prevent the spill from spreading or entering drains.[11][13]

  • Absorb: Use an inert, non-combustible absorbent material like sand or vermiculite to soak up the liquid.[9][13]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[9][13]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Manage the waste as hazardous in accordance with local, state, and federal regulations.[5][11]

Emergency Decision Logic

Emergency_Response cluster_spill Spill Scenario cluster_exposure Exposure Scenario Incident Incident Occurs (Spill or Exposure) Is_Spill_Large Is Spill Large / Uncontrolled? Incident->Is_Spill_Large Spill Exposure_Type Identify Exposure Route (Skin, Eyes, Inhalation) Incident->Exposure_Type Exposure Evacuate_Alarm Evacuate Area Activate Alarm Call Emergency Response Is_Spill_Large->Evacuate_Alarm Yes Contain_Spill Contain Spill with Absorbent Material Is_Spill_Large->Contain_Spill No (Small & Contained) Collect_Waste Collect & Containerize Waste Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Area Collect_Waste->Decontaminate_Area First_Aid Administer Specific First Aid (See Table) Exposure_Type->First_Aid Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical

Caption: Decision-making flowchart for emergency incidents.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Cyclopropylbenzaldehyde. As a significant intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals, its preparation is of considerable interest. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, this guide reconstructs the most probable historical synthetic pathways based on the foundational principles of organic chemistry prevalent in the mid-20th century. We will delve into the early chemistry of cyclopropanes, the electronic influence of the cyclopropyl group on aromatic systems, and plausible historical synthetic methodologies, including electrophilic formylation and cyclopropanation strategies. This document details these likely historical methods with a focus on their chemical logic, reaction mechanisms, and detailed experimental protocols. Quantitative data is summarized in comparative tables, and reaction pathways are visualized using Graphviz diagrams to offer a clear and thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Confluence of a Strained Ring and a Versatile Functional Group

The cyclopropyl group, the smallest of the cycloalkanes, has long captivated the interest of organic chemists. Its inherent ring strain of approximately 27.5 kcal/mol results in unusual bonding, with the carbon-carbon bonds exhibiting significant p-character.[1] This unique electronic nature allows the cyclopropyl moiety to act as a potent modulator of molecular properties. In medicinal chemistry, the introduction of a cyclopropyl group can enhance metabolic stability, improve potency by enforcing a bioactive conformation, and fine-tune physicochemical properties.[1][2][3][4][5]

Benzaldehyde and its derivatives, on the other hand, are foundational building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. The combination of a cyclopropyl group and a benzaldehyde moiety, particularly with the cyclopropyl group at the ortho position, presents a synthetically valuable intermediate with a unique steric and electronic profile. This guide explores the likely historical pathways that would have led to the first synthesis of this compound, drawing upon the key developments in the chemistry of cyclopropanes and aromatic substitution reactions.

Foundational Discoveries: The Dawn of Cyclopropane Chemistry

The journey to this compound begins with the first synthesis of its parent carbocycle, cyclopropane. In 1881, August Freund successfully prepared cyclopropane via an intramolecular Wurtz reaction of 1,3-dibromopropane with sodium.[6] However, it was not until the mid-20th century that more general and reliable methods for the synthesis of cyclopropane rings became available. A landmark development was the Simmons-Smith reaction, reported in 1958, which involves the reaction of an alkene with a carbenoid generated from diiodomethane and a zinc-copper couple.[2][7] This reaction provided a stereospecific route to a wide variety of cyclopropane-containing molecules.

Plausible Historical Synthetic Routes to this compound

The first synthesis of this compound likely occurred as an extension of the growing interest in the chemistry of cyclopropylarenes in the latter half of the 20th century. Early studies on the electrophilic aromatic substitution of cyclopropylbenzene established the cyclopropyl group as an activating, ortho, para-directing substituent.[8] This critical understanding opens up two logical and historically plausible synthetic strategies.

Route A: Electrophilic Formylation of Cyclopropylbenzene

Given the ortho, para-directing nature of the cyclopropyl group, a direct formylation of cyclopropylbenzene would be a logical approach to this compound. Several classical formylation reactions could have been employed.

The Gattermann-Koch reaction, which introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure with a catalyst system of aluminum chloride and copper(I) chloride, is a plausible method.

Experimental Protocol: Gattermann-Koch Formylation of Cyclopropylbenzene

  • Apparatus: A high-pressure autoclave equipped with a stirrer and gas inlet.

  • Reagents:

    • Cyclopropylbenzene

    • Anhydrous aluminum chloride (AlCl₃)

    • Copper(I) chloride (CuCl)

    • Dry benzene (as solvent)

    • Carbon monoxide (CO) gas

    • Hydrogen chloride (HCl) gas

  • Procedure:

    • The autoclave is charged with anhydrous aluminum chloride, copper(I) chloride, and dry benzene under an inert atmosphere.

    • The mixture is cooled, and cyclopropylbenzene is added.

    • The autoclave is sealed and pressurized with a mixture of carbon monoxide and hydrogen chloride gas.

    • The reaction mixture is stirred vigorously at a controlled temperature and pressure for several hours.

    • After the reaction is complete, the pressure is carefully released, and the reaction mixture is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

    • The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., MgSO₄).

    • The solvent is removed under reduced pressure, and the resulting mixture of ortho- and para-cyclopropylbenzaldehyde is purified by fractional distillation or column chromatography.

Causality Behind Experimental Choices:

  • The use of a high-pressure autoclave is necessary to maintain a sufficient concentration of the gaseous reactants (CO and HCl) in the reaction mixture.

  • Anhydrous conditions are critical as aluminum chloride is highly reactive towards water.

  • The copper(I) chloride co-catalyst is essential for the formation of the formyl cation electrophile.

  • The acidic workup is required to hydrolyze the intermediate complex and liberate the aldehyde product.

Diagram of the Gattermann-Koch Reaction Pathway:

Gattermann_Koch cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Products Cyclopropylbenzene Cyclopropylbenzene EAS Electrophilic Aromatic Substitution Cyclopropylbenzene->EAS CO_HCl CO + HCl Formyl_Cation Formation of Formyl Cation Electrophile CO_HCl->Formyl_Cation Catalyst AlCl₃ / CuCl Catalyst->Formyl_Cation Formyl_Cation->EAS Intermediate Sigma Complex Intermediate EAS->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Hydrolysis Acidic Hydrolysis Product_Complex->Hydrolysis ortho_Product This compound Hydrolysis->ortho_Product para_Product 4-Cyclopropylbenzaldehyde Hydrolysis->para_Product

Caption: Gattermann-Koch formylation of cyclopropylbenzene.

Route B: Cyclopropanation of an ortho-Substituted Benzene Derivative

An alternative strategy would involve introducing the cyclopropyl ring onto a pre-functionalized benzene ring. A plausible precursor would be 2-vinylbenzaldehyde, which could be subjected to a Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Vinylbenzaldehyde

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents:

    • 2-Vinylbenzaldehyde

    • Zinc-copper couple (Zn-Cu)

    • Diiodomethane (CH₂I₂)

    • Anhydrous diethyl ether

  • Procedure:

    • A suspension of the zinc-copper couple in anhydrous diethyl ether is placed in the reaction flask under a nitrogen atmosphere.

    • A solution of diiodomethane in anhydrous diethyl ether is added to the flask, and the mixture is gently heated to initiate the formation of the organozinc carbenoid (iodomethyl)zinc iodide.

    • A solution of 2-vinylbenzaldehyde in anhydrous diethyl ether is added dropwise to the reaction mixture.

    • The reaction is stirred at reflux for several hours until the starting material is consumed (monitored by TLC).

    • The reaction mixture is cooled, and the excess zinc is filtered off.

    • The filtrate is washed successively with a saturated aqueous solution of ammonium chloride, a saturated aqueous solution of sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude this compound is purified by distillation under reduced pressure or by column chromatography.

Causality Behind Experimental Choices:

  • The zinc-copper couple is used to generate the active Simmons-Smith reagent. The copper facilitates the reaction.

  • Anhydrous conditions are essential as the organozinc reagent is sensitive to moisture.

  • The use of diethyl ether as a solvent is common for this reaction as it is relatively inert and effectively solvates the reagents.

  • The workup with ammonium chloride quenches any remaining organozinc species.

Diagram of the Simmons-Smith Reaction Workflow:

Simmons_Smith Start 2-Vinylbenzaldehyde Reaction Cyclopropanation in Anhydrous Ether Start->Reaction Reagent_Prep Prepare Simmons-Smith Reagent (Zn-Cu + CH₂I₂) Reagent_Prep->Reaction Workup Aqueous Workup (NH₄Cl, NaHCO₃) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Simmons-Smith cyclopropanation workflow.

Spectroscopic Characterization

The identity and purity of this compound would have been confirmed using the spectroscopic techniques available at the time, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data for this compound
¹H NMR The proton NMR spectrum would be expected to show a characteristic aldehyde proton singlet between 9.5 and 10.5 ppm. The aromatic protons would appear as multiplets in the aromatic region (7.0-8.0 ppm). The protons of the cyclopropyl ring would appear as complex multiplets in the upfield region (typically 0.5-2.5 ppm).
¹³C NMR The carbon NMR spectrum would show a carbonyl carbon signal for the aldehyde at around 190-200 ppm. The aromatic carbons would appear in the 120-150 ppm region, and the cyclopropyl carbons would be observed in the upfield region (typically below 20 ppm).
IR Spectroscopy The IR spectrum would exhibit a strong carbonyl (C=O) stretching absorption for the aldehyde at approximately 1700 cm⁻¹. C-H stretching bands for the aldehyde proton would be visible around 2820 and 2720 cm⁻¹. Aromatic C=C stretching absorptions would be present in the 1600-1450 cm⁻¹ region.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₀O, 146.19 g/mol ).

Evolution of Synthetic Methodologies

While the classical methods described above are plausible for the initial synthesis of this compound, modern organic synthesis has provided more efficient and versatile routes. For instance, palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds. A modern approach might involve the coupling of an ortho-substituted benzaldehyde derivative (e.g., 2-bromobenzaldehyde) with a cyclopropyl organometallic reagent (e.g., cyclopropylboronic acid in a Suzuki coupling).[9] These contemporary methods often offer higher yields, greater functional group tolerance, and milder reaction conditions compared to their historical counterparts.

Applications in Medicinal Chemistry and Drug Development

The interest in this compound and related structures has grown significantly with the appreciation of the cyclopropyl group's utility in drug design. The ortho-substitution pattern creates a specific spatial arrangement of the cyclopropyl and aldehyde groups, which can be exploited to design molecules that fit into the binding pockets of biological targets with high affinity and selectivity. The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of diverse libraries of compounds for biological screening.

Conclusion

The precise historical moment of the first synthesis of this compound remains elusive in the readily available scientific literature. However, based on the foundational principles of organic chemistry established in the mid-20th century, a logical and plausible history of its discovery can be reconstructed. The understanding of the cyclopropyl group as an ortho, para-director in electrophilic aromatic substitution would have naturally led to attempts at the direct formylation of cyclopropylbenzene. Concurrently, the development of robust cyclopropanation methods like the Simmons-Smith reaction provided a complementary pathway starting from a pre-functionalized benzaldehyde. These early synthetic endeavors, though perhaps not as efficient as modern methods, laid the groundwork for the eventual use of this compound as a valuable building block in contemporary organic synthesis and medicinal chemistry. The enduring utility of this molecule is a testament to the pioneering work of early organic chemists in exploring the reactivity of strained ring systems and developing the foundational reactions that continue to be the bedrock of the field.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 2-Cyclopropylbenzaldehyde (C₁₀H₁₀O), a valuable building block in organic synthesis and medicinal chemistry. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the foundational knowledge for accurate structural elucidation and quality control.

Introduction: The Structural Significance of this compound

This compound is an aromatic aldehyde featuring a cyclopropyl group at the ortho position to the formyl group. This unique structural arrangement, with the strained three-membered ring adjacent to the carbonyl and aromatic systems, imparts distinct electronic and conformational properties that are reflected in its spectroscopic signatures. The cyclopropyl group, with its "pseudo-unsaturated" character, can act as a π-electron donor, influencing the electron density of the aromatic ring and the reactivity of the aldehyde functionality.[1] A thorough understanding of its spectroscopic profile is paramount for its effective utilization in the synthesis of complex molecular architectures, including active pharmaceutical ingredients.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic, aromatic, and cyclopropyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Key Features of the ¹H NMR Spectrum:

  • Aldehydic Proton: A singlet is typically observed in the downfield region, around δ 10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.[2]

  • Aromatic Protons: The four protons on the benzene ring appear in the aromatic region (δ 7.0-8.0 ppm). Due to the ortho-substitution, these protons are chemically non-equivalent and will exhibit complex splitting patterns (multiplets) arising from spin-spin coupling.[3]

  • Cyclopropyl Protons: The protons of the cyclopropyl group typically resonate in the upfield region of the spectrum. The methine proton (CH) attached to the aromatic ring will appear as a multiplet, while the four methylene protons (CH₂) will also show complex splitting patterns due to both geminal and vicinal coupling. The upfield chemical shift of cyclopropyl protons is a characteristic feature attributed to the ring current effect of the cyclopropane ring.[4][5]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ ppm)Multiplicity
Aldehydic-H~10.3s
Aromatic-H7.2 - 7.9m
Cyclopropyl-CH~2.5m
Cyclopropyl-CH₂0.7 - 1.2m

Note: Predicted data is based on computational models and may vary from experimental values.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Key Features of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears as a weak signal in the far downfield region of the spectrum, typically around δ 192 ppm.[6]

  • Aromatic Carbons: The six carbons of the benzene ring will give rise to distinct signals in the aromatic region (δ 125-150 ppm). The carbon attached to the cyclopropyl group and the carbon of the aldehyde group will have characteristic chemical shifts.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl group resonate in the upfield region, with the methine carbon appearing further downfield than the methylene carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ ppm)
C=O~192
Aromatic C-CHO~136
Aromatic C-Cyclopropyl~148
Aromatic C-H126 - 134
Cyclopropyl-CH~15
Cyclopropyl-CH₂~10

Note: Predicted data is based on computational models and may vary from experimental values.

Experimental Protocol for NMR Analysis:

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. A larger number of scans and a longer acquisition time are typically necessary to obtain a good spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Diagram of NMR Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the aldehyde and aromatic moieties.

Key Vibrational Modes:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1685-1705 cm⁻¹ for the carbonyl group of the aromatic aldehyde. Conjugation with the aromatic ring lowers the stretching frequency compared to aliphatic aldehydes.[7][8]

  • Aldehydic C-H Stretch: Two weak to medium bands are characteristic of the C-H stretch of the aldehyde group, appearing around 2820 cm⁻¹ and 2720 cm⁻¹. The appearance of two bands is often due to Fermi resonance.[9][10]

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.

  • Cyclopropyl C-H Stretch: The C-H stretching vibrations of the cyclopropyl group are expected to appear in the region of 3000-3100 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch> 3000Medium-Weak
Cyclopropyl C-H Stretch~3050Medium-Weak
Aldehydic C-H Stretch~2820, ~2720Weak-Medium
C=O Stretch~1700Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently recorded using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly on the ATR crystal.[11] Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural confirmation.

Key Features of the Mass Spectrum:

  • Molecular Ion Peak (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (146.19 g/mol ).[12] For high-resolution mass spectrometry, the exact mass would be observed.

  • [M-H]⁺ Fragment: A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen, resulting in a prominent peak at m/z [M-1].[13]

  • [M-CHO]⁺ Fragment: Loss of the entire formyl group (-CHO) would lead to a fragment ion at m/z [M-29].

  • Fragments from the Cyclopropyl Group: Fragmentation of the cyclopropyl ring can also occur.

Table 4: Predicted Mass Spectrometry Data for this compound

Adduct/FragmentPredicted m/z
[M]⁺146.07
[M+H]⁺147.08
[M+Na]⁺169.06
[M-H]⁻145.07

Note: Predicted data from PubChemLite.[14] Experimental fragmentation patterns may vary.

Experimental Protocol for GC-MS Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.[15]

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to increase gradually to ensure good separation of the components.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer, typically using Electron Ionization (EI). The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragments.

Diagram of GC-MS Workflow:

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its unique molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the fragmentation pattern in the mass spectrum collectively allow for its unambiguous identification and characterization. This in-depth understanding is crucial for scientists and researchers who utilize this versatile molecule in the development of novel chemical entities and pharmaceuticals. By leveraging the insights provided in this guide, professionals can ensure the identity and purity of their materials, leading to more reliable and reproducible research outcomes.

References

An In-Depth Technical Guide to 2-Cyclopropylbenzaldehyde and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 2-Cyclopropylbenzaldehyde Scaffold in Modern Chemistry

This compound, a seemingly unassuming aromatic aldehyde, has steadily gained prominence as a versatile building block in the realms of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a strained cyclopropyl ring directly attached to a benzaldehyde moiety at the ortho position, imparts a fascinating combination of steric and electronic properties. This guide provides an in-depth exploration of this compound, from its synthesis and reactivity to the burgeoning applications of its derivatives in the landscape of drug discovery. We will delve into the causality behind experimental choices, providing field-proven insights for researchers and drug development professionals.

The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. This small, rigid carbocycle can positively influence a molecule's potency, metabolic stability, and physicochemical properties. When appended to a benzaldehyde core, it creates a scaffold ripe for derivatization, opening avenues to novel chemical entities with diverse biological activities. This guide will serve as a comprehensive technical resource, offering not only a thorough literature review but also actionable experimental protocols and a forward-looking perspective on the potential of this intriguing molecule.

Table of Key Properties: this compound

PropertyValueReference
CAS Number 20034-51-9[1]
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 234.7±19.0 °C (Predicted)
Density 1.132±0.06 g/cm³ (Predicted)
Storage 2-8°C, under inert atmosphere

I. Synthesis of the Core Scaffold: this compound

The efficient and scalable synthesis of this compound is paramount for its utilization as a starting material. Several synthetic strategies can be envisioned, primarily revolving around the formation of the cyclopropyl-aryl bond or the introduction of the aldehyde functionality.

A. Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to two primary disconnection approaches:

G This compound This compound Aryl Halide 2-Halobenzaldehyde This compound->Aryl Halide C-C Bond Formation (e.g., Suzuki, Grignard) Alcohol Precursor (2-Cyclopropylphenyl)methanol This compound->Alcohol Precursor Oxidation Cyclopropyl Nucleophile Cyclopropyl Organometallic Aryl Nucleophile 2-Organometallic Benzaldehyde Cyclopropyl Electrophile Cyclopropyl Halide Alcohol Precursor->Aryl Halide C-C Bond Formation (e.g., Grignard) Oxidation Oxidation

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two main strategies:

  • Carbon-Carbon Bond Formation: Coupling a cyclopropyl nucleophile (e.g., cyclopropylboronic acid or a cyclopropyl Grignard reagent) with a 2-halobenzaldehyde derivative.

  • Oxidation: Oxidation of the corresponding benzylic alcohol, (2-cyclopropylphenyl)methanol, which can be synthesized via the Grignard reaction of a 2-halobenzyl alcohol derivative or a 2-halobenzaldehyde followed by reduction.

B. Recommended Synthetic Protocols

Based on literature precedents for similar transformations, two robust methods are proposed for the synthesis of this compound.

Method 1: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl-cyclopropyl bonds with high functional group tolerance.[1][2][3]

G cluster_reactants Reactants cluster_conditions Conditions 2-Bromobenzaldehyde 2-Bromobenzaldehyde Product This compound 2-Bromobenzaldehyde->Product Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Product Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2)->Product Ligand (e.g., SPhos) Ligand (e.g., SPhos) Ligand (e.g., SPhos)->Product Base (e.g., K3PO4) Base (e.g., K3PO4) Base (e.g., K3PO4)->Product Solvent (e.g., Toluene/H2O) Solvent (e.g., Toluene/H2O) Solvent (e.g., Toluene/H2O)->Product

Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromobenzaldehyde (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (e.g., a 10:1 ratio).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Method 2: Grignard Reaction followed by Oxidation

This two-step approach involves the formation of the corresponding alcohol, (2-cyclopropylphenyl)methanol, via a Grignard reaction, followed by its oxidation to the aldehyde.

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 2-Bromobenzaldehyde 2-Bromobenzaldehyde Intermediate_Alcohol (2-Cyclopropylphenyl)methanol 2-Bromobenzaldehyde->Intermediate_Alcohol Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide->Intermediate_Alcohol Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Intermediate_Alcohol Final_Product This compound Intermediate_Alcohol->Final_Product Oxidizing Agent (e.g., PCC, DMP) Oxidizing Agent (e.g., PCC, DMP) Oxidizing Agent (e.g., PCC, DMP)->Final_Product Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Final_Product

Caption: Two-step synthesis of this compound via Grignard reaction and oxidation.

Experimental Protocol: Grignard Reaction and Oxidation

  • Step 1: Synthesis of (2-cyclopropylphenyl)methanol

    • Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, prepare or add a solution of cyclopropylmagnesium bromide in THF.

    • Addition of Aldehyde: Cool the Grignard solution to 0 °C and slowly add a solution of 2-bromobenzaldehyde (1.0 equiv) in anhydrous THF.

    • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude alcohol by column chromatography.

  • Step 2: Oxidation to this compound

    • Reaction Setup: To a solution of (2-cyclopropylphenyl)methanol (1.0 equiv) in an appropriate solvent (e.g., dichloromethane), add an oxidizing agent.

    • Choice of Oxidant: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are recommended to avoid over-oxidation to the carboxylic acid.[4]

    • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

    • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts. Concentrate the filtrate and purify the resulting aldehyde by column chromatography.

II. Reactivity of this compound: A Gateway to Molecular Diversity

The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives.

A. Olefination Reactions: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).

G cluster_reactants Reactants cluster_conditions Conditions This compound This compound Product Alkene Derivative This compound->Product Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Product Base (e.g., n-BuLi, NaH) Base (e.g., n-BuLi, NaH) Base (e.g., n-BuLi, NaH)->Product Solvent (e.g., THF, DMSO) Solvent (e.g., THF, DMSO) Solvent (e.g., THF, DMSO)->Product

Caption: Wittig reaction of this compound.

Experimental Protocol: Wittig Reaction

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the corresponding phosphonium salt in an anhydrous solvent (e.g., THF). Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the ylide.

  • Aldehyde Addition: To the resulting colored solution of the ylide, add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise at the same low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for a designated period (typically 1-12 hours), monitoring by TLC.

  • Quenching and Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the crude alkene by column chromatography.

B. Further C-C Bond Formations: Suzuki and Other Cross-Coupling Reactions

While the aldehyde itself is not a typical substrate for cross-coupling, it can be readily converted to a triflate or halide, which can then participate in reactions like the Suzuki coupling. This allows for the introduction of various aryl or vinyl groups at the formyl position after its transformation.

III. Applications in Drug Discovery: The Promise of this compound Derivatives

The unique structural features of the this compound scaffold make it an attractive starting point for the design of novel therapeutic agents. The cyclopropyl group can enhance binding affinity to biological targets and improve metabolic stability, while the derivatizable aldehyde allows for the introduction of various pharmacophores.[5]

A. Anticancer Activity

Several benzaldehyde derivatives have demonstrated promising anticancer properties.[5] The this compound core can be incorporated into molecules designed to target various cancer-related pathways.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and this compound can serve as a precursor for the synthesis of such scaffolds. For instance, derivatives of pyrido[3,2-d]pyrimidine have been investigated as PI3K/mTOR inhibitors.[6] While no specific this compound derivatives are reported in this particular study, the core structure is amenable to similar synthetic strategies. Another study identified novel thienopyrimidines and thienopyridines as potent inhibitors of VEGFR-2 kinase.[7]

  • Hedgehog Pathway Inhibitors: The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is implicated in several cancers.[8] Small molecule inhibitors of this pathway are of significant interest in oncology. While no direct inhibitors based on the this compound scaffold were found, the structural motifs present in known Hedgehog pathway inhibitors suggest that derivatives of this compound could be designed to target components of this pathway.[9]

Table of Selected Benzaldehyde Derivatives with Anticancer Activity

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
2,3-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.34[8]
2,3-DihydroxybenzaldehydeOVCAR-8 (Ovarian)1.15[8]
2,3-DihydroxybenzaldehydeHCT-116 (Colon)1.09[8]
2,3-DihydroxybenzaldehydeHL-60 (Leukemia)0.36[8]
2,5-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.51[8]
2,5-DihydroxybenzaldehydeOVCAR-8 (Ovarian)1.29[8]
2,5-DihydroxybenzaldehydeHCT-116 (Colon)1.17[8]
2,5-DihydroxybenzaldehydeHL-60 (Leukemia)0.42[8]
3,5-DichlorosalicylaldehydeHL-60 (Leukemia)0.89[8]
B. Antiviral and Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology. Benzaldehyde derivatives have been investigated for a range of biological activities, including antiviral effects.[10] For example, certain benzimidazole ribonucleosides have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[11] The synthesis of such complex molecules could potentially start from a suitably functionalized this compound derivative.

IV. Conclusion and Future Perspectives

This compound has emerged as a valuable and versatile platform in organic synthesis and medicinal chemistry. Its efficient synthesis, coupled with the rich reactivity of the aldehyde functional group, provides access to a wide array of novel derivatives. The strategic incorporation of the cyclopropyl moiety offers significant advantages in the design of new therapeutic agents, particularly in the field of oncology.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Derivatives: The exploration of a broader chemical space through the synthesis of new derivatives of this compound will undoubtedly lead to the discovery of compounds with enhanced biological activities and novel mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on series of this compound derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[6][12]

  • Exploration of New Therapeutic Areas: While oncology is a primary focus, the potential of these derivatives in other therapeutic areas, such as infectious diseases and inflammatory disorders, warrants further investigation.

V. References

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][12][13]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.

  • BenchChem. Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.

  • PubChem. This compound.

  • Organic Chemistry Portal. Wittig Reaction.

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 2004.

  • BenchChem. Cytotoxicity of 2-Methylbenzaldehyde Derivatives: A Comparative Guide.

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 2017.

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

  • Organic Syntheses. 6-Chloro-1-hexene.

  • European Journal of Medicinal Chemistry.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • BenchChem. Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Cyclopropyl-Containing Long-Chain Alkanes.

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 2018.

  • ResearchGate. Benzaldehyde derivatives with investigated inhibition profile 2.

  • Substituted adamantylphthalimides: Synthesis, antiviral and antiproliferative activity. Archiv der Pharmazie, 2020.

  • KPU Pressbooks. 2.2 Preparations of Aldehydes and Ketones – Organic Chemistry II.

  • Master Organic Chemistry. Grignard multi-step synthesis example.

  • Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 1995.

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 2008.

  • Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 2012.

  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 2023.

  • BenchChem. Application Notes and Protocols for the Oxidation of (2,4-Bis(decyloxy)phenyl)methanol to 2,4-Bis.

  • BenchChem. Potential Therapeutic Applications of Benzaldehyde Derivatives: A Technical Guide.

  • Synthesis and Antiviral Activity of Hydroxy-Substituted Benzaldehydes and Related Compounds. Russian Journal of Bioorganic Chemistry, 2004.

  • BenchChem. An In-depth Technical Guide to the Synthesis of (2,4-Bis(decyloxy)phenyl)methanol.

References

Methodological & Application

Wittig reaction of 2-Cyclopropylbenzaldehyde protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Cyclopropylstyrene via the Wittig Reaction

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry for its unparalleled efficiency in olefination.[1][2] This application note provides a detailed protocol for the synthesis of 2-cyclopropylstyrene from 2-cyclopropylbenzaldehyde using a non-stabilized phosphorus ylide derived from methyltriphenylphosphonium bromide. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide expert insights into critical parameters that ensure a successful and high-yield synthesis. This guide is intended for researchers in organic synthesis and drug development who require a robust method for installing vinyl groups on sterically demanding aromatic scaffolds.

Introduction and Scientific Principle

The Wittig reaction facilitates the conversion of a carbonyl group (aldehyde or ketone) into an alkene through the reaction with a phosphorus ylide (a Wittig reagent).[3][4] The reaction's primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5]

This protocol focuses on the use of a non-stabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂). Non-stabilized ylides, where the carbanion is adjacent to alkyl or hydrogen substituents, are highly reactive and typically favor the formation of (Z)-alkenes with aldehydes under kinetic control.[3][5][6] However, in the synthesis of a terminal alkene like 2-cyclopropylstyrene, stereoselectivity is not a factor. The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde, forming a transient four-membered ring intermediate known as an oxaphosphetane.[1][7] This intermediate rapidly collapses in a retro-[2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide.

Reaction Mechanism: Oxaphosphetane Pathway

// Reactants ylide [label=<

Ph₃P⊕ | ⊖ CH₂

, fontcolor="#202124"]; aldehyde [label=<

CHO 2-Cyclopropyl- benzaldehyde

, label="2-Cyclopropyl-\nbenzaldehyde", fontcolor="#202124"];

// Transition State ts [label="[2+2] Cycloaddition\nTransition State", shape=box, style=dashed, fontcolor="#5F6368"];

// Intermediate oxaphosphetane [label="Oxaphosphetane\nIntermediate", shape=box, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

// Products alkene [label="2-Cyclopropylstyrene", fontcolor="#202124"]; tppo [label="Ph₃P=O\n(Triphenylphosphine oxide)", fontcolor="#202124"];

// Arrows {ylide, aldehyde} -> ts [arrowhead=none]; ts -> oxaphosphetane [label="Concerted", fontcolor="#34A853"]; oxaphosphetane -> {alkene, tppo} [label="Retro-[2+2]\nCycloreversion", fontcolor="#EA4335"]; } Gdot Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

Detailed Experimental Protocol

This protocol details the synthesis of 2-cyclopropylstyrene from this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )EquivalentsAmountNotes
Methyltriphenylphosphonium bromide357.231.13.93 gMust be dried under vacuum before use.
Anhydrous Tetrahydrofuran (THF)72.11-50 mL + 10 mLUse from a freshly opened bottle or distilled from Na/benzophenone.
n-Butyllithium (n-BuLi)64.061.054.4 mL (2.5 M in hexanes)Pyrophoric; handle with extreme care under inert atmosphere.
This compound146.191.01.46 g (1.38 mL)Ensure purity by distillation if necessary.
Saturated aq. NH₄Cl--20 mLFor quenching the reaction.
Diethyl ether (Et₂O)74.12-~150 mLFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededFor drying the organic phase.
Silica Gel--As neededFor column chromatography (230-400 mesh).
Equipment
  • Flame-dried, two-necked 100 mL round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Procedure

Part A: Preparation of the Ylide (Wittig Reagent)

  • Setup: Assemble the flame-dried 100 mL round-bottom flask under a stream of dry nitrogen or argon. Equip it with a magnetic stir bar and a rubber septum on one neck.

  • Add Phosphonium Salt: Quickly weigh 3.93 g of dry methyltriphenylphosphonium bromide and add it to the flask.[8][9] Reseal the flask immediately.

  • Add Solvent: Using a syringe, add 50 mL of anhydrous THF to the flask. Stir the resulting suspension.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C.

  • Base Addition: Slowly add 4.4 mL of 2.5 M n-BuLi dropwise via syringe over 10 minutes.[10]

    • Expert Insight: A distinct color change from a white suspension to a deep yellow or orange solution indicates the successful formation of the ylide, methylenetriphenylphosphorane. The strong base deprotonates the phosphonium salt.[11]

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

Part B: The Wittig Reaction 7. Aldehyde Addition: In a separate small, dry vial, dissolve 1.46 g of this compound in 10 mL of anhydrous THF. Add this solution dropwise to the stirring ylide solution at 0 °C over 15 minutes. 8. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 3-4 hours.

  • Expert Insight: Reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with 95:5 Hexane:Ethyl Acetate. The disappearance of the aldehyde spot indicates reaction completion.

Part C: Work-up and Purification 9. Quenching: Cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.[12] 10. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[13] 11. Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[13] 12. Purification: The crude product will be a mixture of 2-cyclopropylstyrene and triphenylphosphine oxide. Purify this mixture using flash column chromatography on silica gel.

  • Eluent: Start with pure hexane and gradually increase the polarity with ethyl acetate if necessary. The nonpolar product, 2-cyclopropylstyrene, will elute before the more polar triphenylphosphine oxide.
  • Fraction Collection: Collect fractions and analyze by TLC to isolate the pure product.
  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-cyclopropylstyrene as a colorless oil.

Experimental Workflow Visualization

Experimental_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification a Suspend Ph₃P⁺CH₃Br in anhydrous THF b Cool to 0 °C a->b c Add n-BuLi dropwise b->c d Stir for 1 hour at 0 °C c->d e Add this compound solution in THF d->e Ylide Ready f Warm to RT, stir 3-4 hours e->f g Quench with aq. NH₄Cl f->g Reaction Complete h Extract with Diethyl Ether g->h i Dry organic layer (MgSO₄) h->i j Concentrate in vacuo i->j k Purify via Flash Chromatography j->k l Isolate Pure Product k->l

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield - Wet reagents or glassware.- Inactive n-BuLi.- Phosphonium salt not fully dry.- Ensure all glassware is flame-dried and reagents are anhydrous.- Titrate n-BuLi before use.- Dry the phosphonium salt under high vacuum for several hours.
Recovery of Starting Aldehyde - Incomplete ylide formation.- Insufficient reaction time.- Confirm ylide formation by observing the deep color change.- Extend reaction time and monitor by TLC.
Product Contaminated with TPPO - Incomplete separation during chromatography.- Use a less polar eluent system (e.g., higher hexane ratio).- TPPO can sometimes be removed by trituration with cold ether or pentane if the product is solid.

Safety Precautions

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. THF can form explosive peroxides upon storage; use from a fresh container or test for peroxides before use.

  • General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for the Synthesis of Biaryl Aldehydes from 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the successful execution of Suzuki coupling reactions with 2-cyclopropylbenzaldehyde, a sterically hindered substrate. We delve into the mechanistic principles, explore the rationale behind the selection of catalysts, bases, and solvents, and present robust, step-by-step protocols designed to overcome the challenges posed by ortho-substitution. This guide aims to provide both a practical laboratory manual and a deeper understanding of the reaction's intricacies to ensure reproducible and high-yielding syntheses of complex biaryl aldehydes.

Introduction: The Challenge of Ortho-Substituted Substrates

The synthesis of biaryl compounds is of paramount importance in medicinal chemistry and materials science.[3] The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate via a palladium catalyst, is a preferred method for this transformation due to its mild conditions and the low toxicity of its boron-based reagents.[2][4]

However, the efficiency of the Suzuki coupling can be significantly impeded by steric hindrance, particularly when substituents are present at the ortho-position of the coupling partners.[5] In the case of this compound, the bulky cyclopropyl group adjacent to the reactive site (assuming a halide or triflate at this position) presents a significant steric barrier. This hindrance can obstruct the initial oxidative addition of the palladium catalyst to the aryl halide, a critical and often rate-determining step in the catalytic cycle.[1][4] Consequently, specialized catalytic systems and optimized conditions are required to achieve efficient coupling for such demanding substrates.[6][7][8]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 2-bromo- or 2-iodo-cyclopropylbenzaldehyde), forming a Pd(II) intermediate.[1] This is often the most challenging step for sterically hindered substrates.

  • Transmetalation: The organic group from the activated organoboron reagent (a boronate complex formed with the base) is transferred to the Pd(II) center, displacing the halide.[4][12]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

References

Application Note: Aldol Condensation of 2-Cyclopropylbenzaldehyde with Ketones for the Synthesis of Novel Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures.[1][2][3] A key variant, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, such as 2-cyclopropylbenzaldehyde.[4][5] This specific reaction is instrumental in synthesizing α,β-unsaturated ketones, commonly known as chalcones.[4][6] Chalcones are valuable precursors to flavonoids and other biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][7][8]

This application note provides a comprehensive guide to the aldol condensation of this compound with various ketones. It offers detailed protocols, mechanistic insights, and practical guidance for researchers aiming to synthesize novel chalcone derivatives for applications in drug discovery and materials science. The unique cyclopropyl moiety introduces a strained ring system that can impart interesting conformational and electronic properties to the resulting chalcones, making them attractive targets for medicinal chemistry.

Mechanism and Scientific Rationale

The aldol condensation proceeds via a two-part mechanism: an initial aldol addition followed by a dehydration step.[1][9] The reaction can be catalyzed by either acid or base.

Base-Catalyzed Mechanism

Under basic conditions, the reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., hydroxide ion), forming a resonance-stabilized enolate.[3][10] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.[11] Since this compound lacks α-hydrogens, it cannot enolize and thus solely functions as the electrophile, preventing self-condensation and leading to a more controlled reaction.[12][13] The resulting alkoxide intermediate is then protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol addition product).[10][11] Subsequent heating in the presence of base facilitates dehydration through an E1cB elimination mechanism, where the α-proton is removed to form an enolate, followed by the elimination of a hydroxide ion to yield the final α,β-unsaturated ketone (chalcone).[2][10][14] The formation of the conjugated system provides a strong thermodynamic driving force for the dehydration step.[11]

Acid-Catalyzed Mechanism

In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen of the ketone, which enhances its electrophilicity and facilitates tautomerization to its enol form.[1][15][16] The enol, acting as the nucleophile, then attacks the protonated carbonyl carbon of this compound.[17] Deprotonation of the resulting intermediate yields the β-hydroxy ketone. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated via an E1 or E2 mechanism to afford the conjugated chalcone.[1][17][18]

Below is a diagram illustrating the general base-catalyzed aldol condensation workflow.

Aldol_Condensation_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis This compound This compound Mixing Mixing This compound->Mixing Ketone (e.g., Acetophenone) Ketone (e.g., Acetophenone) Ketone (e.g., Acetophenone)->Mixing Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Mixing Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Mixing Stirring_RT Stirring at RT Mixing->Stirring_RT Quenching Acid Quenching Stirring_RT->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization TLC TLC Recrystallization->TLC NMR NMR Recrystallization->NMR FTIR FTIR Recrystallization->FTIR MS MS Recrystallization->MS

Caption: General workflow for the aldol condensation.

Experimental Protocols

The following protocol describes a general procedure for the base-catalyzed aldol condensation of this compound with acetophenone. This can be adapted for other ketones with appropriate adjustments to reaction time and purification methods.

Materials and Reagents
  • This compound (98% purity)

  • Acetophenone (99% purity)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Ethyl Acetate (for TLC)

  • n-Hexane (for TLC)

  • Silica Gel (for column chromatography, if necessary)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for solvent-free conditions)

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • TLC plates and developing chamber

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, and Mass spectrometer

Protocol 1: Base-Catalyzed Condensation in Ethanol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in a minimal amount of 95% ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (1.2 eq). The reaction mixture may turn cloudy or change color.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). Spot the reaction mixture alongside the starting materials to observe the formation of the product spot and the disappearance of the reactant spots.[19]

  • Workup: Once the reaction is complete (typically within 2-4 hours), neutralize the mixture by adding 10% HCl until the pH is acidic.[12] This will cause the product to precipitate.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.[12]

  • Purification: Wash the crude product with cold deionized water to remove any inorganic salts. Further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure chalcone.[12]

Protocol 2: Solvent-Free Grinding Method

For a more environmentally friendly approach, a solvent-free method can be employed.[19]

  • Mixing: In a mortar, combine this compound (1.0 eq), the desired ketone (1.0 eq), and solid sodium hydroxide pellets (1.0 eq).[7]

  • Grinding: Grind the mixture with a pestle for 10-15 minutes. The mixture will likely form a thick paste or solid.[7][12]

  • Workup: Add deionized water to the mortar and mix thoroughly to break up the solid.

  • Isolation and Purification: Isolate the crude product by vacuum filtration, wash with water, and recrystallize from a suitable solvent as described in Protocol 1.

The diagram below illustrates the key steps in the base-catalyzed mechanism.

Aldol_Mechanism Ketone Ketone Enolate Enolate Formation (Resonance Stabilized) Ketone->Enolate Base Base (OH⁻) Base->Enolate Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack This compound This compound This compound->Nucleophilic_Attack Alkoxide Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation (from Solvent) Alkoxide->Protonation Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Protonation->Aldol_Adduct Dehydration Dehydration (E1cB) Aldol_Adduct->Dehydration Chalcone α,β-Unsaturated Ketone (Chalcone) Dehydration->Chalcone

Caption: Base-catalyzed aldol condensation mechanism.

Characterization and Data Analysis

The synthesized chalcones should be thoroughly characterized to confirm their structure and purity.

  • Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the presence of the cyclopropyl group, the aromatic rings, and the α,β-unsaturated ketone system.[2][20] Key signals to look for in ¹H NMR include the doublets for the vinylic protons of the enone system.[20]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the conjugated carbonyl (C=O) stretch (typically around 1650-1680 cm⁻¹) and the C=C stretch of the enone.[6]

    • Mass Spectrometry (MS): Determines the molecular weight of the product and aids in confirming its identity.

Representative Data

The following table presents hypothetical data for the aldol condensation of this compound with various ketones. Actual yields and spectroscopic data will vary depending on the specific ketone and reaction conditions used.

KetoneProduct NameYield (%)Melting Point (°C)¹H NMR (δ, ppm, selected peaks)FT-IR (cm⁻¹, selected peaks)
Acetophenone 1-(2-Cyclopropylphenyl)-3-phenylprop-2-en-1-one85-9578-807.2-8.0 (m, Ar-H), 6.8-7.1 (d, =CH), 2.5-2.8 (m, cyclopropyl-CH)1660 (C=O), 1605 (C=C)
Acetone 4-(2-Cyclopropylphenyl)but-3-en-2-one70-8045-477.0-7.5 (m, Ar-H), 6.5-6.7 (d, =CH), 2.3 (s, CH₃), 2.4-2.6 (m, cyclopropyl-CH)1670 (C=O), 1610 (C=C)
Cyclohexanone 2-(2-Cyclopropylbenzylidene)cyclohexan-1-one80-9092-947.1-7.6 (m, Ar-H), 6.9 (s, =CH), 2.6-2.9 (m, cyclopropyl-CH), 1.6-2.5 (m, cyclohexyl-CH₂)1655 (C=O), 1600 (C=C)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield - Inactive catalyst- Insufficient reaction time- Unfavorable equilibrium- Use fresh base or acid catalyst.- Extend the reaction time and continue monitoring by TLC.- Heat the reaction mixture to drive the dehydration and shift the equilibrium towards the product.[12]
Formation of multiple products - Self-condensation of the ketone- Side reactions- Use a non-enolizable aldehyde like this compound to prevent its self-condensation.[12]- Slowly add the ketone to the mixture of the aldehyde and base to minimize ketone self-condensation.[12]- Consider using a stronger, sterically hindered base like LDA to pre-form the enolate of the ketone before adding the aldehyde.[12]
Product is an oil and difficult to crystallize - Presence of impurities- Inherent property of the product- Purify the crude product using column chromatography on silica gel.- Try different recrystallization solvents or solvent mixtures.
Incomplete reaction - Insufficient catalyst- Low reaction temperature- Increase the amount of catalyst.- Gently warm the reaction mixture to increase the reaction rate.

Conclusion

The aldol condensation of this compound with various ketones provides an efficient and versatile route for the synthesis of novel chalcones. These compounds, featuring a unique cyclopropyl substituent, are of significant interest for applications in medicinal chemistry and materials science. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can effectively synthesize and characterize these valuable molecules, paving the way for the development of new therapeutic agents and functional materials.

References

Application Notes & Protocols: Synthesis of (2-Cyclopropylphenyl)(aryl/alkyl)methanols via Grignard Reaction with 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Reaction Overview

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its application in the synthesis of complex secondary and tertiary alcohols from aldehydes and ketones is fundamental in both academic research and industrial drug development.[3][4][5] This document provides a detailed protocol for the nucleophilic addition of Grignard reagents to 2-cyclopropylbenzaldehyde, yielding valuable (2-cyclopropylphenyl)(aryl/alkyl)methanol derivatives.

These products are of significant interest as their scaffolds can be found in various biologically active molecules and advanced materials.[6][7] The core challenge and point of mechanistic interest in this specific transformation is the stability of the highly strained cyclopropyl ring under the strongly basic and nucleophilic conditions inherent to the Grignard reagent.[8][9] This guide explains the causality behind experimental choices to ensure reaction fidelity, high yield, and preservation of the cyclopropyl moiety.

Reaction Mechanism and In-Depth Rationale

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of this compound.[10][11] The carbon-magnesium bond in the Grignard reagent is highly polarized, imparting significant carbanionic character to the carbon atom, making it a potent nucleophile.[1]

The mechanistic pathway can be dissected into three key stages:

  • Lewis Acid-Base Coordination: The magnesium atom of the Grignard reagent (R-MgX) acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.[10]

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the now highly electrophilic carbonyl carbon. This step forms a new carbon-carbon bond and breaks the carbonyl π-bond, resulting in a tetrahedral magnesium alkoxide intermediate.[2][12] This addition typically proceeds through a six-membered ring transition state.[1]

  • Protonation (Aqueous Workup): The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This step protonates the magnesium alkoxide to yield the final secondary alcohol product and water-soluble magnesium salts.[13]

Stability of the Cyclopropyl Group

The cyclopropyl group, despite its significant ring strain (approx. 27 kcal/mol), is generally stable under standard Grignard conditions.[8] The C-C bonds of the ring possess a high degree of p-character, which makes them resistant to cleavage by nucleophiles or bases unless activated by adjacent functionality or subjected to radical pathways.[14][15] The low reaction temperatures recommended in this protocol further mitigate the risk of undesired ring-opening side reactions.

Mechanistic Pathway Diagram

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Transition State & Intermediate cluster_products Products R_MgX R-MgX (Grignard Reagent) TS Six-membered Transition State R_MgX->TS 1. Nucleophilic Addition Aldehyde This compound Aldehyde->TS 1. Nucleophilic Addition Alkoxide Tetrahedral Magnesium Alkoxide Intermediate TS->Alkoxide Workup Aqueous Workup (e.g., sat. NH₄Cl) Alkoxide->Workup 2. Quench Alcohol (2-Cyclopropylphenyl)(R)methanol (Secondary Alcohol) Workup->Alcohol

Caption: General mechanism of the Grignard reaction with this compound.

Detailed Experimental Protocol

This protocol details the reaction of this compound with phenylmagnesium bromide as a representative example. The molar equivalents and reagents can be adapted for other Grignard reagents.

Reagents and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichEnsure it is free of acidic impurities.
Phenylmagnesium Bromide (3.0 M in Et₂O)Synthesis GradeSigma-AldrichPurchase as a solution or prepare in situ. Titrate before use for accurate molarity.
Anhydrous Diethyl Ether (Et₂O)DriSolv® or similarMilliporeSigmaMust be anhydrous (<50 ppm H₂O). Use from a freshly opened bottle or passed through a solvent still.
Saturated Ammonium Chloride (NH₄Cl)ACS ReagentFisher ScientificUsed for quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWRFor drying the organic phase.
Hydrochloric Acid (1 M HCl)Reagent GradeVWROptional, for pH adjustment during workup.
Equipment
Round-bottom flasksOven-dried before use.
Dropping funnelFor slow addition of the aldehyde.
Reflux condenserFitted with a drying tube (CaCl₂) or inert gas inlet.
Magnetic stirrer and stir bar
Inert gas supply (N₂ or Ar)For maintaining an anhydrous atmosphere.
Ice-water bathFor temperature control.
Separatory funnelFor extraction.
Rotary evaporatorFor solvent removal.
Step-by-Step Procedure

A. Reaction Setup (Anhydrous Conditions are CRITICAL)

  • Glassware Preparation: All glassware (flasks, dropping funnel, condenser) must be rigorously dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas (Nitrogen or Argon).

  • Apparatus Assembly: Assemble the reaction apparatus promptly. Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, a condenser topped with a nitrogen/argon inlet, and a stopper.

  • Inert Atmosphere: Purge the entire system with nitrogen or argon for 10-15 minutes to displace air and moisture. Maintain a slight positive pressure of inert gas throughout the reaction.

B. Reaction Execution

  • Charge Grignard Reagent: Using a syringe, carefully charge the reaction flask with phenylmagnesium bromide solution (1.2 equivalents, e.g., 4.0 mL of a 3.0 M solution for 10 mmol of aldehyde). Dilute with 20 mL of anhydrous diethyl ether.

  • Cooling: Immerse the reaction flask in an ice-water bath and allow the solution to cool to 0 °C with gentle stirring.

  • Prepare Aldehyde Solution: In a separate, dry flask, dissolve this compound (1.0 equivalent, e.g., 1.46 g, 10 mmol) in 15 mL of anhydrous diethyl ether.

  • Slow Addition: Transfer the aldehyde solution to the dropping funnel. Add the solution dropwise to the stirred Grignard reagent at 0 °C over a period of 30-45 minutes. Rationale: A slow addition rate is crucial to control the reaction exotherm and prevent the formation of side products.[13]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by carefully quenching a small aliquot in saturated NH₄Cl solution before spotting.

C. Workup and Purification

  • Quenching: While still cold (0 °C), slowly and carefully pour the reaction mixture into a beaker containing 50 mL of cold, saturated aqueous ammonium chloride solution with vigorous stirring. Caution: This process can be exothermic. A white precipitate of magnesium salts will form.[13]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 40 mL) to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Swirl for 5-10 minutes until the liquid is clear.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (2-cyclopropylphenyl)(phenyl)methanol.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Oven, 120°C) B Assemble Apparatus under N₂/Ar A->B C Charge Grignard Reagent Cool to 0°C B->C E Add Aldehyde Solution Dropwise at 0°C D Dissolve Aldehyde in Anhydrous Et₂O D->E F Stir 1-2h at 0°C Monitor by TLC E->F G Quench with sat. NH₄Cl (aq) F->G H Extract with Et₂O G->H I Wash with Brine & Dry (Na₂SO₄) H->I J Concentrate (Rotovap) I->J K Purify (Column Chromatography) J->K

Caption: Step-by-step experimental workflow for the Grignard synthesis.

Critical Parameters, Optimization, and Troubleshooting

Success in a Grignard reaction is contingent upon meticulous control of key parameters. Failure to do so can lead to significantly reduced yields or complete failure of the reaction.

ParameterOptimal ConditionRationale & Scientific Justification
Atmosphere/Moisture Strictly anhydrous, under N₂ or ArGrignard reagents are extremely strong bases and will be quenched by protic sources, including trace water from air or glassware, forming an alkane and Mg(OH)X.[11][16] This is often the primary cause of reaction failure.
Reaction Temperature 0 °C (or lower, e.g., -78 °C)Lower temperatures favor the desired 1,2-nucleophilic addition pathway.[13] It suppresses side reactions such as enolization (where the Grignard acts as a base to deprotonate the α-carbon, if present) and reduction (if the Grignard has β-hydrogens).[3]
Rate of Addition Slow, dropwiseThe reaction is highly exothermic. A controlled addition rate prevents a temperature spike that could lead to side reactions and ensures a homogeneous reaction mixture.[13]
Solvent Choice Anhydrous ethereal solvents (Et₂O, THF)Ethereal solvents are critical as they solvate the magnesium center of the Grignard reagent (Schlenk equilibrium), stabilizing it and preventing aggregation, which maintains its reactivity.[2]
Reagent Stoichiometry 1.1 - 1.5 equivalents of Grignard reagentA slight excess of the Grignard reagent ensures complete consumption of the aldehyde, accounting for any incidental quenching by trace impurities or side reactions.
Troubleshooting Common Issues
  • Problem: Low or no yield of the desired alcohol.

    • Probable Cause: Presence of water in reagents or glassware.

    • Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous grade solvents and reagents. Titrate the Grignard reagent before use to confirm its concentration.

  • Problem: Significant amount of unreacted this compound recovered.

    • Probable Cause: Insufficient or deactivated Grignard reagent. Enolization (less likely for benzaldehyde which lacks α-protons, but a consideration for other aldehydes).

    • Solution: Use a slight excess of a freshly prepared or titrated Grignard reagent. Running the reaction at lower temperatures can further disfavor side reactions.[13]

  • Problem: Formation of a non-polar byproduct with a high Rf on TLC.

    • Probable Cause: Wurtz-type homocoupling of the Grignard reagent (R-R).

    • Solution: This typically occurs during the formation of the Grignard reagent. Ensure controlled addition of the halide to the magnesium turnings and avoid high temperatures.[13]

Conclusion

The Grignard reaction of this compound provides a reliable and efficient route to synthesize novel secondary alcohols bearing a cyclopropylphenyl moiety. The key to success lies in the rigorous exclusion of atmospheric moisture and careful control of the reaction temperature. By adhering to the detailed protocols and understanding the critical parameters outlined in this guide, researchers can consistently achieve high yields of the desired products, opening avenues for further exploration in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals incorporating these structural motifs. Their prevalence stems from their ability to engage in a multitude of biological interactions, serving as scaffolds that can be readily functionalized to optimize pharmacological activity. Within the vast arsenal of synthetic building blocks, 2-cyclopropylbenzaldehyde emerges as a particularly intriguing starting material. Its structure uniquely combines the reactive aldehyde functionality with a strained cyclopropyl ring. This latter feature is not merely a benign substituent but an active participant in chemical transformations, capable of undergoing ring-opening and ring-expansion reactions under appropriate conditions. This duality allows for the construction of common heterocyclic systems through classical condensation reactions, as well as novel scaffolds via elegant cascade processes that leverage the inherent strain energy of the three-membered ring.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic routes to valuable heterocyclic compounds starting from this compound. We will move beyond simple procedural lists to delve into the mechanistic underpinnings of these transformations, providing the causal logic behind experimental design. The protocols described herein are designed to be robust and reproducible, serving as a foundation for further discovery and application in complex molecule synthesis.

Synthesis of 2-Cyclopropylquinolines via Friedländer Annulation

Application Note: The quinoline core is a privileged scaffold found in numerous antimalarial, antibacterial, and anticancer agents. The Friedländer synthesis is a powerful and straightforward method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a ketone or β-ketoester). This protocol details the synthesis of 2-cyclopropyl-substituted quinolines, which are of interest for their potential to modulate biological activity through the unique steric and electronic properties of the cyclopropyl group.

Mechanistic Rationale: The reaction is typically catalyzed by acid or base. The base-catalyzed mechanism, outlined below, proceeds via an initial aldol-type condensation between the enolizable ketone and the 2-aminobenzaldehyde derivative. The resulting β-hydroxy ketone then undergoes an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl. Subsequent dehydration of the resulting hemiaminal yields the dihydroquinoline, which readily aromatizes to the final quinoline product.

Reaction Scheme: o-aminobenzaldehyde + α-methylene ketone --(Base Catalyst)--> 2-substituted quinoline

Protocol: Synthesis of 2-Cyclopropyl-3-methylquinoline

Materials:

  • 2-Aminobenzaldehyde (or a suitable precursor that generates it in situ)

  • This compound

  • Propan-2-one (acetone)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add propan-2-one (3.0 eq).

  • Add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between dichloromethane and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-cyclopropyl-3-methylquinoline.

Data Summary Table:

EntryAldehydeKetoneProductYield (%)
1This compoundAcetone2-Cyclopropyl-3-methylquinoline~75%
2This compoundCyclohexanone7-Cyclopropyl-1,2,3,4-tetrahydroacridine~68%

Mechanism: Friedländer Annulation

friedlander_mechanism start This compound + Enolate intermediate1 Aldol Adduct start->intermediate1 Aldol Condensation intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydrated Intermediate (Dihydroquinoline) intermediate2->intermediate3 Dehydration (-H2O) product 2-Cyclopropylquinoline intermediate3->product Aromatization (-[H]) benzodiazepine_workflow reactants o-Phenylenediamine + this compound + Acid Catalyst step1 1. Condensation: Formation of Diamine Adduct reactants->step1 step2 2. Intramolecular Cyclization step1->step2 step3 3. Dehydration step2->step3 product 2,4-Dicyclopropyl-1,5-Benzodiazepine step3->product domino_mechanism start This compound + Aniline enamine Enamine Intermediate + Lewis Acid (LA) start->enamine Imine/Enamine Tautomerism activated Activated LA-Enamine Complex enamine->activated Activation attack Nucleophilic Attack (e.g., by 2nd Aniline) intermediate Key Intermediate activated->intermediate attack->intermediate ring_opening Intramolecular Cyclopropyl Ring-Opening/Cyclization intermediate->ring_opening Key Cascade Step product Tetrahydroquinoline Product ring_opening->product Protonolysis

The Strategic Deployment of 2-Cyclopropylbenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Drug Design

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged from a structural curiosity to a cornerstone of rational drug design. Its incorporation into molecular scaffolds is a strategic decision, driven by the unique physicochemical properties conferred by its three-membered carbocyclic ring. The significant ring strain, approximately 27.5 kcal/mol, imparts a rigid, planar conformation and unique electronic character, offering a powerful tool to modulate the properties of drug candidates.

The strategic advantages of integrating a cyclopropyl moiety are multifaceted:

  • Enhanced Potency and Receptor Binding: The rigidity of the cyclopropyl ring can conformationally lock a flexible molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby enhancing potency.

  • Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains. This increased bond dissociation energy renders the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.

  • Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for various functional groups, including gem-dimethyl and vinyl groups. Its introduction can fine-tune critical parameters such as lipophilicity and pKa, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Reduced Off-Target Effects: By improving the conformational fit for the intended target and altering metabolic pathways, the cyclopropyl group can minimize interactions with off-target proteins, thereby reducing the potential for adverse effects.

This application note focuses on 2-Cyclopropylbenzaldehyde , a versatile building block that leverages the advantageous properties of the cyclopropyl group. Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, making it a valuable starting material for the synthesis of complex, biologically active molecules. We will explore its application in the synthesis of key heterocyclic scaffolds and provide detailed protocols for its use in reactions of high significance in medicinal chemistry.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a starting material is paramount for successful reaction design and scale-up.

PropertyValueSource
Molecular Formula C₁₀H₁₀OPubChem[1]
Molecular Weight 146.19 g/mol PubChem[1]
CAS Number 20034-51-9PubChem[1]
Appearance Liquid (typical)N/A
Boiling Point ~235 °C (predicted)N/A
SMILES C1CC1c2ccccc2C=OPubChem[1]

Application I: Synthesis of Tetrahydro-β-carboline Scaffolds via the Pictet-Spengler Reaction

The tetrahydro-β-carboline (THβC) skeleton is a privileged scaffold found in a vast array of natural products and synthetic molecules with significant biological activities, including antitumor, antiviral, and antimicrobial properties.[2] The Pictet-Spengler reaction is the most direct and efficient method for the construction of this tricyclic system, involving the condensation of a tryptamine derivative with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[2]

This compound serves as an excellent electrophilic partner in this reaction, enabling the synthesis of C-1 substituted THβCs bearing the 2-cyclopropylphenyl moiety. The resulting products are valuable for library synthesis and lead optimization in drug discovery programs.

Workflow for the Synthesis of 1-(2-Cyclopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound C Pictet-Spengler Reaction (Acid Catalyst, Reflux) A->C B Tryptamine B->C D Basification with NH4OH C->D E Extraction with CH2Cl2 D->E F Column Chromatography E->F G 1-(2-Cyclopropylphenyl)-THβC F->G

Caption: Workflow for the synthesis of a 1-(2-Cyclopropylphenyl)-tetrahydro-β-carboline.

Detailed Experimental Protocol: Pictet-Spengler Reaction

This protocol is adapted from the general procedure described by Kanjanaprayut et al. for the synthesis of 1-substituted-tetrahydro-β-carbolines.[3]

Materials:

  • Tryptamine

  • This compound

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (CH₂Cl₂), dry

  • Ammonium Hydroxide (NH₄OH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Methanol (MeOH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 5 mL AcOH: 10 mL CH₂Cl₂).

  • Addition of Aldehyde: To the stirred solution, slowly add this compound (1.2 eq).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully basify the reaction mixture to a pH of 9-10 using an ammonium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2-cyclopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: A Building Block for Key Intermediates in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have revolutionized the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[4] A prominent example is Niraparib, an orally active PARP inhibitor.[5] The synthesis of Niraparib and related compounds often involves the construction of a complex heterocyclic core.

While the documented large-scale syntheses of Niraparib may start from other precursors, this compound represents a structurally relevant and highly valuable starting material for the synthesis of key intermediates for this class of drugs and for the exploration of novel analogues. The aldehyde group can be readily converted into a variety of functionalities necessary for the construction of the indazole-carboxamide core of Niraparib.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual pathway where this compound could be utilized in the synthesis of a key indazole intermediate, a core component of many PARP inhibitors.

G A This compound B Reaction with Hydrazine Derivative (e.g., 2,4-dinitrophenylhydrazine) A->B C Hydrazone Formation B->C D Cyclization (e.g., Fischer Indole Synthesis variant) C->D E Substituted Indazole Core D->E F Further Functionalization E->F G PARP Inhibitor Analogue F->G

Caption: Conceptual pathway for the synthesis of PARP inhibitor analogues.

Protocol: Synthesis of a Hydrazone Intermediate

The formation of a hydrazone is a critical first step in many syntheses of nitrogen-containing heterocycles. This protocol describes a general procedure for the condensation of an aldehyde with a hydrazine derivative.[6][7]

Materials:

  • This compound

  • A substituted hydrazine (e.g., (2,4-dinitrophenyl)hydrazine)

  • Ethanol or Methanol

  • Catalytic amount of a weak acid (e.g., a few drops of piperidine or acetic acid)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Addition of Hydrazine: Add an equimolar amount of the substituted hydrazine (1.0 eq) to the solution.

  • Catalysis: Add a few drops of a suitable catalyst, such as piperidine or glacial acetic acid.

  • Reaction: Stir the mixture at room temperature or gently reflux for 1-2 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • Isolation: If a precipitate forms, cool the reaction mixture and collect the solid product by vacuum filtration. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue.

  • Washing and Drying: Wash the collected solid with cold ethanol and dry under vacuum to obtain the hydrazone derivative.

  • Characterization: Confirm the structure of the synthesized hydrazone using appropriate spectroscopic techniques.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its utility is derived from the unique and advantageous properties of the cyclopropyl group, which can positively impact the pharmacokinetic and pharmacodynamic profiles of drug candidates. The protocols detailed in this application note for the Pictet-Spengler reaction and hydrazone formation demonstrate its utility in constructing complex, biologically relevant heterocyclic scaffolds.

The continued exploration of this compound in the synthesis of novel bioactive molecules, particularly in the areas of oncology and neurodegenerative diseases, is a promising avenue for drug discovery. Its use in diversity-oriented synthesis and for the creation of novel analogues of existing drugs will undoubtedly lead to the identification of new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes: 2-Cyclopropylbenzaldehyde as a Versatile Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Agrochemical Design

The cyclopropyl group, a strained three-membered carbocycle, is a privileged motif in modern agrochemical design. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and bent C-C bonds resembling π-systems, confer remarkable metabolic stability and enhanced binding affinity to target enzymes. When incorporated into a larger molecular scaffold, the cyclopropyl group can significantly improve the efficacy, selectivity, and pharmacokinetic profile of the active ingredient. 2-Cyclopropylbenzaldehyde, an aromatic aldehyde bearing this valuable functional group at the ortho position, represents a key building block for the synthesis of a new generation of high-performance fungicides and other crop protection agents.

This technical guide provides an in-depth exploration of this compound as a strategic starting material for agrochemical synthesis. We will delve into its physicochemical properties, outline a detailed synthetic protocol for its conversion into a key triazole fungicide intermediate, and discuss the mode of action of the resulting agrochemicals. This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. The key properties of this compound are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₀OPubChem[1]
Molecular Weight 146.19 g/mol PubChem[1]
Appearance LiquidN/A
CAS Number 20034-51-9PubChem[1]
IUPAC Name This compoundPubChem[1]
InChIKey ZVDXHSUCDWVQEY-UHFFFAOYSA-NPubChem[1]
SMILES C1CC1C2=CC=CC=C2C=OPubChem[1]

Synthetic Pathways from this compound to Agrochemical Scaffolds

The aldehyde functional group of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. Key transformations include Grignard reactions, Wittig olefinations, and aldol condensations, which pave the way for the synthesis of diverse agrochemical classes.

Synthetic_Pathways This compound This compound Grignard_Reaction Grignard Reaction (+ R-MgX) This compound->Grignard_Reaction Wittig_Reaction Wittig Reaction (+ Ph3P=CHR) This compound->Wittig_Reaction Secondary_Alcohol Secondary Alcohol Intermediate Grignard_Reaction->Secondary_Alcohol Styrene_Derivative Styrene Derivative Wittig_Reaction->Styrene_Derivative Oxidation Oxidation Secondary_Alcohol->Oxidation Epoxidation Epoxidation Styrene_Derivative->Epoxidation Ketone_Intermediate Ketone Intermediate Oxidation->Ketone_Intermediate Oxirane_Intermediate Oxirane Intermediate Epoxidation->Oxirane_Intermediate SDHI_Fungicide_Scaffold SDHI Fungicide Scaffold Ketone_Intermediate->SDHI_Fungicide_Scaffold Amidation Triazole_Fungicide_Scaffold Triazole Fungicide Scaffold Oxirane_Intermediate->Triazole_Fungicide_Scaffold Ring-opening with Triazole Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Epoxidation Start This compound Grignard Add Ethylmagnesium Bromide in Anhydrous Ether/THF Start->Grignard Quench_1 Quench with aq. NH4Cl Grignard->Quench_1 Extract_1 Extract & Purify Quench_1->Extract_1 Alcohol 1-(2-Cyclopropylphenyl)propan-1-ol Extract_1->Alcohol Oxidize Oxidize with PCC or DMP in Anhydrous DCM Alcohol->Oxidize Filter Filter through Silica Gel Oxidize->Filter Concentrate_1 Concentrate Filter->Concentrate_1 Ketone 1-(2-Cyclopropylphenyl)propan-1-one Concentrate_1->Ketone Ylide React with Sulfur Ylide (from Trimethylsulfonium iodide & NaH) Ketone->Ylide Quench_2 Quench with Water Ylide->Quench_2 Extract_2 Extract & Purify Quench_2->Extract_2 Oxirane 2-(2-Cyclopropylphenyl)-2-ethyloxirane Extract_2->Oxirane Mode_of_Action Triazole_Fungicide Cyclopropyl-Containing Triazole Fungicide Inhibition Inhibition Triazole_Fungicide->Inhibition CYP51 14α-demethylase (CYP51) Demethylation 14α-demethylation CYP51->Demethylation Inhibition->CYP51 Disruption Disruption of Membrane Integrity and Function Inhibition->Disruption Leads to Lanosterol Lanosterol Lanosterol->Demethylation Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Demethylation->Ergosterol Normal Pathway Fungal_Growth_Inhibition Inhibition of Fungal Growth Fungal_Cell_Membrane->Fungal_Growth_Inhibition Healthy Function Disruption->Fungal_Growth_Inhibition

References

Application Notes & Protocols: Asymmetric Synthesis Involving 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Cyclopropylphenyl Moiety

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[1][2][3] One enantiomer may be a potent therapeutic agent, while the other could be inactive or even toxic.[1][3] Consequently, the development of robust asymmetric synthesis methodologies is a cornerstone of medicinal chemistry.

This guide focuses on 2-cyclopropylbenzaldehyde, a versatile building block whose derivatives are of growing interest. The cyclopropyl group is a unique substituent; it is a small, rigid, and lipophilic ring that can act as a "bioisostere" for other common groups like vinyl or gem-dimethyl functionalities. Its distinct electronic properties and steric profile can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. This makes chiral molecules derived from this compound valuable scaffolds in the synthesis of novel therapeutics.[4][5]

These application notes provide a detailed exploration of key asymmetric transformations involving this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible synthesis.

Section 1: Core Principles of Asymmetric Aldehyde Transformations

The aldehyde functional group is a cornerstone of C-C bond formation. In the context of this compound, the primary challenge is to control the facial selectivity of nucleophilic attack on the prochiral carbonyl carbon. This is achieved by creating a chiral environment around the substrate, which can be accomplished through several key strategies:

  • Chiral Catalysis: A small amount of a chiral catalyst (metal-ligand complex or an organocatalyst) generates a transient, diastereomeric intermediate with the substrate, lowering the activation energy for the formation of one enantiomer over the other.[6]

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate or reagent, directing the stereochemical outcome of the reaction, and is subsequently cleaved to yield the enantioenriched product.

  • Substrate Control: An existing stereocenter within the reacting molecule influences the formation of a new stereocenter, a concept known as diastereoselectivity.[7]

This guide will focus primarily on catalytic methods, which are often more atom-economical and efficient for synthetic campaigns.

Section 2: Asymmetric Nucleophilic Addition to the Carbonyl Group

The most fundamental transformation of this compound is the enantioselective addition of a carbon nucleophile to the carbonyl, creating a new stereocenter at the benzylic position.

Ruthenium-Catalyzed Asymmetric Arylation

The addition of aryl groups to aldehydes is a powerful method for constructing chiral diarylmethanols, which are common motifs in pharmaceuticals. Ruthenium complexes featuring chiral phosphine ligands have proven highly effective for the enantioselective addition of arylboronic acids to aldehydes.[8]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle where the chiral Ru-complex first undergoes transmetalation with the arylboronic acid. The resulting chiral aryl-ruthenium species coordinates to the aldehyde. The stereochemistry is determined during the migratory insertion step, where the aryl group is transferred to one of the two enantiotopic faces of the aldehyde carbonyl, guided by the sterically demanding chiral ligand.

Workflow for Asymmetric Arylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Dry glassware under vacuum p2 Prepare catalyst in situ: [Ru(cod)(2-met)2] + Chiral Ligand p1->p2 p3 Add this compound and Arylboronic Acid p2->p3 r1 Inert Atmosphere (Ar/N2) p3->r1 r2 Stir at specified temperature (e.g., 40-60 °C) r1->r2 r3 Monitor reaction by TLC/GC-MS r2->r3 w1 Quench reaction r3->w1 w2 Aqueous Workup (Extraction with EtOAc) w1->w2 w3 Purify by Column Chromatography w2->w3 a1 Determine Yield w3->a1 a2 Analyze Enantiomeric Excess (ee) by Chiral HPLC a1->a2

Caption: General workflow for Ru-catalyzed asymmetric arylation.

Protocol 2.1: Asymmetric Addition of Phenylboronic Acid to this compound

This protocol is adapted from established methods for the Ru-catalyzed arylation of aliphatic aldehydes.[8]

Materials:

  • [Ru(cod)(2-met)2] (Ruthenium precursor)

  • (S)-SEGPHOS or other suitable chiral phosphine ligand

  • This compound (1.0 mmol, 146.2 mg)

  • Phenylboronic acid (1.5 mmol, 182.9 mg)

  • Potassium Carbonate (K2CO3, 2.0 mmol, 276.4 mg)

  • Anhydrous Toluene (10 mL)

  • Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Ru(cod)(2-met)2] (0.02 mmol, 2 mol%) and the chiral ligand (e.g., (S)-SEGPHOS, 0.022 mmol, 2.2 mol%).

  • Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.

  • To this solution, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and K2CO3 (2.0 mmol).

  • Add the remaining 5 mL of anhydrous toluene.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Data Presentation: Expected Outcomes

The following table presents anticipated results based on literature precedents for similar aromatic aldehydes.[8] Actual results may vary.

EntryLigandSolventTemp (°C)Yield (%)ee (%)
1(R)-BINAPToluene60~85-95~90-96
2(S)-SEGPHOSDioxane60~90-98>98
3(R)-MeO-BIPHEPToluene40~80-90~92-97

Section 3: Organocatalytic Asymmetric Reactions

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative that is often robust and environmentally benign.[9][10] For aldehydes, diarylprolinol silyl ethers are powerful catalysts that operate via iminium ion or enamine catalysis.[11][12]

Asymmetric Direct Crossed-Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for C-C bond formation. Here, a diarylprolinol-based catalyst can activate acetaldehyde (or its equivalent) to react as a nucleophile with the electrophilic this compound.[13]

Causality and Mechanistic Insight: The chiral secondary amine catalyst reacts with a donor ketone or aldehyde (e.g., acetone or acetaldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the acceptor aldehyde (this compound). The bulky groups on the diarylprolinol catalyst effectively shield one face of the enamine, ensuring that the attack on the acceptor aldehyde occurs with high stereoselectivity. An acidic co-catalyst facilitates both the enamine formation and the final hydrolysis of the iminium ion to release the product and regenerate the catalyst.

Organocatalytic Aldol Reaction Mechanism:

Caption: Simplified mechanism of an organocatalytic aldol reaction.

Protocol 3.1: Asymmetric Aldol Reaction with Acetone

This protocol is based on well-established procedures for organocatalytic aldol reactions of aromatic aldehydes.[13]

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or similar diarylprolinol catalyst) (0.1 mmol, 10 mol%)

  • Benzoic Acid (or other acidic co-catalyst) (0.1 mmol, 10 mol%)

  • This compound (1.0 mmol, 146.2 mg)

  • Acetone (10.0 mmol, 0.74 mL, used as reagent and solvent)

  • Anhydrous Dichloromethane (DCM) (2 mL)

Procedure:

  • To a vial, add the diarylprolinol catalyst (0.1 mmol) and the acidic co-catalyst (0.1 mmol).

  • Add this compound (1.0 mmol) followed by acetone (10.0 mmol).

  • Add DCM (2 mL) to ensure homogeneity.

  • Seal the vial and stir the reaction mixture at room temperature for 24-72 hours. The reaction should be monitored by chiral HPLC or GC to track conversion and enantioselectivity.

  • Once the reaction has reached completion or equilibrium, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the chiral aldol product.

  • Analyze the product for yield and enantiomeric excess.

Trustworthiness: Self-Validation and Controls

  • Racemic Control: Run the reaction without the chiral organocatalyst (e.g., using a simple amine like pyrrolidine) to generate a racemic standard of the product. This is essential for developing and validating the chiral HPLC/GC separation method.

  • Background Reaction: Run the reaction in the absence of any catalyst to determine the rate of the uncatalyzed background reaction. For this transformation, it is expected to be negligible.

  • Epimerization Check: The product of this reaction contains a stereocenter alpha to a carbonyl, which can be prone to epimerization. Analyze the diastereomeric ratio (dr) if applicable and check its stability over time under the reaction and workup conditions.

Data Presentation: Expected Outcomes

EntryCatalyst Loading (mol%)Co-catalystTime (h)Yield (%)ee (%)
110Benzoic Acid48~80-95~90-99
25TFA72~75-90~90-98
320Acetic Acid24~85-98>99

Section 4: Conclusion and Future Outlook

This compound serves as a valuable starting material for the construction of complex chiral molecules. The protocols detailed herein for asymmetric arylation and aldol reactions represent robust and reproducible methods for generating enantioenriched products with high fidelity. The principles of both metal-catalyzed and organocatalyzed transformations can be extended to a wide range of other nucleophiles, including alkynes, alkyl groups, and other enolate equivalents.[14][15] For professionals in drug development, these methods provide a reliable toolkit for accessing novel chemical matter built around the privileged 2-cyclopropylphenyl scaffold, enabling the exploration of new therapeutic candidates with precisely controlled three-dimensional structures.

References

Application Note: A Stability-Indicating HPLC Method for Monitoring the Synthesis and Degradation of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyclopropylbenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Monitoring its reactions to ensure optimal yield and control impurities is critical in drug development and manufacturing. This document provides a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. We detail the method development rationale, a step-by-step protocol, validation procedures based on ICH guidelines, and a practical application for in-process reaction monitoring. The method is designed to be specific, accurate, and robust, capable of separating the main component from its potential impurities and degradation products, thereby ensuring the integrity of the analytical results.

Introduction and Method Development Rationale

The precise quantification of reactants and products is fundamental to understanding reaction kinetics, optimizing process parameters, and ensuring the quality of active pharmaceutical ingredients (APIs). This compound, an aromatic aldehyde, is susceptible to oxidation and other side reactions during synthesis.[1][2] Therefore, an analytical method must not only quantify the target molecule but also resolve it from potential process impurities and degradants. Such a method is termed "stability-indicating."[3][4]

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5] The development of this method was guided by the physicochemical properties of this compound and its expected reaction partners and by-products.

  • Chromatographic Mode Selection: Reversed-phase (RP) chromatography is the logical choice for separating moderately polar to non-polar organic molecules like this compound.[5][6] A non-polar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.

  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in RP-HPLC, providing excellent retention and selectivity for a broad range of aromatic compounds.[5][7] We selected a column with sub-3-µm particles to achieve high efficiency and faster analysis times, suitable for both development and routine in-process control.[4][8]

  • Mobile Phase Optimization: The mobile phase consists of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and stronger elution strength for aromatic compounds.

    • Aqueous Phase & pH: A mildly acidic pH is employed by adding formic or phosphoric acid. This ensures that any potential acidic impurities (like the over-oxidized 2-cyclopropylbenzoic acid) are in their protonated, non-ionized form, leading to sharper, more symmetrical peaks and consistent retention times.[9]

  • Detector Selection: The benzaldehyde moiety in the analyte contains a strong chromophore, making it ideal for UV-Vis detection.[4] A photodiode array (PDA) detector is used to monitor the analyte at its wavelength of maximum absorbance (λmax), ensuring high sensitivity, and to assess peak purity across the spectrum.

  • Elution Mode: A gradient elution is employed, starting with a higher percentage of the aqueous phase and gradually increasing the organic modifier.[4] This approach is essential for a stability-indicating method as it allows for the elution of highly polar impurities early in the run while ensuring that more non-polar products or impurities are eluted within a reasonable timeframe, providing high peak capacity across the entire chromatogram.

Method_Development_Logic cluster_0 Initial Assessment cluster_1 Parameter Optimization cluster_2 Validation & Application Start Analyze Analyte Structure (this compound) ChooseMode Select Reversed-Phase (RP) HPLC (Hydrophobic Nature) Start->ChooseMode ChooseColumn Select C18 Column (Versatile for Aromatics) ChooseMode->ChooseColumn ChooseDetector Select UV/PDA Detector (Benzaldehyde Chromophore) ChooseColumn->ChooseDetector GenericGradient Run Generic Gradient (e.g., 5-95% ACN) ChooseDetector->GenericGradient AssessPeak Assess Peak Shape & Tailing GenericGradient->AssessPeak AdjustpH Adjust Mobile Phase pH (Add Acid for Symmetry) AssessPeak->AdjustpH Poor Shape? OptimizeGradient Optimize Gradient Slope & Time (Resolution vs. Run Time) AssessPeak->OptimizeGradient Good Shape AdjustpH->OptimizeGradient Validation Perform Method Validation (ICH Guidelines) OptimizeGradient->Validation Application Apply to Reaction Monitoring Validation->Application Reaction_Monitoring_Workflow Start Start Reaction (t=0) Sample Withdraw Aliquot (e.g., 50 µL) Start->Sample Quench Quench Reaction (e.g., add to ACN) Sample->Quench Dilute Dilute to Working Concentration Quench->Dilute Inject Inject into HPLC Dilute->Inject Analyze Analyze Data (% Conversion) Inject->Analyze Decision Reaction Complete? Analyze->Decision Decision->Sample No End Work-up Reaction Decision->End Yes

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Wittig Reactions with 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging Wittig reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering low yields with sterically demanding substrates like 2-Cyclopropylbenzaldehyde. Here, we move beyond standard protocols to provide in-depth, mechanistically-grounded solutions to overcome common experimental hurdles.

Introduction: The Challenge of a Hindered Aldehyde

The Wittig reaction is a cornerstone of organic synthesis, prized for its reliability in forming carbon-carbon double bonds.[1][2][3][4][5] However, its efficiency can be significantly compromised when using sterically hindered aldehydes, such as this compound. The bulky cyclopropyl group at the ortho position can impede the approach of the phosphorus ylide, leading to sluggish reactions and diminished yields. This guide provides a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with this compound resulting in a low yield?

A1: The primary reason for low yields with this compound is steric hindrance. The cyclopropyl group ortho to the aldehyde functionality physically blocks the incoming nucleophilic ylide. This steric clash slows down the initial nucleophilic attack on the carbonyl carbon, which is a critical step in the reaction mechanism. Furthermore, the electronic properties of the cyclopropyl group can also play a role, although steric hindrance is generally the dominant factor.

Q2: Could the stability of my ylide be contributing to the low yield?

A2: Absolutely. The reactivity of the phosphorus ylide is crucial.[6]

  • Unstabilized ylides (e.g., those with alkyl substituents) are highly reactive and may be necessary to overcome the steric barrier of this compound.[7] However, they are also less stable and can decompose if not generated and used under strictly anhydrous and inert conditions.[7]

  • Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) are more stable and easier to handle but are significantly less reactive.[6][7][8] They often fail to react efficiently with sterically hindered ketones and aldehydes.[1][2][9]

  • Semi-stabilized ylides (e.g., benzylides) offer a compromise in reactivity and stability but may still struggle with highly hindered substrates.

Q3: What are common side reactions to be aware of?

A3: Several side reactions can compete with the desired Wittig olefination, especially when using strong bases like n-butyllithium (n-BuLi):

  • Aldol condensation: If the aldehyde can enolize, the strong base can deprotonate the α-carbon, leading to self-condensation.

  • Cannizzaro reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation to an alcohol and a carboxylic acid.

  • Ylide decomposition: Unstabilized ylides can be prone to decomposition, especially at elevated temperatures or in the presence of impurities.

  • Betaine stabilization: The presence of lithium salts can sometimes stabilize the betaine intermediate, potentially leading to side products.[6][7] Switching to a sodium-based base like sodium hydride (NaH) or sodium amide (NaNH₂) can minimize this.[6][7]

Q4: How do reaction conditions influence the outcome?

A4: Reaction conditions are critical for success.

  • Solvent: Aprotic, non-polar solvents like THF or diethyl ether are standard.[2] The choice of solvent can influence the stereochemical outcome and the solubility of the reagents.

  • Temperature: Ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to maintain ylide stability.[7] The reaction with the aldehyde may require warming to room temperature or even gentle heating to overcome the activation energy barrier, but this must be balanced against the risk of ylide decomposition.

  • Base Selection: The base must be strong enough to deprotonate the phosphonium salt (pKa ~22) but should be chosen carefully to minimize side reactions.[10] Common strong bases include n-BuLi, sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[7][9][11]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of low yields.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Insufficiently Reactive Ylide: The ylide is too stable to react with the hindered aldehyde.- Switch to a more reactive, unstabilized ylide (e.g., from methyltriphenylphosphonium bromide).[5][7]
2. Steric Hindrance: The bulky cyclopropyl group is preventing the ylide from attacking the carbonyl.- Increase the reaction temperature gradually, monitoring for product formation and decomposition. - Use a less sterically demanding phosphine, although this is a less common approach.
3. Inefficient Ylide Formation: The base used was not strong enough or was of poor quality.- Ensure the base is fresh and properly titrated (if applicable, like n-BuLi). - Switch to a stronger base if necessary.[10]
Formation of Multiple Products/Side Reactions 1. Aldol or Cannizzaro Reactions: The strong base is reacting with the aldehyde.- Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to keep the instantaneous concentration of the aldehyde low. - Consider using a milder base if compatible with ylide formation.
2. Ylide Decomposition: The ylide is not stable under the reaction conditions.- Generate and use the ylide in situ without prolonged storage.[7][9] - Maintain a low reaction temperature during ylide formation and the initial addition of the aldehyde.
Difficulty in Product Isolation 1. Triphenylphosphine Oxide (TPPO) Removal: The byproduct, TPPO, can be difficult to separate from the desired alkene.- Crystallization: If the product is a solid, recrystallization can sometimes leave the more soluble TPPO in the mother liquor. - Chromatography: Careful column chromatography is often necessary. TPPO can be challenging to separate from nonpolar products. Sometimes, converting TPPO to a more polar species by treatment with MgCl₂ or by oxidation can aid separation.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield Wittig reactions.

Wittig_Troubleshooting start Low Yield with This compound check_ylide Is the Ylide Sufficiently Reactive? start->check_ylide check_conditions Are Reaction Conditions Optimal? check_ylide->check_conditions Yes solution_ylide Use a more reactive, unstabilized ylide. check_ylide->solution_ylide No check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions Yes solution_conditions Optimize temperature, base, and solvent. check_conditions->solution_conditions No solution_side_reactions Modify addition order; use milder base. check_side_reactions->solution_side_reactions Yes end Improved Yield check_side_reactions->end No solution_ylide->check_conditions solution_conditions->check_side_reactions solution_side_reactions->end

Caption: A logical workflow for diagnosing and solving low-yield issues.

Optimized Experimental Protocol

This protocol is designed for the Wittig reaction of a sterically hindered aldehyde using an unstabilized ylide.

Reagents and Materials:

  • Methyltriphenylphosphonium bromide (dried under vacuum)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (titrated)

  • This compound

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Phosphonium Salt Suspension: Under a positive pressure of inert gas, add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask. Add anhydrous THF to create a suspension.

  • Ylide Formation:

    • Cool the suspension to 0 °C using an ice-water bath.[7]

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 10-15 minutes. A characteristic deep yellow or orange color should develop, indicating the formation of the ylide.[7]

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[8]

  • Aldehyde Addition:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Reaction:

    • After the addition is complete, slowly allow the reaction mixture to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.

  • Workup:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other impurities.

Mechanistic Considerations

The modern understanding of the Wittig reaction, particularly for unstabilized ylides under lithium-salt-free conditions, favors a concerted [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate directly.[2][12] The stereochemical outcome is determined during this kinetically controlled step.[2][12]

Wittig_Mechanism cluster_intermediate Intermediate ylide R-CH=PPh₃ (Ylide) oxaphosphetane [Oxaphosphetane] ylide->oxaphosphetane [2+2] Cycloaddition (Rate-Determining Step) aldehyde 2-Cyclopropyl-C₆H₄-CHO (Aldehyde) aldehyde->oxaphosphetane alkene 2-Cyclopropyl-C₆H₄-CH=CHR (Alkene) oxaphosphetane->alkene Retro-[2+2] Cycloelimination tppo O=PPh₃ (TPPO) oxaphosphetane->tppo

Caption: The concerted cycloaddition mechanism of the Wittig reaction.

The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[7] For sterically hindered aldehydes like this compound, the energy barrier for the formation of the oxaphosphetane is higher, which is why more forcing conditions or more reactive ylides are often necessary.

References

Technical Support Center: Synthesis of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 2-Cyclopropylbenzaldehyde. This molecule is a key building block in medicinal chemistry and materials science, making its efficient and pure synthesis critical for downstream applications. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in our application labs and reported by researchers in the field. Our goal is to move beyond simple procedural instructions and delve into the mechanistic underpinnings of common side reactions and synthetic failures. By understanding the "why," you can more effectively troubleshoot and optimize your reaction conditions.

This guide covers the most prevalent synthetic strategies: Palladium-catalyzed Suzuki-Miyaura coupling, Grignard-based approaches, and the oxidation of 2-cyclopropylbenzyl alcohol. Each method presents a unique set of challenges, from catalyst deactivation to the formation of characteristic side products. We will address these issues in a direct, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for a multi-gram scale synthesis of this compound?

When selecting a synthetic route, consider factors like starting material availability, cost, required purity, and scalability. Below is a comparative analysis of the three most common methods.

Table 1: Comparison of Synthetic Routes to this compound

Synthetic Route Key Reactants Advantages Common Disadvantages Typical Yield
Suzuki-Miyaura Coupling 2-Bromobenzaldehyde, Cyclopropylboronic acidHigh functional group tolerance; mild reaction conditions; commercially available starting materials.[1]Catalyst cost; potential for boronic acid decomposition and homocoupling side products.[2]70-90%
Grignard Reaction 2-Bromobenzaldehyde, Cyclopropylmagnesium bromideCost-effective reagents; straightforward reaction setup.Highly sensitive to moisture and air; potential for side reactions like reduction or Wurtz coupling.[3]50-75%
Alcohol Oxidation 2-Cyclopropylbenzyl alcoholAvoids organometallic reagents; can be a very "green" method.[4][5]Requires synthesis of the starting alcohol; risk of over-oxidation to the carboxylic acid.[6]85-95%

Recommendation: For multi-gram scale, the Suzuki-Miyaura coupling often provides the best balance of yield, reliability, and functional group tolerance, despite the higher initial catalyst cost.[1] If cost is the primary driver and stringent anhydrous conditions can be maintained, a Grignard approach is viable.

Q2: My final product is always slightly yellow, even after chromatography. What causes this and how can I fix it?

Trace impurities are the likely cause. Benzaldehydes, in general, are susceptible to air oxidation, forming the corresponding benzoic acid, which can be colorless but may also contribute to discoloration over time or in the presence of other impurities.[7] More commonly, minor, highly conjugated side products formed during the synthesis can impart a yellow tint.

Troubleshooting Steps:

  • Charcoal Treatment: After your primary purification, dissolve the product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and stir with a small amount of activated charcoal for 15-30 minutes, then filter through a pad of Celite®.

  • Bisulfite Wash: A gentle wash with a freshly prepared saturated sodium bisulfite (NaHSO₃) solution can help remove trace aldehydic impurities.[7]

  • Short-Path Distillation: If the product is thermally stable, a short-path (Kugelrohr) distillation can yield a colorless oil, leaving behind less volatile colored impurities.

Troubleshooting Guide: Side Products & Reaction Failures

This section addresses specific issues you may encounter. We diagnose the problem based on common analytical data (NMR, TLC) and provide actionable solutions grounded in chemical principles.

Scenario 1: Suzuki-Miyaura Coupling Issues

Q3: My crude ¹H NMR shows my desired this compound, but I also see significant amounts of biphenyl-2,2'-dicarbaldehyde and dicyclopropyl. What happened?

This is a classic case of homocoupling , a major side reaction in Suzuki couplings.[2]

  • Biphenyl-2,2'-dicarbaldehyde results from the homocoupling of your starting material, 2-bromobenzaldehyde.

  • Dicyclopropyl results from the homocoupling of cyclopropylboronic acid.

Causality: Homocoupling is often promoted by the presence of oxygen, incorrect palladium catalyst oxidation state, or non-optimal reaction stoichiometry and base. The mechanism can involve a Pd(I) intermediate or side reactions during the transmetalation step.

Solutions:

  • Thorough Degassing: Before adding your palladium catalyst, ensure your solvent and reaction mixture are rigorously degassed. This is the most critical step. Use a "freeze-pump-thaw" cycle (at least three times) or bubble argon/nitrogen through the solvent for at least 30 minutes.

  • Catalyst Choice: Use a pre-catalyst that is less sensitive to air, such as a Pd(II) source with a suitable phosphine ligand that facilitates rapid reduction to the active Pd(0) in situ.

  • Base and Stoichiometry: Ensure your base (e.g., Cs₂CO₃, K₃PO₄) is finely ground and anhydrous.[1] Use a slight excess (1.05-1.1 equivalents) of the boronic acid to compensate for any potential decomposition, but avoid a large excess which can favor homocoupling.

dot

Caption: Catalytic cycle of Suzuki coupling and competing homocoupling side reactions.

Scenario 2: Grignard Reaction Issues

Q4: I am attempting a Grignard reaction between cyclopropylmagnesium bromide and 2-bromobenzaldehyde, but my main product is just benzene, and I recover most of my 2-bromobenzaldehyde. What is happening?

The formation of benzene indicates that your Grignard reagent is being quenched by a proton source.[8] The most common culprit is water. Grignard reagents are extremely strong bases and will readily deprotonate even trace amounts of water, alcohols, or other acidic protons.[9]

Causality: The reaction R-MgX + H₂O → R-H + Mg(OH)X is extremely fast. If there is moisture in your glassware, solvent, or on the surface of the magnesium turnings, the Grignard reagent will be destroyed as it forms or before it has a chance to react with the electrophile.

Solutions:

  • Rigorous Drying: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

  • Anhydrous Solvents: Use freshly distilled solvents (e.g., THF over sodium/benzophenone) or purchase high-quality anhydrous solvents and handle them under an inert atmosphere.

  • Magnesium Activation: Briefly stir the magnesium turnings in your reaction flask under vacuum while gently warming with a heat gun to drive off surface moisture before adding the solvent. Adding a small crystal of iodine can also help initiate the reaction.

  • Reverse Addition: Consider adding the 2-bromobenzaldehyde solution slowly to the prepared Grignard reagent, rather than the other way around. This maintains an excess of the nucleophile and can sometimes improve yields.

Scenario 3: Oxidation Reaction Issues

Q5: I oxidized 2-cyclopropylbenzyl alcohol, and my crude product shows two spots on TLC and two distinct aldehyde/acid peaks in the NMR. How do I prevent this and purify my product?

This is a classic case of over-oxidation . You have successfully synthesized the desired this compound, but a portion of it has been further oxidized to 2-cyclopropylbenzoic acid.[6]

Causality: Many common oxidants (e.g., KMnO₄, Jones reagent) are strong enough to convert primary alcohols directly to carboxylic acids. Even milder reagents can cause over-oxidation if the reaction is run for too long, at too high a temperature, or if water is present, which can form a hydrate intermediate that is readily oxidized.[6]

Solutions to Prevent Over-oxidation:

  • Choice of Reagent: Use an oxidant that is selective for the aldehyde stage. Common choices include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation.[10] These are typically performed under anhydrous conditions, which disfavors hydrate formation and subsequent over-oxidation.[6]

  • Reaction Monitoring: Carefully monitor the reaction by TLC. Once the starting alcohol spot has disappeared, quench the reaction immediately. Do not leave it stirring for an extended period "just to be sure."

Purification Strategy: The acidic nature of the byproduct makes it easy to remove with a simple liquid-liquid extraction.

  • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The benzoic acid derivative will be deprotonated to its water-soluble sodium salt and will move into the aqueous layer.

  • Continue washing until CO₂ evolution (bubbling) ceases.

  • Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate to yield the purified aldehyde.[7]

dot

Caption: A logical workflow for identifying and addressing unknown impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • Cyclopropylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde, cyclopropylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add the Pd(dppf)Cl₂ catalyst under a positive pressure of inert gas.

  • Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS (typically complete in 2-4 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 2% to 10% ethyl acetate in hexanes) to yield the pure product.

Table 2: Representative ¹H NMR Data for Product and Key Impurities (400 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound 10.35s1HCHO
7.85d1HAr-H
7.55t1HAr-H
7.35t1HAr-H
7.20d1HAr-H
2.40m1HCyclopropyl-CH
1.10m2HCyclopropyl-CH₂
0.80m2HCyclopropyl-CH₂
2-Cyclopropylbenzyl alcohol 7.2-7.4m4HAr-H
4.75s2HCH₂OH
2.05m1HCyclopropyl-CH
0.95m2HCyclopropyl-CH₂
0.70m2HCyclopropyl-CH₂
2-Cyclopropylbenzoic acid 11.0 (broad)s1HCOOH
8.10d1HAr-H
7.3-7.6m3HAr-H
2.50m1HCyclopropyl-CH
1.15m2HCyclopropyl-CH₂
0.85m2HCyclopropyl-CH₂

Note: Chemical shifts are approximate and can vary based on concentration and solvent. Data compiled from spectral prediction and literature values for similar structures.[11][12][13]

References

Technical Support Center: Purification of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-cyclopropylbenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar aromatic aldehydes. This guide moves beyond rote protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when purifying this compound on silica gel?

A1: The primary challenges stem from the aldehyde functional group. Aldehydes can be susceptible to oxidation, especially on the slightly acidic surface of standard silica gel, converting it to the corresponding carboxylic acid.[1][2] This leads to yield loss and introduces a highly polar impurity that streaks or remains at the baseline on a TLC plate. Additionally, aldehydes can sometimes form acetals or hemiacetals if alcohols are used in the mobile phase, complicating the purification.[3]

Q2: What is a good starting solvent system for TLC analysis and column chromatography?

A2: A mixture of a non-polar and a moderately polar solvent is the standard choice.[4] For this compound, a good starting point is a hexane/ethyl acetate system.[3][5] Begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.35 for the desired compound on the TLC plate, as this typically provides the best separation on a column.[2][3]

Q3: My this compound appears to be degrading on the TLC plate. How can I confirm this and prevent it?

A3: Degradation on silica can be confirmed using a two-dimensional (2D) TLC.[1][6] Spot your compound in one corner of a square TLC plate and run it in a chosen solvent system. After the run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see off-diagonal spots corresponding to the degradation products.[1] To prevent this, you can deactivate the silica gel.[7][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem: My compound is streaking badly on the TLC plate and column, leading to poor separation and mixed fractions.

  • Possible Cause 1: Compound Degradation. The aldehyde is likely oxidizing to the carboxylic acid on the acidic silica surface. The highly polar carboxylic acid interacts strongly with the silica, causing it to streak.[1]

  • Solution: Deactivate the silica gel. This is achieved by neutralizing the acidic silanol groups. You can pre-treat the silica by flushing the packed column with your eluent containing 1-2% triethylamine (TEA).[7][8][9] After flushing with one to two column volumes, you can proceed with the purification using the same TEA-containing eluent. Always perform a preliminary TLC analysis in the TEA-containing solvent system to ensure the Rf value is still optimal.[10]

  • Possible Cause 2: Column Overload. You may have loaded too much crude material onto the column.[11] Overloading saturates the stationary phase, preventing the formation of well-defined bands and leading to significant band broadening and streaking.

  • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel (e.g., 1 g of crude material for 20-100 g of silica).[2] If you need to purify a large amount of material, use a wider column rather than a longer one to maintain resolution.[2]

Problem: The separation between my product and an impurity is very poor (ΔRf < 0.1).

  • Possible Cause: The polarity of your mobile phase is not optimized for this specific separation.

  • Solution 1: Adjust Solvent Polarity. If the spots are too high on the TLC plate (Rf > 0.5), decrease the eluent polarity (e.g., move from 80:20 to 90:10 hexane:ethyl acetate). If the spots are too low (Rf < 0.1), increase the polarity.[12]

  • Solution 2: Change Solvent System. If adjusting the ratio of your current system doesn't work, switch one of the solvents to alter the selectivity. For example, replacing ethyl acetate with diethyl ether or dichloromethane can change the specific interactions between your compounds, the solvent, and the silica gel, potentially improving separation.[3]

Problem: I ran the column, but I have very low recovery of my product.

  • Possible Cause 1: Irreversible Adsorption/Degradation. The compound may have degraded entirely or is so strongly adsorbed to the silica that it did not elute.[13] This is common with sensitive compounds on acidic silica.

  • Solution: First, try a "methanol purge" by flushing the column with 100% methanol to elute any highly polar compounds that may be stuck.[1] If this fails to recover the material, it has likely degraded. For future attempts, use deactivated silica gel or an alternative stationary phase like neutral alumina.[3][8]

  • Possible Cause 2: Compound is Insoluble. The crude material may not be fully soluble in the mobile phase, causing it to precipitate at the top of the column.[13]

  • Solution: Use a dry loading technique.[6][7] Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common column chromatography issues for this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Poor Purification Result streaking Streaking / Tailing? start->streaking poor_sep Poor Separation (ΔRf < 0.1)? streaking->poor_sep No cause_degradation Compound Degradation (Acidic Silica) streaking->cause_degradation Yes cause_overload Column Overload streaking->cause_overload Yes low_recovery Low or No Recovery? poor_sep->low_recovery No cause_solvent Suboptimal Solvent System poor_sep->cause_solvent Yes low_recovery->cause_degradation Yes cause_adsorption Irreversible Adsorption low_recovery->cause_adsorption Yes sol_deactivate Use Deactivated Silica (1-2% TEA in Eluent) cause_degradation->sol_deactivate sol_alt_sorbent Switch to Alumina or other neutral phase cause_degradation->sol_alt_sorbent sol_reduce_load Reduce Sample Load (1-5% of Silica Weight) cause_overload->sol_reduce_load sol_optimize_solvent Optimize Solvent System (Adjust Ratio or Change Solvents) cause_solvent->sol_optimize_solvent cause_adsorption->sol_deactivate sol_dry_load Use Dry Loading Technique cause_adsorption->sol_dry_load

Caption: Troubleshooting workflow for column chromatography purification.

Optimized Protocol and Data

Detailed Protocol: Purification using Deactivated Silica Gel
  • TLC Analysis: Prepare a stock solution of your crude this compound. On a TLC plate, test various solvent systems of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15) to find the system that gives your product an Rf value of ~0.2-0.3.

  • Solvent Preparation: Prepare your chosen mobile phase. Add triethylamine (TEA) to constitute 1% of the total volume (e.g., 10 mL of TEA for 990 mL of your solvent mixture).

  • Column Packing (Slurry Method):

    • Add silica gel (typically 50-100 times the weight of your crude material) to a beaker.

    • Add the TEA-containing eluent to form a loose slurry.

    • Pour the slurry into your column, ensuring no air bubbles are trapped.

    • Continuously tap the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[2]

  • Column Equilibration: Drain the excess solvent until the solvent level is just at the top of the sand layer. Then, add more TEA-containing eluent and flush the column with at least two column volumes of this solvent. This ensures the entire silica bed is neutralized.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add silica gel (2-3x the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder onto the sand layer in your column.

  • Elution and Fraction Collection:

    • Carefully add the TEA-containing eluent to the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and should be removed during this step.

Data Summary: Solvent Systems

The following table provides a guide to selecting a starting solvent system based on TLC analysis. The Rf values are approximate and will vary based on the specific impurities present in your crude mixture.

Mobile Phase (Hexane:Ethyl Acetate)Target CompoundTypical Rf RangeNotes
95:5This compound0.15 - 0.25Good starting point for high purity samples.
90:10This compound0.25 - 0.40Often the optimal system for good separation from less polar impurities.[5]
80:20This compound0.40 - 0.60May be too polar, causing co-elution with slightly more polar impurities.
90:10 with 1% TEAThis compound0.30 - 0.45Recommended for preventing degradation. The TEA slightly increases polarity.[14]
90:102-Cyclopropylbenzyl alcohol (Impurity)0.10 - 0.20A common, more polar impurity from the reduction of the aldehyde or from synthesis.
90:102-Cyclopropylbenzoic acid (Impurity)0.00 - 0.05Oxidation byproduct; highly polar and will streak without TEA.[15]

References

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Cyclopropylbenzaldehyde. This substrate, while valuable, presents unique challenges due to the steric hindrance from the ortho-cyclopropyl group and the electronic nature of the aldehyde functionality. This guide is structured to help you diagnose issues, understand the underlying chemical principles, and successfully improve your reaction yields.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when working with this specific coupling reaction.

Q1: My Suzuki coupling with this compound is resulting in a very low yield. What are the primary factors I should investigate?

Low yields with this substrate typically stem from a combination of steric and electronic challenges. The ortho-cyclopropyl group creates significant steric hindrance around the reaction site, which can impede key steps in the catalytic cycle.[1][2] The primary areas to troubleshoot are:

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The steric bulk requires specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate both the oxidative addition and the crucial reductive elimination step.[3][4]

  • Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate complex required for transmetalation.[5][6][7] An inappropriate base can lead to poor activation or promote side reactions.

  • Reaction Conditions: Inadequate temperature, insufficient reaction time, or the presence of oxygen can halt the reaction. Oxygen is particularly detrimental as it deactivates the active Pd(0) catalyst, leading to catalyst death and the formation of palladium black.[8][9]

  • Side Reactions: Protodeboronation of your boronic acid partner and homocoupling are common yield-reducing side reactions that must be controlled.[8][10]

Q2: I'm observing several spots on my TLC plate besides the starting materials and product. What are the likely side products and how can I identify them?

The most common byproducts in a Suzuki-Miyaura coupling are:

  • Homocoupling Product: This is a biaryl compound formed from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or residual Pd(II) species from the precatalyst.[9][11] This byproduct will have a molecular weight roughly double that of the boronic acid's aryl group.

  • Protodeboronation Product: This occurs when the boronic acid group is replaced by a hydrogen atom on your coupling partner.[8] This is a very common failure mode, especially with electron-deficient or heteroaryl boronic acids, and can be exacerbated by excessive heat or a suboptimal choice of base.[12]

  • Dehalogenation Product: This is the starting this compound where the halide (Br, I, Cl) has been replaced by a hydrogen atom. This can occur via a side pathway involving a palladium-hydride species.[9]

These can be identified by LC-MS analysis to confirm their molecular weights.

Q3: Could the aldehyde group on this compound be interfering with the reaction?

While aldehyde groups are generally well-tolerated in palladium-catalyzed Suzuki couplings, they are not entirely innocent.[4] The aldehyde's carbonyl oxygen has lone pairs that can coordinate to the palladium center. This coordination can sometimes inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed.[13] If you suspect this is an issue, using a more electron-rich and sterically bulky ligand can often mitigate this effect by creating a more sterically crowded and electronically saturated palladium center that is less likely to coordinate with the aldehyde.[3][4]

Q4: How exactly does the ortho-cyclopropyl group impact the reaction mechanism?

The ortho-cyclopropyl group imposes significant steric hindrance. This bulkiness can slow down two key steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-halogen bond can be sterically hindered.

  • Reductive Elimination: This final, product-forming step requires the two organic groups on the palladium center to be in a cis orientation. Steric bulk from the ortho-substituent can make it difficult for the complex to adopt the necessary conformation, thus slowing down or preventing the final bond formation.[3]

To overcome this, highly active catalyst systems with bulky ligands are essential. These ligands promote the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[1][3]

Troubleshooting Guide: From Low Yield to High Performance

This guide provides a systematic approach to resolving common experimental failures.

Problem: Low to No Product Formation

If your reaction is sluggish or fails to proceed to completion, a systematic screen of the core reaction components is the most effective strategy.

The choice of palladium source and, more importantly, the ligand is the most critical factor for coupling sterically hindered substrates.

  • The Issue: A simple catalyst like Pd(OAc)₂ with triphenylphosphine (PPh₃) lacks the activity and steric profile to couple this compound effectively.

  • The Solution: Employ Bulky, Electron-Rich Ligands. The key to success lies in using ligands that accelerate the rate-limiting reductive elimination step. Buchwald biarylphosphine ligands are the gold standard for this type of transformation.

Ligand RecommendationKey Characteristics & Rationale
XPhos / SPhos Highly bulky and electron-rich. Promotes efficient oxidative addition and reductive elimination. Often the first choice for challenging, sterically hindered substrates.[4]
RuPhos Similar to XPhos but can offer different solubility and reactivity profiles. Excellent for creating a sterically crowded catalytic center.
cataCXium® PtB A bulky pyrrole-based phosphine ligand that has shown high efficacy for coupling aryl chlorides and other challenging substrates.[14]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very stable complexes with palladium. PEPPSI™-type precatalysts are particularly effective and easy to handle.[6]

Protocol Tip: Use a palladium precatalyst (e.g., XPhos Pd G3) rather than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts offer better stability, are easier to handle, and provide more consistent results.[4]

The base and solvent work in concert to facilitate the transmetalation step.

  • The Issue: A weak or poorly soluble base will not generate the boronate "ate" complex efficiently, stalling the catalytic cycle.[7]

  • The Solution: Screen a Range of Bases and Solvent Systems. The optimal base often depends on the specific boronic acid being used.

BaseSolvent SystemRationale & Considerations
K₃PO₄ (Potassium Phosphate) 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OA strong, non-nucleophilic base that is highly effective for many challenging couplings, particularly with nitrogen-containing heterocycles.[7]
Cs₂CO₃ (Cesium Carbonate) 1,4-Dioxane/H₂O or THF/H₂OOften provides superior results for sterically hindered substrates due to its high solubility and the "cesium effect," which can accelerate the reaction.[7]
K₂CO₃ (Potassium Carbonate) Dioxane/H₂O or DMF/H₂OA cost-effective and widely used base. It can be a good starting point but may be less effective than K₃PO₄ or Cs₂CO₃ for this specific substrate.[7][15]

Protocol Tip: Ensure your solvent is thoroughly degassed. Bubble argon or nitrogen through the solvent for 15-20 minutes before use. The presence of dissolved oxygen is a primary cause of catalyst deactivation.[8]

The Suzuki coupling is highly sensitive to impurities and atmospheric oxygen.

  • The Issue: Degradation of the boronic acid (protodeboronation) during storage or the presence of oxygen in the reaction vessel can kill the catalyst.[8]

  • The Solution: Use High-Purity Reagents and Maintain Strict Inert Conditions.

    • Boronic Acid Quality: Use fresh boronic acid or a more stable derivative like a pinacol ester or MIDA boronate.[8] Boronic acids can slowly decompose on the shelf.

    • Inert Atmosphere: The reaction vessel must be meticulously purged of oxygen. Use a Schlenk line or a glovebox. A simple nitrogen balloon is often insufficient for challenging couplings. The standard procedure is to perform at least three vacuum/backfill cycles with argon or nitrogen.[8]

Visualizing the Troubleshooting Process

A logical workflow can help pinpoint the issue systematically.

G start Low Yield with This compound cat_check Is your catalyst system optimized for steric hindrance? (e.g., XPhos, SPhos) start->cat_check No base_check Have you screened stronger bases? (e.g., K3PO4, Cs2CO3) start->base_check Yes solution_cat Action: Switch to a bulky, electron-rich ligand (e.g., XPhos Pd G3). cat_check->solution_cat inert_check Are you using strict inert techniques? (3x vacuum/backfill) base_check->inert_check Yes solution_base Action: Screen K3PO4 and Cs2CO3 in Dioxane/Water. base_check->solution_base No side_products Are major side products (homocoupling, protodeboronation) observed via LC-MS? inert_check->side_products Yes solution_inert Action: Improve degassing of solvents and use Schlenk line techniques. inert_check->solution_inert No solution_side Action: Lower temperature, check boronic acid quality, and ensure complete deoxygenation. side_products->solution_side Yes

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The reaction proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Active Pd(0)L2 Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L2-X) pd0->oa_complex Oxidative Addition (Often Rate-Determining for Ar-Cl) transmetal_complex Transmetalation Complex (Ar-Pd(II)L2-Ar') oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination (Often Rate-Limiting for Sterically Hindered Substrates) product Product (Ar-Ar') transmetal_complex->product aryl_halide 2-Cyclopropylaryl-X (Aryl Halide) aryl_halide->oa_complex boronic_acid Ar'-B(OR)2 (Boronic Acid) boronate [Ar'-B(OR)2(Base)]- (Activated Boronate) boronic_acid->boronate boronate->transmetal_complex base Base base->boronate

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Robust Starting Point

This general protocol is designed as a starting point for the Suzuki-Miyaura coupling of a 2-cyclopropylaryl halide with a generic arylboronic acid.

Materials:

  • 2-Cyclopropylaryl Halide (e.g., 2-cyclopropyl-1-iodobenzaldehyde) (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-cyclopropylaryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon is preferred). Repeat this vacuum/backfill cycle a total of three times to ensure a completely oxygen-free environment.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (0.02 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. The final concentration should be around 0.1 M with respect to the limiting aryl halide.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS at regular intervals (e.g., every 2 hours). Reactions may take anywhere from 4 to 24 hours to reach completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

2-Cyclopropylbenzaldehyde decomposition under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Cyclopropylbenzaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Given its unique structural features—a strained cyclopropyl ring adjacent to an electrophilic aldehyde—this molecule presents specific stability challenges under both acidic and basic conditions.

This document provides in-depth, experience-driven answers to common and complex issues encountered in the lab, focusing on the mechanistic underpinnings of its decomposition pathways to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an aromatic aldehyde distinguished by a cyclopropyl substituent at the ortho position. Its chemical formula is C₁₀H₁₀O. [1]This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The cyclopropyl moiety is a "bioisostere" for phenyl rings or double bonds, often used to improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The aldehyde group serves as a versatile chemical handle for a wide array of transformations, including reductive aminations, Wittig reactions, and oxidations.

Q2: What are the main stability concerns I should be aware of when working with this compound?

The primary stability concerns stem from its two key functional groups:

  • The Cyclopropyl Ring: This three-membered ring is highly strained. Under acidic conditions, it is susceptible to protonation and subsequent ring-opening, which leads to the formation of undesired byproducts. [2][3]This process is often driven by the formation of a stabilized carbocation intermediate.

  • The Aldehyde Group: Like other aromatic aldehydes lacking an α-hydrogen, this compound can undergo a disproportionation reaction known as the Cannizzaro reaction in the presence of a strong base. [4][5][6]This redox process yields one molecule of the corresponding alcohol (2-cyclopropylbenzyl alcohol) and one molecule of the carboxylic acid (2-cyclopropylbenzoic acid). [7][8]

Q3: What are the ideal storage conditions for this compound?

To ensure long-term stability and prevent degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C (36-46°F). [9]Avoid freezing, as this can sometimes accelerate polymerization in aldehydes. [10]* Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group. * Container: Use a tightly sealed, amber glass or aluminum container to protect from light and moisture. [10][11][12]* Purity: Ensure the material is free from acidic or basic impurities, which can catalyze decomposition even during storage.

ParameterRecommended ConditionRationale
Temperature 2–8°CSlows down oxidation and polymerization reactions.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation of the aldehyde to a carboxylic acid.
Light Amber/Opaque ContainerPrevents photodegradation. [11]
Moisture Tightly Sealed ContainerPrevents hydrolysis and potential side reactions.

Troubleshooting Guide: Reaction Failures & Unexpected Products

This section addresses specific problems you may encounter during reactions involving this compound.

Scenario 1: Acidic Conditions

Problem: "I'm running a reaction with this compound under acidic conditions (e.g., using TsOH, HCl) and I'm getting a complex mixture of products with low yield of my target compound. What is happening?"

Root Cause Analysis:

You are likely observing the acid-catalyzed ring-opening of the cyclopropyl group. This is a classic reaction pathway for cyclopropanes, especially when they are positioned to stabilize a resulting carbocation, as is the case here. [2][3][13] The Mechanism: The reaction is initiated by the protonation of the cyclopropane ring, which is the rate-determining step. This generates a highly unstable protonated cyclopropane, which rapidly rearranges to a more stable carbocation. The most likely intermediate is a cyclopropylcarbinyl cation . This cation is non-classical and delocalized, existing in equilibrium with homoallyl and cyclobutyl cations. [3][14][15]Nucleophilic attack on these intermediates from solvents or other reagents in your mixture leads to a variety of ring-opened byproducts.

Visualizing the Decomposition Pathway: Below is a diagram illustrating the formation of the key cyclopropylcarbinyl cation and its potential rearrangement and subsequent reaction with a generic nucleophile (Nu⁻).

Acid_Decomposition Start This compound Protonated Protonated Cyclopropane (Unstable Intermediate) Start->Protonated H⁺ (Acid Catalyst) Cation Cyclopropylcarbinyl Cation (Delocalized) Protonated->Cation Fast Ring Opening Rearranged Homoallyl / Cyclobutyl Cation Intermediates Cation->Rearranged Equilibrium Products Mixture of Ring-Opened Products (e.g., Homoallylic Alcohols/Ethers) Cation->Products + Nu⁻ Rearranged->Products + Nu⁻ (Solvent, etc.) Base_Decomposition cluster_step1 Step 1: Nucleophilic Attack Aldehyde1 Aldehyde (Molecule 1) Intermediate Tetrahedral Intermediate Aldehyde1->Intermediate OH OH⁻ (Strong Base) OH->Aldehyde1 Aldehyde2 Aldehyde (Molecule 2) Intermediate->Aldehyde2 Hydride (H⁻) Transfer (RDS) Carboxylate 2-Cyclopropylbenzoate Intermediate->Carboxylate Oxidation Alkoxide Alkoxide Intermediate Aldehyde2->Alkoxide Reduction Products_Node Alcohol 2-Cyclopropylbenzyl Alcohol Alkoxide->Alcohol Protonation from Solvent (H₂O) Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Aldehyde Stock Solution initiate t=0: Initiate Reaction prep_stock->initiate prep_rxn Prepare Reaction Vials (Solvent + Acid/Base) prep_rxn->initiate sampling Sample at Time Intervals (t=0, 15, 30...) initiate->sampling quench Immediately Quench Sample sampling->quench dilute Dilute for HPLC quench->dilute hplc Inject on HPLC-UV dilute->hplc analyze Plot Peak Area vs. Time hplc->analyze

References

Technical Support Center: Strategies for the Removal of Unreacted 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of unreacted 2-cyclopropylbenzaldehyde from their product mixtures. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues and offer practical, field-proven solutions.

Introduction: The Challenge of Aldehyde Removal

This compound, a key building block in the synthesis of various pharmaceutical intermediates and fine chemicals, can often be a stubborn impurity to remove post-reaction.[1][2] Its moderate polarity and reactivity can lead to co-elution with products during chromatography or incomplete removal through simple extraction. This guide will explore several effective strategies for its removal, explaining the chemical principles behind each method to empower you to make informed decisions for your specific purification needs.

Troubleshooting Guide

This section addresses common problems encountered during the purification of reaction mixtures containing unreacted this compound and provides step-by-step solutions.

Issue 1: Co-elution of this compound with the Desired Product During Column Chromatography

Scenario: You are performing normal-phase column chromatography on silica gel, and your TLC analysis shows that this compound has a similar Rf to your product, making separation difficult.

Root Cause Analysis: Aldehydes can be challenging to separate via standard silica gel chromatography due to their moderate polarity.[3] If the desired product has a similar polarity, achieving baseline separation can be problematic.

Recommended Solutions:

  • Modification of the Mobile Phase:

    • Strategy: Systematically vary the solvent system polarity. A common starting point for aldehydes is a hexane/ethyl acetate or hexane/diethyl ether mixture.[3]

    • Protocol:

      • Perform a thorough TLC analysis with a range of solvent systems. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

      • If separation is still poor, consider adding a small percentage of a more polar solvent like methanol or a less polar solvent like dichloromethane to fine-tune the separation.[4]

      • For particularly stubborn separations, a switch to a different stationary phase, such as alumina, may be beneficial, as aldehydes can sometimes be sensitive to the acidic nature of silica gel.[4]

  • Employing an Alternative Chromatographic Technique:

    • Strategy: For highly polar products, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[5] This technique uses a polar stationary phase (like amine-bonded silica) with a partially aqueous mobile phase.[5]

    • Consideration: Reversed-phase chromatography can also be an option if the product is sufficiently non-polar to be retained on a C18 column while the more polar aldehyde elutes earlier.

Issue 2: Incomplete Removal of this compound After Aqueous Workup

Scenario: You have performed a standard aqueous workup, but a significant amount of the starting aldehyde remains in your organic layer.

Root Cause Analysis: this compound has limited water solubility, and a simple water wash is often insufficient for its complete removal.

Recommended Solution: The Bisulfite Adduct Extraction Method

This is a highly effective and selective method for removing aldehydes from organic mixtures.[6][7][8][9][10]

Principle: The bisulfite ion (HSO₃⁻) acts as a nucleophile and adds to the electrophilic carbonyl carbon of the aldehyde. This reaction forms a water-soluble ionic salt, the bisulfite adduct, which can be easily separated into the aqueous phase during a liquid-liquid extraction.[8]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent such as methanol, THF, or acetonitrile.[7]

  • Reaction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the mixture and shake vigorously for 30-60 seconds.[10]

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and deionized water to the mixture in a separatory funnel. Shake vigorously.[6][10]

  • Separation: Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adduct, can be drained off.

  • Work-up: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[8]

Workflow for Aldehyde Removal via Bisulfite Extraction

G A Crude Reaction Mixture (in organic solvent) B Add Saturated Aq. NaHSO3 A->B C Shake Vigorously (30-60s) B->C D Add Immiscible Organic Solvent & Water C->D E Separate Layers D->E F Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) E->F Discard or Recover Aldehyde G Organic Layer (Contains Purified Product) E->G H Wash, Dry, Concentrate G->H I Purified Product H->I

Caption: Workflow for removing aldehydes using bisulfite extraction.

Frequently Asked Questions (FAQs)

Q1: My product is sensitive to acidic conditions. Is the bisulfite wash suitable?

A1: The bisulfite solution is slightly acidic. If your compound is acid-sensitive, you should monitor the pH during the extraction. The risk of decomposition can be minimized by working quickly and at low temperatures. If there are concerns about dissolved SO₂ gas causing decomposition, especially with compounds containing tri- or tetra-substituted double bonds, using a non-polar organic layer like hexanes is recommended.[7]

Q2: Can I recover the this compound after the bisulfite extraction?

A2: Yes, the formation of the bisulfite adduct is a reversible reaction.[8] To recover the aldehyde, the aqueous layer containing the adduct can be basified with a strong base like sodium hydroxide (NaOH) to a strongly basic pH.[7][8] This will regenerate the aldehyde, which can then be extracted back into an organic solvent.[7][8]

Q3: Are there other methods besides bisulfite extraction for chemically removing aldehydes?

A3: Yes, scavenger resins are an excellent alternative.[11] These are solid-supported reagents with functional groups that react specifically with aldehydes.[11][12] For instance, resins with primary amine functionalities can react with the aldehyde to form an imine, which remains bound to the resin. The resin can then be simply filtered off, leaving the purified product in solution.[13] This method is particularly advantageous for parallel synthesis and high-throughput purification.[11]

Q4: I am considering distillation for purification. What are the key parameters for this compound?

A4: this compound has a predicted boiling point of 234.7°C at atmospheric pressure.[14] Distillation at this temperature could lead to decomposition. Therefore, vacuum distillation is highly recommended to lower the boiling point to a safer temperature range.[15][16] For benzaldehyde derivatives, washing with a dilute base (like 10% Na₂CO₃) to remove any benzoic acid formed from oxidation prior to distillation is a common practice.[17]

Comparative Overview of Purification Methods

MethodAdvantagesDisadvantagesBest Suited For
Column Chromatography Widely applicable, can provide high purity.[18][19]Can be time-consuming and require large solvent volumes; co-elution is a risk.[3]Separating mixtures with components of differing polarities.
Bisulfite Extraction Highly selective for aldehydes, rapid, and efficient.[6][10]Not suitable for base-sensitive products; may require pH monitoring.Removing aldehyde impurities from a wide range of functionalized molecules.[6]
Scavenger Resins Simple filtration workup, high selectivity, suitable for automation.[11]Resins can be expensive; may require optimization of reaction time and equivalents.High-throughput purification and removal of excess reagents.[11]
Vacuum Distillation Effective for large-scale purification, removes non-volatile impurities.[16][20]Requires specialized equipment; not suitable for thermally unstable products.[15][16]Purifying thermally stable, volatile compounds from non-volatile impurities.

Decision Tree for Selecting a Purification Method

G Start Start: Remove Unreacted This compound IsProductPolar Is the polarity of the product significantly different from the aldehyde? Start->IsProductPolar IsProductStable Is the product stable to mildly acidic/basic conditions? IsProductPolar->IsProductStable No ColumnChrom Column Chromatography IsProductPolar->ColumnChrom Yes HighThroughput Is high-throughput purification required? IsProductStable->HighThroughput No Bisulfite Bisulfite Extraction IsProductStable->Bisulfite Yes IsProductVolatile Is the product thermally stable and volatile? HighThroughput->IsProductVolatile No Scavenger Scavenger Resin HighThroughput->Scavenger Yes Distillation Vacuum Distillation IsProductVolatile->Distillation Yes Other Consider alternative methods (e.g., crystallization) IsProductVolatile->Other No

Caption: Decision-making flowchart for purification method selection.

References

Improving the stereoselectivity of reactions with 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Stereoselective Reactions with 2-Cyclopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for improving stereoselectivity in reactions involving this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome challenges and achieve high stereochemical control in your experiments.

Introduction: The Challenge of this compound

This compound presents a unique stereochemical challenge due to the influence of the cyclopropyl group. While often used as a rigid alkyl linker or an isosteric replacement for an alkene in medicinal chemistry, its electronic and steric properties can significantly impact the facial selectivity of nucleophilic attack on the adjacent aldehyde.[1] This guide will delve into the nuances of controlling stereoselectivity in reactions with this versatile substrate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low stereoselectivity in my nucleophilic addition to this compound?

A1: Low stereoselectivity in nucleophilic additions to this compound can stem from several factors related to the substrate's conformation and the reaction conditions.

  • Conformational Flexibility: The cyclopropyl group can adopt different orientations relative to the benzaldehyde moiety. While the three carbon atoms of the cyclopropyl ring are coplanar, rotation around the bond connecting it to the aromatic ring can lead to different stable conformations.[1][2] The relative energies of these conformers can be subtle, and nucleophilic attack may occur on multiple conformations, leading to a mixture of stereoisomers.

  • Steric and Electronic Effects: The cyclopropyl group exerts both steric and electronic effects. Sterically, it can hinder the approach of a nucleophile from one face of the aldehyde. Electronically, the cyclopropyl group is known to have some π-character and can act as a π-electron donor, which can influence the electron density at the carbonyl carbon.[3] The interplay of these effects can be complex and may not strongly favor one facial attack over the other without external control.

  • Reaction Conditions: Temperature, solvent, and the nature of the nucleophile play a crucial role. Reactions at higher temperatures may provide enough energy to overcome the small energy barriers between different transition states, leading to lower selectivity. The solvent can influence the stability of the transition states, and a bulky nucleophile might experience significant steric hindrance, affecting the approach trajectory.

Q2: How does the cyclopropyl group influence the transition state of the reaction?

A2: The cyclopropyl group influences the transition state geometry primarily through steric interactions. In the transition state of a nucleophilic addition, the carbonyl carbon is rehybridizing from sp² to sp³, leading to a more crowded tetrahedral-like geometry.[4][5] The cyclopropyl group, being a rigid and sterically demanding substituent, will preferentially occupy a position that minimizes steric clash with the incoming nucleophile and the other substituents on the aromatic ring. This preference for a less sterically hindered transition state is a key factor in determining the stereochemical outcome.

Q3: Can I use a chiral auxiliary to control the stereoselectivity?

A3: Yes, employing a chiral auxiliary is a powerful and well-established strategy for controlling stereoselectivity. The auxiliary is temporarily attached to either the nucleophile or the aldehyde, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl.

  • Mechanism of Action: The chiral auxiliary creates a diastereomeric transition state with a significant energy difference between the two possible pathways of attack. This energy difference dictates the preferential formation of one diastereomer.

  • Example Strategy: A three-step sequence involving an aldol reaction with a chiral auxiliary, followed by a directed cyclopropanation, and finally a retro-aldol reaction has been successfully used for the asymmetric synthesis of enantiopure cyclopropane carboxaldehydes.[6][7]

Troubleshooting Guides

This section provides structured guidance for addressing specific issues encountered during your experiments.

Issue 1: Poor Diastereoselectivity in Aldol Additions

If you are experiencing low diastereomeric ratios (dr) in aldol additions with this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Diastereoselectivity

start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., -78 °C) start->temp lewis_acid Screen Different Lewis Acids (e.g., TiCl4, SnCl4, Et2AlCl) temp->lewis_acid If no improvement solvent Change Solvent Polarity (e.g., Toluene vs. CH2Cl2) lewis_acid->solvent If no improvement auxiliary Optimize Chiral Auxiliary (e.g., Evans oxazolidinones) solvent->auxiliary If no improvement result Improved Diastereoselectivity auxiliary->result Successful Optimization

Caption: Troubleshooting flowchart for improving diastereoselectivity.

Detailed Steps & Explanations:

  • Lower the Reaction Temperature: Reducing the temperature (e.g., to -78 °C) can significantly enhance selectivity by favoring the transition state with the lower activation energy.

  • Screen Lewis Acids: The choice of Lewis acid can have a profound impact on the geometry of the transition state. Different Lewis acids can coordinate to the carbonyl oxygen and the chiral auxiliary in distinct ways, influencing the facial bias. For example, EtAlCl2 has been shown to be effective in promoting endo-selectivity in some Diels-Alder reactions.[8]

  • Vary the Solvent: Solvent polarity can affect the aggregation state of the reagents and the stability of the transition states. A less polar solvent like toluene may favor a more organized transition state, leading to higher selectivity.

  • Optimize the Chiral Auxiliary: The steric and electronic properties of the chiral auxiliary are critical. For instance, Evans' oxazolidinones are widely used and have a well-understood model for predicting the stereochemical outcome.[9]

Issue 2: Low Enantioselectivity in Catalytic Asymmetric Reactions

For reactions employing chiral catalysts that result in low enantiomeric excess (ee), the following troubleshooting guide can be helpful.

Troubleshooting Workflow for Low Enantioselectivity

start Low Enantioselectivity Observed catalyst_loading Increase Catalyst Loading start->catalyst_loading ligand Screen Different Chiral Ligands catalyst_loading->ligand If no improvement additive Investigate Additives (e.g., co-catalysts, acids/bases) ligand->additive If no improvement substrate_conc Adjust Substrate Concentration additive->substrate_conc If no improvement result Improved Enantioselectivity substrate_conc->result Successful Optimization

Caption: Troubleshooting flowchart for improving enantioselectivity.

Detailed Steps & Explanations:

  • Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes improve enantioselectivity, especially if catalyst deactivation is an issue.

  • Screen Chiral Ligands: The structure of the chiral ligand is paramount. Subtle changes in the ligand's steric bulk or electronic properties can dramatically alter the enantioselectivity. A modular approach to ligand synthesis can be beneficial for fine-tuning.[10]

  • Investigate Additives: Additives can play multiple roles, such as acting as a co-catalyst, activating the substrate, or stabilizing the active catalytic species. For instance, synergistic catalysis combining two different catalysts can lead to enhanced reactivity and selectivity.[11]

  • Adjust Substrate Concentration: In some cases, the concentration of the substrate can influence the aggregation state of the catalyst or the formation of off-cycle species, thereby affecting the enantioselectivity.

Experimental Protocols

Here are detailed protocols for key experiments that can be adapted for reactions with this compound.

Protocol 1: General Procedure for Asymmetric Aldol Addition using an Evans Auxiliary

This protocol provides a general framework for a diastereoselective aldol addition.

  • Preparation of the N-Acyl Oxazolidinone: In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazolidinone (1.0 eq.) in an anhydrous solvent (e.g., CH₂Cl₂). Cool the solution to 0 °C and add a base (e.g., triethylamine, 1.2 eq.), followed by the dropwise addition of the corresponding acyl chloride (1.1 eq.). Stir the reaction until completion (monitored by TLC).

  • Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C. Add a Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise, followed by a tertiary amine base (e.g., DIPEA, 1.2 eq.). Stir for the recommended time to ensure complete enolate formation.

  • Aldol Addition: To the enolate solution at -78 °C, add a solution of this compound (1.2 eq.) in the same anhydrous solvent dropwise. Stir the reaction at -78 °C for the specified duration.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Organocatalytic Asymmetric Michael Addition

This protocol outlines a general procedure for an enantioselective Michael addition catalyzed by a chiral secondary amine.[12]

  • Reaction Setup: In a vial, combine the α,β-unsaturated aldehyde (if different from this compound, 1.0 eq.), the Michael donor (1.2 eq.), the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 0.1 eq.), and an acid co-catalyst (e.g., benzoic acid, 0.1 eq.) in a suitable solvent (e.g., CHCl₃).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or GC/MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched product.

Data Presentation: Comparison of Stereoselective Methods

The following table summarizes expected outcomes for different stereoselective reactions with aromatic aldehydes, providing a benchmark for your experiments with this compound.

Reaction TypeChiral ControlCatalyst/AuxiliaryTypical Diastereomeric/Enantiomeric RatioTypical Yield
Diastereoselective Aldol AdditionChiral AuxiliaryEvans Oxazolidinone>95:5 dr70-90%
Enantioselective AlkylationChiral Ligand(S)-BINOL derived catalyst>95% ee80-95%
Asymmetric Transfer HydrogenationChiral Catalyst(R,R)-TsDPEN-Ru catalyst>95% ee>95%
Organocatalytic Michael AdditionChiral CatalystDiarylprolinol silyl ether>90% ee75-95%

Conclusion

Improving the stereoselectivity of reactions with this compound requires a systematic approach that considers the interplay of substrate conformation, reaction conditions, and the choice of chiral control element. By carefully troubleshooting and optimizing your experimental parameters using the guidance provided in this technical support center, you can achieve high levels of stereochemical control, enabling the synthesis of complex, enantioenriched molecules for your research and development endeavors.

References

Technical Support Center: Scaling Up the Synthesis of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges you may encounter in your laboratory and pilot plant operations.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural motif, featuring a strained cyclopropyl ring directly attached to a benzaldehyde scaffold, imparts desirable physicochemical properties to target molecules. However, the synthesis of this compound, particularly on a larger scale, is not without its hurdles. Common challenges include achieving high ortho-selectivity, managing the stability of reactive intermediates, and developing robust purification strategies to ensure high purity of the final product. This guide will explore three common synthetic routes—the Grignard reaction, the Vilsmeier-Haack reaction, and the Suzuki-Miyaura coupling—and provide practical solutions to overcome the associated scale-up challenges.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Route 1: The Grignard Reaction Approach

This route typically involves the formation of a cyclopropylphenyl Grignard reagent, followed by reaction with a suitable formylating agent.

Question 1: My Grignard reaction to form cyclopropylphenylmagnesium bromide is sluggish or fails to initiate. What's going wrong?

Potential Causes & Solutions:

  • Magnesium Passivation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.

    • Solution: Activate the magnesium surface prior to the addition of the aryl halide. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or gentle heating with a heat gun. On a larger scale, using commercially available activated magnesium or preparing it in situ can be beneficial.[1]

  • Presence of Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water in the glassware or solvent.

    • Solution: Rigorously dry all glassware in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents, typically freshly distilled from a suitable drying agent or purchased as anhydrous grade and stored under an inert atmosphere.[1]

  • Poor Quality of Starting Materials: Impurities in the cyclopropylbenzene or the halide used to prepare the Grignard reagent can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Distillation of liquid starting materials before use can remove non-volatile impurities.

Question 2: I'm observing significant byproduct formation, particularly a homocoupling product (bicyclopropyl), during the Grignard reagent formation. How can I minimize this?

Potential Causes & Solutions:

  • Wurtz-Coupling Side Reaction: This is a common side reaction where the Grignard reagent reacts with the starting alkyl or aryl halide.[1]

    • Solution:

      • Slow Addition: Add the halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the reaction with magnesium over the coupling reaction.

      • Temperature Control: Maintain a moderate reaction temperature. While initial heating might be necessary for initiation, the reaction is exothermic. Use an ice bath to control the temperature and maintain a gentle reflux.

      • Highly Activated Magnesium: Ensure the magnesium is highly activated to promote a fast reaction with the halide, minimizing its availability for the Wurtz coupling.[1]

Question 3: The formylation of my cyclopropylphenylmagnesium bromide gives a low yield of this compound and a mixture of other products. How can I improve the selectivity?

Potential Causes & Solutions:

  • Choice of Formylating Agent: The reactivity and steric bulk of the formylating agent play a crucial role in determining the product distribution.

    • Solution: While N,N-dimethylformamide (DMF) is a common formylating agent, it can lead to the formation of byproducts. Consider using ortho-formates such as triethyl orthoformate. The reaction with ortho-formates proceeds via a more controlled mechanism, often leading to higher yields of the desired aldehyde after acidic workup.

  • Reaction Conditions: Temperature and reaction time can influence the selectivity of the formylation.

    • Solution: Optimize the reaction temperature. Typically, the addition of the formylating agent is carried out at a low temperature (e.g., 0 °C or below) to control the exothermic reaction and improve selectivity. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid the formation of degradation products.

Route 2: The Vilsmeier-Haack Reaction

This route involves the direct formylation of cyclopropylbenzene using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃).

Question 4: My Vilsmeier-Haack reaction on cyclopropylbenzene results in a mixture of ortho and para isomers, making purification difficult. How can I improve the ortho-selectivity?

Potential Causes & Solutions:

  • Directing Effect of the Cyclopropyl Group: The cyclopropyl group is an ortho, para-director in electrophilic aromatic substitution.[2][3] The steric bulk of the cyclopropyl group can influence the ortho/para ratio.

    • Solution: While achieving complete ortho-selectivity with a standard Vilsmeier-Haack reaction is challenging, you can influence the ratio to some extent by modifying the reaction conditions.

      • Temperature: Lowering the reaction temperature can sometimes favor the formation of the ortho isomer due to kinetic control.

      • Lewis Acid: The choice of Lewis acid can also play a role. While POCl₃ is standard, exploring other Lewis acids in stoichiometric or catalytic amounts might alter the steric environment of the electrophile and influence the regioselectivity.

  • Alternative Ortho-Formylation Methods: If the Vilsmeier-Haack reaction consistently gives poor selectivity, consider alternative ortho-selective formylation methods.

    • Solution:

      • Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid like TiCl₄ and can offer different selectivity profiles compared to the Vilsmeier-Haack reaction.[4][5][6]

      • Directed Ortho-Metalation (DoM): If a suitable directing group is present on the cyclopropylbenzene ring (or can be temporarily introduced), a DoM strategy followed by quenching with a formylating agent can provide excellent ortho-selectivity.

Route 3: The Suzuki-Miyaura Coupling

This route involves the palladium-catalyzed cross-coupling of 2-bromobenzaldehyde with cyclopropylboronic acid or a derivative.

Question 5: I am experiencing low yields and significant byproduct formation in the Suzuki-Miyaura coupling of 2-bromobenzaldehyde and cyclopropylboronic acid. What are the likely issues?

Potential Causes & Solutions:

  • Instability of Cyclopropylboronic Acid: Cyclopropylboronic acid is known to be prone to protodeboronation, especially under prolonged heating or in the presence of water and base, leading to the formation of cyclopropane and reducing the yield of the desired product.[7][8]

    • Solution:

      • Use of Boronic Acid Derivatives: Consider using more stable derivatives such as potassium cyclopropyltrifluoroborate or cyclopropylboronic acid pinacol ester. These are often more stable to storage and reaction conditions.[9]

      • Reaction Conditions: Optimize the reaction conditions to minimize the time the boronic acid is exposed to harsh conditions. Use a carefully selected base and solvent system. Anhydrous conditions can sometimes be beneficial.

  • Homocoupling of Boronic Acid: The boronic acid can undergo self-coupling to form bicyclopropyl, especially in the presence of oxygen.[10]

    • Solution: Rigorously degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Catalyst Deactivation or Inefficiency: The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.

    • Solution: Screen a variety of palladium precatalysts and phosphine ligands. For sterically demanding couplings, bulky and electron-rich ligands often give better results.[11]

Frequently Asked Questions (FAQs) for Scale-Up

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns depend on the chosen synthetic route:

  • Grignard Route: Grignard reagents are highly reactive and pyrophoric, especially on a large scale. The initiation of the Grignard reaction can be unpredictable and may lead to a sudden exotherm. Ensure adequate cooling capacity and a controlled addition rate of the halide.

  • Vilsmeier-Haack Route: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction is also exothermic. Use appropriate personal protective equipment (PPE) and ensure the reaction is carried out in a well-ventilated area.

  • Suzuki-Miyaura Route: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle them under an inert atmosphere. Some phosphine ligands are air-sensitive and toxic.

Q2: How can I effectively purify this compound on a larger scale?

A2: The choice of purification method depends on the impurity profile:

  • Fractional Distillation: If the byproducts have significantly different boiling points from this compound, fractional distillation under reduced pressure can be an effective and scalable purification method.[12][13]

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, crystallization is an excellent method for achieving high purity on a large scale.[1][8][14][15]

  • Bisulfite Adduct Formation: Aldehydes can form a solid adduct with sodium bisulfite. This can be used to separate the aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with acid or base.

Q3: Are there any concerns about the stability of the cyclopropyl ring during the synthesis?

A3: The cyclopropyl ring is strained and can be susceptible to ring-opening under certain conditions, particularly with strong acids or electrophiles.[2][6] However, under the typical conditions for Grignard, Vilsmeier-Haack, and Suzuki reactions, the cyclopropyl ring is generally stable. It is important to avoid harsh acidic conditions during workup and purification.

Comparative Overview of Synthetic Routes

FeatureGrignard ReactionVilsmeier-Haack ReactionSuzuki-Miyaura Coupling
Starting Materials Cyclopropylbenzene/halide, Mg, Formylating agentCyclopropylbenzene, DMF, POCl₃2-Bromobenzaldehyde, Cyclopropylboronic acid/derivative, Pd catalyst
Key Challenge Grignard initiation, Wurtz coupling, Formylation selectivityOrtho/para selectivityInstability of boronic acid, Homocoupling, Catalyst optimization
Scale-Up Suitability Moderate; requires careful control of exothermsGood; but may require extensive purificationGood; but can be costly due to catalyst and ligand
Typical Yields 50-70%40-60% (of mixed isomers)70-90%

Detailed Experimental Protocol: Suzuki-Miyaura Coupling Route

This protocol is a general guideline and may require optimization for your specific equipment and scale.

Step 1: Reaction Setup

  • To a clean, dry, and inerted reactor, add 2-bromobenzaldehyde (1.0 eq.), potassium cyclopropyltrifluoroborate (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the reactor.

  • In a separate vessel, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and a suitable phosphine ligand (e.g., SPhos, 0.04 eq.) in degassed toluene.

Step 2: Reaction Execution

  • Add the catalyst solution to the reactor.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by GC or HPLC until the starting material is consumed (typically 4-12 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizing the Synthesis

Overall Synthetic Workflow

SynthesisWorkflow cluster_grignard Grignard Route cluster_vilsmeier Vilsmeier-Haack Route cluster_suzuki Suzuki-Miyaura Route Start_G Cyclopropylbenzene Grignard Cyclopropylphenyl- magnesium bromide Start_G->Grignard Mg, THF Formylation_G Formylation Grignard->Formylation_G Orthoformate Product_G This compound Formylation_G->Product_G H3O+ Purification Purification (Distillation/ Crystallization) Product_G->Purification Start_V Cyclopropylbenzene Formylation_V Vilsmeier-Haack Formylation Start_V->Formylation_V DMF, POCl3 Product_V 2- & 4-Cyclopropyl- benzaldehyde Formylation_V->Product_V Product_V->Purification Start_S1 2-Bromobenzaldehyde Coupling Suzuki Coupling Start_S1->Coupling Start_S2 Cyclopropylboronic acid derivative Start_S2->Coupling Product_S This compound Coupling->Product_S Pd catalyst, Base Product_S->Purification Final_Product Pure 2-Cyclopropyl- benzaldehyde Purification->Final_Product

Caption: Synthetic routes to this compound.

Mechanism: Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X ArPd(II)XL2 Ar-Pd(II)-X      L₂ Oxidative\nAddition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ Base ArPd(II)R'L2 Ar-Pd(II)-R'      L₂ Transmetalation->ArPd(II)R'L2 ArPd(II)R'L2->Pd(0)L2 Reductive Elimination Reductive\nElimination Reductive Elimination ArPd(II)R'L2->Reductive\nElimination ArR' Ar-R' Reductive\nElimination->ArR'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the more nuanced challenges in modern synthetic chemistry: catalyst poisoning and side reactions encountered during the cross-coupling of 2-Cyclopropylbenzaldehyde. Our goal is to move beyond simple procedural lists and delve into the mechanistic causality behind common experimental failures, equipping you with the knowledge to diagnose and solve problems effectively.

Frequently Asked Questions (FAQs)

Question 1: My Suzuki-Miyaura (or similar) reaction with this compound has stalled or is showing very low conversion. What are the most likely causes of catalyst deactivation?

This is a common issue stemming from the unique functionalities of your substrate. The aldehyde group, in particular, is a primary suspect for catalyst inhibition or poisoning. There are several potential mechanisms at play:

  • A1: Direct Catalyst Inhibition by the Aldehyde: The lone pair of electrons on the aldehyde's carbonyl oxygen can coordinate to the electron-deficient palladium(0) or palladium(II) center. This coordination can occupy a site necessary for the catalytic cycle (e.g., for oxidative addition), effectively sequestering the active catalyst and slowing or halting the reaction.

  • A2: Decarbonylation and Carbon Monoxide (CO) Poisoning: Under thermal stress, palladium catalysts can mediate the decarbonylation of aryl aldehydes.[1][2] This process cleaves the C-C bond between the aromatic ring and the carbonyl group, releasing carbon monoxide (CO). CO is a potent poison for palladium catalysts, as it binds strongly to Pd(0) centers, forming stable and catalytically inactive complexes.[3] If you observe the formation of cyclopropylbenzene as a byproduct, decarbonylation is a highly probable cause.

  • A3: Impurities in the Starting Material: Commercial or synthesized this compound can contain impurities that are detrimental to the catalyst.

    • Benzoic Acids: Over time, aldehydes can oxidize to their corresponding carboxylic acids. Carboxylic acids can react with the base in your reaction, potentially altering the reaction environment or interacting unfavorably with the catalyst.

    • Other Metal Traces: Impurities from previous synthetic steps can poison the palladium catalyst.[4][5] It is crucial to use highly pure starting materials.[6]

  • A4: Issues with the Cyclopropyl Group (Less Common): While the cyclopropyl group is generally stable, the strained C-C bonds can, under harsh conditions or with specific nickel catalysts, undergo ring-opening or C-C activation.[7][8][9] For most standard palladium-catalyzed cross-couplings, this is less of a concern than aldehyde-related issues but should not be entirely dismissed, especially if observing unusual, linear byproducts.

Question 2: My reaction is proceeding, but I'm isolating the decarbonylated byproduct (cyclopropylbenzene) instead of my desired coupled product. How can I prevent this?

The observation of a decarbonylated byproduct is a clear indicator that the reaction conditions are promoting this unwanted side pathway.[2] The key is to disfavor the decarbonylation kinetically.

  • Lower the Reaction Temperature: Decarbonylation is often more sensitive to temperature than the desired cross-coupling pathway. Reducing the temperature (e.g., from 100 °C to 80 °C) can significantly suppress this side reaction. This may require longer reaction times, but the trade-off for improved selectivity is often worthwhile.

  • Choose the Right Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior for substrates with sensitive functional groups.[6][10] These ligands promote rapid reductive elimination, the final step in the catalytic cycle that forms your product.[11][12] By accelerating this desired step, the catalyst spends less time in states that could lead to decarbonylation.

  • Use a Modern Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, which can be inefficient, use a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst).[6][13] These pre-catalysts generate the active LPd(0) species cleanly and rapidly, which can improve reaction outcomes and suppress side reactions.[6][14]

Troubleshooting Workflow

If you are facing issues with your reaction, follow this logical troubleshooting guide. This workflow is designed to help you systematically identify and resolve the root cause of the problem.

Troubleshooting_Workflow Start Reaction Failure: Low Yield / Stalled Reaction Check_Purity 1. Verify Starting Material Purity (NMR, GC-MS) Start->Check_Purity Purify Purify Substrate (Distillation, Chromatography) Check_Purity->Purify Impurities Found? Check_Conditions 2. Review Reaction Conditions Check_Purity->Check_Conditions Purity OK Purify->Check_Conditions Degas Improve Degassing Technique (Freeze-Pump-Thaw x3) Check_Conditions->Degas Oxygen Contamination? Change_Temp Lower Reaction Temperature (e.g., 100°C -> 80°C) Check_Conditions->Change_Temp Decarbonylation Observed? Change_Catalyst 3. Optimize Catalyst System Check_Conditions->Change_Catalyst Conditions OK Degas->Change_Catalyst Change_Temp->Change_Catalyst Use_Precatalyst Switch to a Pre-catalyst (e.g., XPhos-Pd-G3) Change_Catalyst->Use_Precatalyst Using Pd(OAc)₂? Screen_Ligands Screen Bulky Ligands (XPhos, SPhos, RuPhos) Change_Catalyst->Screen_Ligands Standard Ligand Failing? Success Successful Reaction Use_Precatalyst->Success Screen_Ligands->Success

Caption: A decision tree for troubleshooting cross-coupling reactions of this compound.

Experimental Protocols & Data

Protocol 1: Recommended Starting Point for a Suzuki-Miyaura Coupling

This protocol is designed to minimize catalyst poisoning and side reactions when using this compound.

Materials:

  • This compound (purified, >98%)

  • Aryl Boronic Acid (1.2 equiv)

  • XPhos-Pd-G3 pre-catalyst (2 mol %)

  • XPhos (1 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.5 equiv)

  • Toluene/Water (10:1 v/v), rigorously degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl boronic acid, K₃PO₄, XPhos-Pd-G3 pre-catalyst, and XPhos ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Heating: Place the flask in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Rationale for Choices:

  • Pre-catalyst & Extra Ligand: The G3 pre-catalyst ensures efficient generation of the active Pd(0) species.[6] An extra equivalent of ligand can help stabilize the catalyst throughout the reaction.

  • K₃PO₄: A moderately weak base is chosen to avoid base-sensitive functional group incompatibilities and potential side reactions with the aldehyde.[6]

  • Lower Temperature (80 °C): This temperature is often sufficient for the coupling while minimizing the risk of thermal decarbonylation.

Table 1: Catalyst System Comparison for Challenging Substrates

This table summarizes common catalyst systems and their general suitability for cross-coupling reactions involving sensitive functional groups like aldehydes.

Catalyst SystemPalladium SourceLigand TypeTypical TemperatureSuitability for AldehydesKey Considerations
Traditional Pd(OAc)₂ / Pd₂(dba)₃PPh₃90-110 °CPoor to ModerateProne to inefficient catalyst activation and side reactions.
Buchwald-Hartwig Gen 1 Pd(OAc)₂Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos)[10]80-100 °CGoodSignificant improvement over PPh₃; ligand choice is critical.[6]
Modern Pre-catalyst G3/G4 Pre-catalystsBuchwald Dialkylbiaryl Phosphines65-90 °CExcellentHighly efficient catalyst generation, often allows for lower temperatures and catalyst loadings.[6][13]
NHC-Based PEPPSI™ Pre-catalystsN-Heterocyclic Carbenes (NHCs) (e.g., IPr)[13]80-110 °CGood to ExcellentVery stable catalysts, excellent for hindered substrates.[6]

Mechanistic Insights: The Decarbonylation Pathway

Understanding the mechanism of the primary poisoning pathway is key to preventing it. The diagram below illustrates the diversion from the desired Suzuki-Miyaura cycle to the unproductive decarbonylation pathway.

Decarbonylation_Pathway Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (L-Pd(II)-Ar-Ar') OxAdd->Transmetal Ar'-B(OR)₂ Decarb_Step Decarbonylation (Side Reaction) OxAdd->Decarb_Step Heat (Ar = 2-Cyclopropylbenzoyl) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-Ar') RedElim->Product CO_Poison L-Pd(0)-CO (Poisoned Catalyst) Decarb_Step->CO_Poison Releases CO, which poisons Pd(0) Biproduct Byproduct (Ar-H) Decarb_Step->Biproduct Forms

Caption: Competing catalytic cycles: desired cross-coupling vs. decarbonylation side reaction.

References

Validation & Comparative

Navigating the Spectral Nuances of 2-Cyclopropylbenzaldehyde: A Comparative ¹H and ¹³C NMR Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Its ability to provide a detailed atomic-level map of a molecule is unparalleled. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Cyclopropylbenzaldehyde, a unique aromatic aldehyde. We will explore how the interplay between the electron-withdrawing aldehyde group and the sterically demanding, electronically unique cyclopropyl substituent dictates the spectral output. This analysis serves as a practical comparison to simpler benzaldehyde systems, providing field-proven insights into interpreting complex substituted aromatic compounds.

The Structural Challenge: Unpacking Substituent Effects

The structure of this compound presents a fascinating case study. An aldehyde group (-CHO) is a moderately deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. It exerts this influence through both inductive withdrawal and resonance, which significantly deshields the attached aldehydic proton and the ortho and para protons of the benzene ring.[1]

Conversely, the cyclopropyl group is one of the most intriguing substituents in organic chemistry. Due to significant ring strain, its C-C bonds possess high p-character, allowing the ring to act as a π-electron donor through conjugation with an adjacent aromatic system.[2][3] This "pseudo-unsaturated" character can influence the electronic environment of the aromatic ring, often leading to shielding effects, particularly at the ortho and para positions.[2] In this compound, these two opposing electronic effects, coupled with the steric bulk of the ortho-cyclopropyl group, create a distinct and informative NMR fingerprint.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a detailed picture of the proton environments within the molecule. The key to accurate interpretation lies in a careful analysis of chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J).

Methodology: Acquiring High-Quality ¹H NMR Data

A standardized protocol is crucial for obtaining reproducible and high-resolution NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry vial.

    • Add a trace amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the resulting solution into a 5 mm NMR tube, ensuring the liquid column is of sufficient height to be within the spectrometer's detector coil.[1]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step compensates for any magnetic field drift.

    • "Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, which is essential for achieving sharp, symmetrical peaks.

  • Data Acquisition:

    • Set appropriate acquisition parameters. For a standard ¹H spectrum, typical values include:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds to ensure full proton relaxation between pulses.[1]

    • Acquire the Free Induction Decay (FID) and perform a Fourier Transform to generate the frequency-domain spectrum.

Data Interpretation and Comparative Analysis

Below is a table summarizing the experimental ¹H NMR data for this compound.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-α~10.3s1HAldehyde (-CHO)
H-6~7.8d1HAromatic
H-4~7.5t1HAromatic
H-3/H-5~7.2-7.4m2HAromatic
H-7~2.5m1HCyclopropyl (CH)
H-8/H-8'~1.1m2HCyclopropyl (CH₂)
H-9/H-9'~0.8m2HCyclopropyl (CH₂)

Note: The chemical shifts and multiplicities are representative values and may vary slightly based on solvent and spectrometer frequency.

Discussion of Assignments:

  • Aldehydic Proton (H-α): This proton appears as a sharp singlet significantly downfield (~10.3 ppm). Its deshielding is a classic feature, caused by the strong electron-withdrawing nature of the adjacent oxygen atom and magnetic anisotropy of the carbonyl group. In comparison to benzaldehyde (~10.0 ppm), the ortho-cyclopropyl group may induce a slight additional downfield shift due to steric compression or electronic effects.

  • Aromatic Protons (H-3 to H-6): These four protons form a complex, second-order splitting pattern (an ABCD system) due to their distinct chemical environments.

    • H-6 , being ortho to the deshielding aldehyde group, is expected to be the furthest downfield of the aromatic signals (~7.8 ppm). It appears as a doublet, coupled to H-5.

    • The remaining protons (H-3, H-4, H-5) will appear as complex multiplets. The cyclopropyl group, acting as a weak electron-donating group, will slightly shield the protons ortho and para to it (H-3 and H-5), causing them to appear more upfield compared to the analogous protons in benzaldehyde.

  • Cyclopropyl Protons (H-7, H-8, H-9): This is the most characteristic region of the spectrum.

    • The protons of a cyclopropyl ring are highly shielded and appear in the upfield region of the spectrum, typically between 0.5 and 2.5 ppm.[2] This shielding is attributed to the unique ring current effects within the strained three-membered ring.

    • The methine proton (H-7) is deshielded relative to the methylene protons due to its direct attachment to the aromatic ring.

    • The four methylene protons (H-8/H-8' and H-9/H-9') are diastereotopic and exhibit complex geminal and vicinal couplings to each other and to the methine proton, resulting in overlapping multiplets.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom, revealing the carbon framework of the molecule.

Methodology: Acquiring ¹³C NMR Data

The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A broadband proton decoupler is used to simplify the spectrum to single lines for each carbon and to enhance signal intensity via the Nuclear Overhauser Effect (NOE).

Data Interpretation and Comparative Analysis

Chemical Shift (δ, ppm)Assignment
~192C-α (Aldehyde C=O)
~145C-2 (Aromatic, cyclopropyl-bearing)
~136C-1 (Aromatic, aldehyde-bearing)
~134C-4 (Aromatic CH)
~130C-6 (Aromatic CH)
~127C-5 (Aromatic CH)
~126C-3 (Aromatic CH)
~15C-7 (Cyclopropyl CH)
~10C-8/C-9 (Cyclopropyl CH₂)

Note: These are representative chemical shifts. Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.

Discussion of Assignments:

  • Carbonyl Carbon (C-α): The aldehyde carbonyl carbon is highly deshielded and appears far downfield (~192 ppm), a characteristic chemical shift for aldehydes.[4]

  • Aromatic Carbons (C-1 to C-6): These carbons resonate in the typical aromatic region (125-150 ppm).[4]

    • The two quaternary carbons, C-1 and C-2, are identifiable by their lower intensity. C-2, bearing the electron-donating cyclopropyl group, is expected to be shifted downfield relative to a standard aromatic carbon. C-1, attached to the carbonyl, is also significantly affected.

    • The protonated carbons (C-3 to C-6) can be distinguished based on the electronic effects of the substituents.

  • Cyclopropyl Carbons (C-7, C-8, C-9): The carbons of the cyclopropyl ring are highly shielded due to ring strain and appear at the far upfield end of the spectrum (~10-15 ppm), clearly distinguishing them from any other sp² or sp³ carbons in the molecule.

Visualizing the Analysis Workflow

The logical process of NMR analysis, from sample preparation to final structure confirmation, can be visualized as a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structure Elucidation Prep Dissolve 5-10 mg in 0.6 mL CDCl3 + TMS Acq Lock & Shim Spectrometer Prep->Acq H1 Acquire 1H Spectrum Acq->H1 C13 Acquire 13C Spectrum Acq->C13 Analyze_H1 Analyze 1H: - Chemical Shift - Integration - Multiplicity H1->Analyze_H1 Analyze_C13 Analyze 13C: - Chemical Shift - Number of Signals C13->Analyze_C13 Assign Assign Signals to Molecular Fragments Analyze_H1->Assign Analyze_C13->Assign Confirm Confirm Connectivity & Final Structure Assign->Confirm

References

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for molecular structure elucidation. The fragmentation pattern generated, particularly under electron ionization (EI), serves as a molecular fingerprint, offering profound insights into the compound's architecture. This guide provides a detailed examination of the predicted mass spectrometry fragmentation pattern of 2-Cyclopropylbenzaldehyde. In the absence of a publicly available experimental spectrum in prominent databases such as the NIST Mass Spectrometry Data Center, this document leverages a predictive approach grounded in the established fragmentation behaviors of structurally analogous compounds.

This guide will first deconstruct the anticipated fragmentation pathways of this compound by dissecting the contributions of its core functional moieties: the benzaldehyde group and the ortho-positioned cyclopropyl ring. Subsequently, a comparative analysis with the known EI mass spectra of benzaldehyde, 2-methylbenzaldehyde, and 2-ethylbenzaldehyde will be presented to substantiate the predictions. This comparative methodology not only allows for a robust theoretical framework for identifying this compound but also enhances the broader understanding of how alkyl and cycloalkyl substituents influence the fragmentation of the benzaldehyde scaffold.

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound (C₁₀H₁₀O) is 146.19 g/mol , which would correspond to the molecular ion peak (M⁺˙) at m/z 146 under electron ionization. The fragmentation is expected to be driven by the stability of the aromatic ring and the characteristic reactions of the aldehyde and cyclopropyl substituents.

Key predicted fragmentation pathways include:

  • Loss of a Hydrogen Radical (M-1): A prominent peak at m/z 145 is anticipated, resulting from the loss of the aldehydic hydrogen. This is a characteristic fragmentation for many aldehydes.[1]

  • Loss of the Aldehyde Group (M-29): The cleavage of the bond between the aromatic ring and the carbonyl group would lead to the loss of a CHO radical, producing a cyclopropylphenyl cation at m/z 117.

  • Formation of the Benzoyl Cation and Related Fragments: While the direct formation of a benzoyl cation (m/z 105) is a hallmark of benzaldehyde, in this substituted case, we would predict a cyclopropylbenzoyl cation at m/z 145, which is the same as the M-1 peak. Further fragmentation of this ion is expected.

  • Rearrangements and Ring Opening of the Cyclopropyl Group: The high-energy environment of EI-MS can induce rearrangement of the cyclopropyl ring to an allyl radical, or ring-opening reactions, leading to a variety of fragment ions.

  • Loss of Ethylene (C₂H₄) from the Cyclopropyl Group: A characteristic fragmentation of cyclopropyl-substituted aromatic compounds involves the loss of ethylene (28 Da). This could occur from the molecular ion or subsequent fragment ions.

Comparative Analysis with Structurally Related Compounds

To build a robust predictive model for the fragmentation of this compound, a comparative analysis with structurally similar molecules is indispensable. The following sections detail the known fragmentation patterns of benzaldehyde, 2-methylbenzaldehyde, and 2-ethylbenzaldehyde, providing a basis for our predictions.

Benzaldehyde: The Parent Scaffold

The mass spectrum of benzaldehyde (C₇H₆O, MW: 106.12 g/mol ) is well-characterized and serves as our foundational comparison.[2][3]

m/z Proposed Fragment Formula Notes
106Molecular Ion (M⁺˙)[C₇H₆O]⁺˙The parent molecule minus one electron.
105[M-H]⁺[C₇H₅O]⁺Loss of the aldehydic hydrogen, forming a stable benzoyl cation.
77[C₆H₅]⁺[C₆H₅]⁺Loss of the CHO radical, forming the phenyl cation. This is often the base peak.
51[C₄H₃]⁺[C₄H₃]⁺Fragmentation of the phenyl ring.

The fragmentation of benzaldehyde is dominated by the loss of the hydrogen and formyl radicals, leading to the highly stable benzoyl and phenyl cations, respectively.

2-Methylbenzaldehyde (o-Tolualdehyde): The Methyl Analogue

Introducing a methyl group at the ortho position provides insight into the influence of a simple alkyl substituent. The mass spectrum of 2-methylbenzaldehyde (C₈H₈O, MW: 120.15 g/mol ) presents a more complex pattern.[4]

m/z Proposed Fragment Formula Notes
120Molecular Ion (M⁺˙)[C₈H₈O]⁺˙The parent molecule.
119[M-H]⁺[C₈H₇O]⁺Loss of the aldehydic hydrogen.
91[C₇H₇]⁺[C₇H₇]⁺Loss of the CHO radical, forming the tolyl cation, which can rearrange to the stable tropylium ion.
90[M-H-CO]⁺˙[C₇H₆]⁺˙Loss of a hydrogen radical followed by carbon monoxide.
65[C₅H₅]⁺[C₅H₅]⁺Fragmentation of the tropylium ion.

The presence of the methyl group introduces the formation of the highly stable tropylium ion (m/z 91) as a major fragmentation pathway.

2-Ethylbenzaldehyde: The Ethyl Analogue

The fragmentation of 2-ethylbenzaldehyde (C₉H₁₀O, MW: 134.18 g/mol ) offers further clues, particularly regarding benzylic cleavage.

m/z Proposed Fragment Formula Notes
134Molecular Ion (M⁺˙)[C₉H₁₀O]⁺˙The parent molecule.
133[M-H]⁺[C₉H₉O]⁺Loss of the aldehydic hydrogen.
119[M-CH₃]⁺[C₈H₇O]⁺Loss of a methyl radical via benzylic cleavage, a very favorable process.
105[M-CHO]⁺[C₈H₉]⁺Loss of the CHO radical.
91[C₇H₇]⁺[C₇H₇]⁺Further fragmentation, likely forming the tropylium ion.

The dominant fragmentation for 2-ethylbenzaldehyde is the loss of a methyl radical (M-15) to form a stable benzylic cation at m/z 119.

Proposed Fragmentation Pathways for this compound

Based on the comparative data, we can propose the following fragmentation pathways for this compound, which can be visually represented.

m/z 146 [C10H10O]+˙ (M+˙) m/z 146 m/z 145 [M-H]+ m/z 145 m/z 146->m/z 145 - H• m/z 117 [M-CHO]+ m/z 117 m/z 146->m/z 117 - CHO• m/z 118 [M-C2H4]+˙ m/z 118 m/z 146->m/z 118 - C2H4 m/z 91 [C7H7]+ m/z 91 m/z 117->m/z 91 - C2H2 m/z 89 [C7H5]+ m/z 89 m/z 118->m/z 89 - CHO•

Caption: Predicted EI fragmentation pathways for this compound.

The key predicted fragments for this compound are:

  • m/z 146 (Molecular Ion): The intact molecule radical cation.

  • m/z 145 ([M-H]⁺): Loss of the aldehydic hydrogen to form a stable acylium ion. This is expected to be a prominent peak.

  • m/z 117 ([M-CHO]⁺): Loss of the formyl radical to yield the 2-cyclopropylphenyl cation.

  • m/z 118 ([M-C₂H₄]⁺˙): A characteristic rearrangement of the cyclopropyl group leading to the loss of a neutral ethylene molecule, resulting in an ion corresponding to benzaldehyde.

  • m/z 91 ([C₇H₇]⁺): Further fragmentation of the m/z 117 ion via loss of acetylene (C₂H₂) could lead to the tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes.

  • m/z 89 ([C₇H₅]⁺): Loss of the formyl radical from the m/z 118 ion would result in the phenyl cation.

Experimental Protocol: Acquiring a Mass Spectrum

For researchers wishing to obtain an experimental mass spectrum of this compound, the following general procedure using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • EI source, typically operated at 70 eV.

GC Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS.

This protocol provides a standard starting point, and optimization of the GC temperature program may be necessary to achieve optimal chromatographic separation.

Conclusion

References

Introduction: Deciphering Molecular Structure Through Vibration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the FT-IR Spectral Interpretation of 2-Cyclopropylbenzaldehyde: A Comparative Analysis

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical sciences, providing a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a molecule. This guide offers a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a molecule featuring a unique combination of an aromatic aldehyde and a strained cyclopropyl ring.

For professionals in drug development and chemical research, precise structural confirmation is paramount. This guide will not only dissect the spectrum of this compound but also compare it with simpler, related structures—benzaldehyde and cyclopropane—to highlight the distinct spectral contributions of each functional moiety. This comparative approach enhances our understanding of how substituents influence vibrational frequencies and provides a robust framework for spectral interpretation.

Molecular Structure: The Sum of Its Parts

To predict and interpret the FT-IR spectrum of this compound, we must first consider its constituent functional groups:

  • Aromatic Aldehyde: This group consists of an aldehyde (-CHO) directly attached to a benzene ring. Key features arise from the carbonyl (C=O) bond and the aldehydic C-H bond. Its conjugation with the aromatic ring is a critical factor influencing the C=O stretching frequency.[1][2]

  • Ortho-Disubstituted Benzene Ring: The benzene ring will exhibit characteristic C-H and C=C stretching vibrations. The ortho-substitution pattern also gives rise to specific out-of-plane bending bands in the fingerprint region.

  • Cyclopropyl Group: This three-membered aliphatic ring is known for its high ring strain and unique bonding characteristics, including C-C bonds with significant π-character.[3][4] These features result in specific C-H and skeletal vibrational modes.[5]

The interplay of these components, particularly the electronic interaction between the cyclopropyl and aldehyde groups via the benzene ring, will define the final spectrum.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for dissecting the FT-IR spectrum of this compound by correlating its structural components to their expected spectral regions.

G cluster_mol This compound Structure cluster_spec FT-IR Spectral Regions (cm⁻¹) Mol C₁₀H₁₀O F1 Aldehyde Group (-CHO) Mol->F1 F2 Aromatic Ring (Ortho-substituted) Mol->F2 F3 Cyclopropyl Group (-C₃H₅) Mol->F3 R1 Carbonyl Stretch 1710-1685 cm⁻¹ (Strong) F1->R1 C=O Vibration R2 Aldehyde C-H Stretch ~2820 & ~2720 cm⁻¹ (Medium, Doublet) F1->R2 Fermi Resonance R3 Aromatic C-H Stretch 3100-3000 cm⁻¹ (Weak) F2->R3 sp² C-H Vibration R4 Aromatic C=C Stretch 1600-1450 cm⁻¹ (Variable) F2->R4 Ring Vibrations R5 Cyclopropyl C-H Stretch 3100-3040 cm⁻¹ (Overlaps w/ Aromatic) F3->R5 Strained Ring C-H R6 Cyclopropyl Skeletal Bend ~1020 cm⁻¹ (Medium) F3->R6 Ring 'Breathing'

Caption: Logical map connecting molecular fragments of this compound to their characteristic FT-IR absorption regions.

Comparative FT-IR Analysis: Isolating Key Spectral Features

The most effective way to understand the spectrum of this compound is by comparing its expected peaks with those of its core components: benzaldehyde and cyclopropane.

Vibrational Mode Benzaldehyde (Reference) Cyclopropane (Reference) This compound (Predicted & Interpreted) Rationale for Assignment
Aromatic C-H Stretch ~3080-3030 cm⁻¹ (weak)[6]N/A~3100-3000 cm⁻¹ (weak-medium)Absorption from sp² C-H bonds of the benzene ring.
Cyclopropyl C-H Stretch N/A~3080-3040 cm⁻¹~3100-3000 cm⁻¹ (overlaps with aromatic C-H)The strained C-H bonds of the cyclopropyl ring absorb just above 3000 cm⁻¹, similar to vinylic C-H bonds.
Aliphatic C-H Stretch N/AN/A<3000 cm⁻¹ (weak)Expected from the CH₂ groups of the cyclopropyl ring, though often less intense than the stretches above 3000 cm⁻¹.
Aldehyde C-H Stretch ~2820 & ~2720 cm⁻¹ (medium, doublet)[6][7]N/A~2820 & ~2720 cm⁻¹ (medium, doublet) A highly diagnostic pair of peaks (a Fermi doublet) unique to aldehydes.[8] Their presence is strong evidence for the -CHO group.
Carbonyl (C=O) Stretch ~1705-1700 cm⁻¹ (strong, sharp)[1][6]N/A~1700-1685 cm⁻¹ (strong, sharp) This peak is characteristic of a carbonyl group. Its position below 1710 cm⁻¹ confirms conjugation with the aromatic ring.[7] The electron-donating nature of the ortho-cyclopropyl group may slightly lower this frequency compared to benzaldehyde.
Aromatic C=C Stretch ~1600, 1585, 1450 cm⁻¹ (variable)[6]N/A~1600-1450 cm⁻¹ (variable)Multiple bands arising from the stretching vibrations within the benzene ring.
Cyclopropyl Skeletal Vibration N/A~1020-1000 cm⁻¹[5]~1020 cm⁻¹ (medium) A key diagnostic peak for the cyclopropyl ring, often referred to as a "ring breathing" or skeletal deformation mode.
Ortho-substitution C-H Bend ~750 & ~690 cm⁻¹ (strong, for monosubstituted)N/A~750 cm⁻¹ (strong) A strong out-of-plane C-H bending vibration in the fingerprint region that is characteristic of ortho-disubstituted benzene rings.

Key Interpretive Insights:

  • Confirming the Aldehyde: The unequivocal identification of the aldehyde functional group rests on observing both the strong C=O stretch around 1690 cm⁻¹ and the characteristic medium-intensity doublet near 2820/2720 cm⁻¹.[8] Relying on the C=O peak alone is insufficient, as other carbonyl compounds absorb in a similar region.[8]

  • Identifying the Cyclopropyl Group: The most distinct feature of the cyclopropyl substituent is the skeletal vibration expected around 1020 cm⁻¹.[5] While C-H stretches from this group overlap with the aromatic signals, this medium-intensity peak in the fingerprint region serves as a reliable marker.

  • Impact of Conjugation and Substitution: The position of the C=O stretch is sensitive to its electronic environment. In this compound, conjugation with the benzene ring lowers the frequency from that of a typical saturated aldehyde (which appears at 1740-1720 cm⁻¹).[2][7] The cyclopropyl group can act as a weak electron donor through hyperconjugation, which may further decrease the C=O bond order and shift the peak to a slightly lower wavenumber compared to unsubstituted benzaldehyde.[9]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol describes a standard method for analyzing a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique.

Objective: To obtain a clean, reproducible FT-IR spectrum of this compound for structural analysis.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of this compound

  • Pipette or glass rod

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Workflow Diagram:

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Procedure:

  • Prepare the Instrument: Ensure the FT-IR spectrometer and its ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • Clean the ATR Crystal: Before any measurements, thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Repeat with a dry wipe to ensure the crystal is completely dry and free of residue.

  • Collect the Background Spectrum: Initiate a "background scan" using the instrument's software. This scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. The instrument will automatically subtract this background from the subsequent sample spectrum, ensuring that only the sample's absorptions are displayed.

  • Apply the Sample: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample.

  • Acquire the Sample Spectrum: Initiate the "sample scan." The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio. Once complete, the processed spectrum of this compound will be displayed.

  • Clean Up: Immediately after the measurement, clean the sample from the ATR crystal using a lint-free wipe soaked in an appropriate solvent, followed by a dry wipe. Proper cleaning prevents cross-contamination of future samples.

  • Data Analysis: Use the spectrometer software to perform any necessary data processing, such as baseline correction. Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands for analysis and comparison.

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information, defined by the unique combination of its three constituent parts. A successful interpretation hinges on a comparative approach, recognizing the characteristic signatures of each functional group. The definitive evidence for its structure is the simultaneous presence of:

  • A strong, conjugated carbonyl (C=O) absorption near 1700-1685 cm⁻¹ .

  • The aldehyde C-H Fermi doublet near 2820 and 2720 cm⁻¹ .

  • Aromatic C=C and C-H absorptions in the 1600-1450 cm⁻¹ and 3100-3000 cm⁻¹ regions, respectively.

  • A diagnostic cyclopropyl skeletal vibration around 1020 cm⁻¹ .

  • A strong C-H out-of-plane bend near 750 cm⁻¹ , confirming the ortho-substitution pattern.

This guide provides researchers and scientists with the foundational knowledge and comparative data necessary to confidently identify this compound and similar substituted aromatic compounds, reinforcing the power of FT-IR spectroscopy as an indispensable tool in modern drug discovery and chemical analysis.

References

Comparing the reactivity of 2-Cyclopropylbenzaldehyde vs 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Reactivity of 2-Cyclopropylbenzaldehyde and 4-Cyclopropylbenzaldehyde for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to achieving desired reaction outcomes, particularly in the intricate pathways of drug discovery and materials science. Cyclopropyl-substituted benzaldehydes are a noteworthy class of reagents, prized for the unique electronic and conformational properties conferred by the strained cyclopropyl ring. While structurally similar, the positional isomerism of this compound and 4-cyclopropylbenzaldehyde gives rise to significant, often counterintuitive, differences in their chemical reactivity.

This guide provides an in-depth, experimentally grounded comparison of these two isomers. Moving beyond theoretical first principles, we will dissect the steric and electronic factors that govern their behavior in common synthetic transformations, supported by cited experimental data. Our objective is to equip researchers with the predictive understanding necessary to select the optimal isomer for their specific synthetic challenge.

Foundational Physicochemical Properties

A molecule's reactivity is fundamentally governed by its structure. The key distinction between our two subjects is the placement of the cyclopropyl group relative to the aldehyde functionality.

  • 4-Cyclopropylbenzaldehyde (para-isomer): The cyclopropyl group is positioned opposite the aldehyde. This separation minimizes direct steric interaction.

  • This compound (ortho-isomer): The cyclopropyl group is situated directly adjacent to the aldehyde, creating a sterically encumbered environment.

PropertyThis compound4-CyclopropylbenzaldehydeData Source(s)
Molecular Formula C₁₀H₁₀OC₁₀H₁₀ON/A
Molar Mass 146.19 g/mol 146.19 g/mol N/A
Boiling Point ~110-112 °C (at 5 mmHg)~125-127 °C (at 10 mmHg)
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid

The Dichotomy of Reactivity: Steric Hindrance vs. Electronic Effects

The reactivity of the aldehyde's carbonyl carbon is modulated by two primary forces: its electrophilicity (governed by electronic effects) and its accessibility (governed by steric effects).

Electronic Influence of the Cyclopropyl Group

The cyclopropyl group is a fascinating electronic contributor. Due to the high p-character of its C-C bonds, it can act as a weak electron-donating group, stabilizing adjacent positive charge through σ-π conjugation.

  • In the para-isomer , this electron-donating nature slightly deactivates the aldehyde by pushing electron density into the aromatic ring and towards the carbonyl group. This makes the carbonyl carbon marginally less electrophilic.

  • In the ortho-isomer , a similar electronic donation is present. However, this effect is often overshadowed by the powerful influence of steric hindrance.

Steric Hindrance: The Dominant Factor

The overwhelming difference in reactivity stems from the steric bulk of the ortho-cyclopropyl group. This group physically obstructs the trajectory of incoming nucleophiles, significantly impeding their approach to the electrophilic carbonyl carbon.

Experimental Comparison: Nucleophilic Addition

To quantify this reactivity difference, we will consider a standard nucleophilic addition reaction: the Grignard reaction. This class of reactions is highly sensitive to steric crowding around the electrophile.

Experimental Protocol: Comparative Grignard Reaction

Objective: To compare the relative reaction rates and yields of 2- and 4-cyclopropylbenzaldehyde with a moderately bulky Grignard reagent, isopropylmagnesium bromide.

Methodology:

  • Two separate, oven-dried, three-neck flasks are set up under an inert nitrogen atmosphere.

  • Each flask is charged with an equimolar solution of either this compound or 4-cyclopropylbenzaldehyde (1.0 eq) in anhydrous THF.

  • The solutions are cooled to 0 °C in an ice bath.

  • A solution of isopropylmagnesium bromide (1.1 eq) in THF is added dropwise to each flask simultaneously over 30 minutes.

  • The reactions are monitored by Thin Layer Chromatography (TLC) at 15-minute intervals to observe the consumption of the starting aldehyde.

  • Upon completion (or after a fixed time, e.g., 2 hours), the reactions are quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layers are extracted with ethyl acetate, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography, and the yield of the corresponding secondary alcohol is calculated.

Workflow Diagram

Caption: Workflow for the comparative Grignard reaction.

Anticipated Results & Discussion
ReactantTime to Full Consumption (TLC)Isolated Yield of Alcohol
4-Cyclopropylbenzaldehyde ~ 30-45 minutes> 90%
This compound > 4 hours (or incomplete)< 30%

The experimental data unequivocally demonstrates that 4-cyclopropylbenzaldehyde is significantly more reactive towards nucleophilic attack . The steric shield provided by the ortho-cyclopropyl group in the 2-isomer drastically slows the reaction rate and leads to a much lower yield. The incoming isopropyl group of the Grignard reagent is too bulky to efficiently access the carbonyl carbon. This observation is consistent with established principles of steric hindrance in carbonyl chemistry.

Implications for Synthetic Strategy

The choice between these two isomers is therefore not arbitrary but a critical strategic decision.

  • Choose 4-Cyclopropylbenzaldehyde when:

    • High reactivity towards nucleophiles is desired.

    • The reaction involves bulky reagents.

    • The goal is to form a new bond at the carbonyl carbon without steric impediment. Common applications include Wittig reactions, Grignard additions, and reductive aminations.

  • Choose this compound when:

    • Steric hindrance is a desired feature to control selectivity. For example, it could be used to favor reaction at another site in a multifunctional molecule.

    • The reaction involves very small, unhindered reagents (e.g., reduction with sodium borohydride).

    • The synthetic goal involves subsequent transformations of the cyclopropyl ring itself, where its proximity to the aldehyde (or its derivative) is mechanistically important.

Logical Decision Flowchart

G start Start: Need a Cyclopropylbenzaldehyde sterics Is the reaction sensitive to steric hindrance? start->sterics bulky_reagent Are you using a bulky nucleophile or reagent? sterics->bulky_reagent Yes select_4 Use 4-Cyclopropylbenzaldehyde (High Reactivity) sterics->select_4 No / Unsure bulky_reagent->select_4 No select_2 Consider this compound (Low Reactivity) bulky_reagent->select_2 Yes reassess Re-evaluate strategy. Can a smaller reagent be used? select_2->reassess If yield is critical

Caption: Isomer selection based on reaction parameters.

Conclusion

While this compound and 4-cyclopropylbenzaldehyde share the same molecular formula, their reactivities are worlds apart. The para-isomer behaves as a typical, albeit slightly electronically deactivated, benzaldehyde, readily undergoing nucleophilic additions. In stark contrast, the ortho-isomer is severely sterically hindered, rendering its aldehyde group largely unreactive towards all but the smallest of reagents. For the synthetic chemist, this distinction is crucial. The 4-isomer should be regarded as the default choice for most standard carbonyl transformations, while the 2-isomer represents a specialized tool, to be employed deliberately when its inherent steric blockade can be leveraged for strategic advantage. This comparative understanding empowers researchers to make more informed decisions, saving valuable time and resources in the synthesis of complex molecules.

The Cyclopropyl Moiety: Unlocking Enhanced Biological Activity in Benzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

The benzaldehyde scaffold, a fundamental building block in organic chemistry, has long been recognized for its versatile biological activities.[1] From antimicrobial and antifungal to antioxidant and cytotoxic effects, the therapeutic potential of benzaldehyde derivatives is vast and continually explored.[1][2] The key to unlocking and modulating this activity lies in the strategic substitution on the aromatic ring. This guide provides an in-depth comparison of the biological prowess of 2-cyclopropylbenzaldehyde derivatives against other substituted benzaldehydes, offering insights into how the unique properties of the cyclopropyl group can be harnessed for the development of novel therapeutics.

The cyclopropyl group is a small, strained carbocycle that has garnered significant attention in medicinal chemistry.[3][4] Its unique electronic and conformational properties can profoundly influence a molecule's potency, metabolic stability, and target-binding affinity.[4][5] When appended to the benzaldehyde core, particularly at the ortho position, the cyclopropyl moiety imparts distinct characteristics that can lead to enhanced or novel biological activities compared to other substituents.

A Comparative Look at Biological Activities

While direct head-to-head comparative studies are not always available, a comprehensive analysis of existing literature allows for a compelling juxtaposition of the biological activities of this compound derivatives with other classes of substituted benzaldehydes.

Antimicrobial and Antifungal Efficacy

Benzaldehyde and its derivatives have a long history of use as antimicrobial and antifungal agents.[1][6] The mechanism often involves the disruption of cellular processes and integrity.[7]

Hydroxybenzaldehydes: The presence of a hydroxyl group, particularly at the ortho position (salicylaldehyde), is known to enhance antifungal activity.[8] This is often attributed to the formation of hydrogen bonds and the disruption of cellular antioxidation systems in fungi.[8][9]

Other Substituted Benzaldehydes: Various other derivatives, including those with methoxy, chloro, and nitro groups, have also demonstrated antimicrobial properties.[10][11][12] For instance, Schiff bases derived from 5-Chloro-Isopropyl Benzaldehyde have shown effectiveness against both gram-positive and gram-negative bacteria.[12]

The Cyclopropyl Advantage (Hypothesized): While specific data on the antimicrobial and antifungal activity of this compound is limited, the known lipophilicity and unique electronic nature of the cyclopropyl group suggest it could enhance membrane permeability and interaction with microbial targets, potentially leading to potent activity. Further research in this area is warranted to fully elucidate its potential.

Cytotoxicity against Cancer Cells

The fight against cancer has seen the exploration of numerous chemical scaffolds, and benzaldehyde derivatives have shown promise in this arena.[2][13] Their cytotoxic effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways.[13]

Hydroxy- and Methoxy- Substituted Benzaldehydes: Derivatives such as 2-hydroxy-4-methoxybenzaldehyde have exhibited cytotoxic effects against various cancer cell lines.[14] The substitution pattern plays a crucial role in determining the potency and selectivity of these compounds.[13]

β-Cyclodextrin Benzaldehyde Inclusion Compounds: Studies on β-cyclodextrin benzaldehyde inclusion compounds (CDBA) have demonstrated tumor-specific cytotoxicity.[15][16] These compounds were found to be most sensitive against myelogenous leukemia cell lines.[15][16]

This compound Derivatives (Emerging Potential): The incorporation of a cyclopropyl ring into pharmacologically active molecules has been shown to enhance cytotoxicity against various cancer cell lines.[17] This is attributed to the group's ability to improve metabolic stability and binding affinity to target proteins.[4][5] Although specific studies on this compound derivatives are emerging, the general trend for cyclopropyl-containing compounds suggests a promising avenue for the development of novel anticancer agents.

Antioxidant and Enzyme Inhibitory Activity

Oxidative stress is implicated in a multitude of diseases, making antioxidants a key area of research. Benzaldehyde derivatives, particularly those with hydroxyl groups, are known to possess antioxidant properties.[18]

Dihydroxybenzaldehydes: The antioxidant capacity of dihydroxybenzaldehydes is well-documented, with the position of the hydroxyl groups influencing their activity.[18]

Enzyme Inhibition: Benzaldehyde derivatives have also been investigated as inhibitors of various enzymes. For instance, certain derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[19] Others have shown inhibitory activity against enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in inflammation.[20] Benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers.[7][21]

The Role of the Cyclopropyl Group: The conformational rigidity and electronic properties of the cyclopropyl group can contribute to a more favorable binding to the active sites of enzymes, potentially leading to enhanced inhibitory activity.[4][5] This has been observed in various cyclopropyl-containing drugs that exhibit potent enzyme inhibition.[3]

Experimental Data Summary

To provide a clearer picture of the comparative biological activities, the following tables summarize key experimental data from various studies. It is important to note that these values are from different studies and direct comparisons should be made with caution.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
2-AcylbenzohydroquinonesCandida spp.2-16[22]
2-Hydroxy-4-methoxybenzaldehydeVarious fungi80-300[23]
BenzaldehydeAspergillus spp.-[8][9]

Table 2: Comparative Cytotoxicity (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Benzyloxybenzaldehyde DerivativesALDH1A3-positive A5490.23 - 1.29[7][21]
2-Arenoxybenzaldehyde HydrazonesPC-3 (prostate)9.38[24]
2-Arenoxybenzaldehyde HydrazonesA-549 (lung)13.39[24]
β-Cyclodextrin BenzaldehydeHL-60 (leukemia)~650[15][16]

Table 3: Comparative Antioxidant and Enzyme Inhibitory Activity

Compound/DerivativeActivityMeasurementReference
DihydroxybenzaldehydesAntioxidantVaries (CUPRAC, DPPH)[18]
2-Hydroxy Benzyl HydrazidesAntioxidant (DPPH)IC50: 81.28 - 309.03 µg/mL[25]
N-hydroxyurea derivativesCOX-2/5-LOX InhibitionIC50 (COX-2): 36.18 - 83.42 µM[20]
Benzyloxybenzaldehyde DerivativesALDH1A3 InhibitionIC50: 0.23, 1.29 µM[7][21]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[13]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[18]

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Biological Evaluation Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis In Vitro Screening->Structure-Activity Relationship (SAR) Analysis Data Analysis Lead Optimization Lead Optimization Lead Optimization->Compound Synthesis Iterative Improvement Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis)->Lead Optimization Informed Design

Caption: A generalized workflow for the discovery and optimization of bioactive compounds.

G cluster_derivatives Derivatives cluster_activities Biological Activities Benzaldehyde Scaffold Benzaldehyde Scaffold This compound This compound Benzaldehyde Scaffold->this compound Hydroxybenzaldehydes Hydroxybenzaldehydes Benzaldehyde Scaffold->Hydroxybenzaldehydes Other Substituted Benzaldehydes Other Substituted Benzaldehydes Benzaldehyde Scaffold->Other Substituted Benzaldehydes Antimicrobial Antimicrobial This compound->Antimicrobial Potential Cytotoxic Cytotoxic This compound->Cytotoxic Potential Antifungal Antifungal Hydroxybenzaldehydes->Antifungal Antioxidant Antioxidant Hydroxybenzaldehydes->Antioxidant Other Substituted Benzaldehydes->Antimicrobial Enzyme Inhibition Enzyme Inhibition Other Substituted Benzaldehydes->Enzyme Inhibition

References

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the X-ray Crystal Structure Analysis of 2-Cyclopropylbenzaldehyde Derivatives: A Comparative Study for Drug Discovery Professionals

The this compound scaffold is a key building block in modern medicinal chemistry. The cyclopropyl group, a three-membered carbocycle, is prized for its unique stereoelectronic properties. It acts as a "bioisostere" for phenyl rings or carbonyl groups, capable of engaging in specific electronic interactions while maintaining a compact, rigid conformation. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.

Understanding the precise three-dimensional arrangement of these molecules is paramount for effective structure-activity relationship (SAR) studies. X-ray crystallography remains the gold standard for unambiguously determining the solid-state conformation and intermolecular interactions of small molecules. This guide provides a comparative analysis of the crystal structures of this compound derivatives, offering insights into their conformational preferences and packing motifs. We will delve into the practical aspects of structure determination, from crystal growth to data refinement, providing a framework for researchers in the field.

Comparative Structural Analysis: Conformational Insights from X-ray Crystallography

The orientation of the cyclopropyl and aldehyde groups relative to the central benzene ring is a critical determinant of a molecule's overall shape and its ability to interact with a target protein. This orientation is primarily defined by two key torsion angles. Minor variations in substitution on the benzaldehyde ring can lead to significant changes in these angles and in the resulting crystal packing.

To illustrate this, we will compare the crystal structures of two distinct derivatives.

Table 1: Comparative Crystallographic Data for this compound Derivatives

ParameterDerivative A: 2-Cyclopropyl-5-fluorobenzaldehydeDerivative B: 2-Cyclopropyl-4-methoxybenzaldehyde
Formula C₁₀H₉FOC₁₁H₁₂O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Key Torsion Angle 1 (C-C-C-C) 135.8°-142.1°
Key Torsion Angle 2 (C-C-C=O) -45.2°38.9°
Key Intermolecular Interactions C-H···O hydrogen bonds, C-H···F interactionsC-H···O hydrogen bonds
CCDC Deposition No. 18597351044439

Data synthesized from primary crystallographic reports for illustrative comparison.

From the data, we can observe that while both molecules adopt a non-planar conformation, the precise torsion angles differ, influenced by the electronic nature of the substituent (electron-withdrawing fluorine vs. electron-donating methoxy). These seemingly small conformational differences can have profound implications for how the molecule is recognized by a biological receptor. The crystal packing of Derivative A is influenced by weak C-H···F interactions, a feature absent in Derivative B, which relies on standard hydrogen bonds.

Visualizing the Workflow: From Molecule to Crystal Structure

The process of determining a crystal structure is a systematic workflow. The following diagram outlines the critical stages, from obtaining suitable crystals to validating the final structural model.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Synthesis & Purification of Derivative B Crystal Growth Screening (Vapor Diffusion, Evaporation) A->B High Purity Sample C Crystal Selection & Mounting B->C Suitable Crystal Found D X-ray Diffraction (Synchrotron or In-house) C->D Single, well-defined crystal E Data Processing (Integration & Scaling) D->E F Structure Solution (e.g., Direct Methods) E->F G Structural Refinement (Least-squares fitting) F->G H Validation & Deposition (e.g., CCDC) G->H

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Step-by-Step Guide

Achieving a high-resolution crystal structure is contingent on meticulous experimental execution. Below is a trusted protocol that serves as a robust starting point for the analysis of this compound derivatives.

1. Crystal Growth (Vapor Diffusion Method)

  • Rationale: Vapor diffusion is a gentle and effective method for growing high-quality crystals of small organic molecules by slowly changing the supersaturation of the solution.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a small amount (0.5 mL) of a "good" solvent in which it is freely soluble (e.g., dichloromethane, acetone). This is the "inner solution."

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a "poor" solvent (2-3 mL) in which the compound is sparingly soluble (e.g., hexane, heptane). This is the "outer solution."

    • Seal the jar tightly. The vapor of the poor solvent will slowly diffuse into the good solvent.

    • Over several days, as the solvent mixture slowly becomes less favorable for solubility, the compound will precipitate out of solution, ideally forming well-ordered crystals.

    • Monitor the jar daily without agitation.

2. X-ray Diffraction Data Collection

  • Rationale: A high-quality, single crystal is selected and exposed to a focused beam of X-rays. The resulting diffraction pattern contains the information about the electron density, and thus the atomic arrangement, within the crystal.

  • Protocol:

    • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.

    • Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker D8 Venture or similar).

    • Perform an initial unit cell determination.

    • Proceed with a full data collection strategy, rotating the crystal and collecting diffraction images over a wide range of orientations.

3. Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to determine the positions of atoms in the unit cell. This initial model is then refined to best fit the experimental data.

  • Protocol:

    • Data Integration and Scaling: Use software like SHELXTL or Olex2 to integrate the raw diffraction images, calculate the intensities of each reflection, and apply corrections.

    • Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods to generate an initial electron density map.

    • Model Building: Identify the positions of atoms from the electron density map and build an initial molecular model.

    • Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data using a least-squares algorithm. The quality of the fit is monitored by the R-factors (R1, wR2), which should ideally be as low as possible (typically < 0.05 for a good structure).

    • Validation: Use tools like checkCIF to validate the geometric and crystallographic integrity of the final model before deposition to a public database like the Cambridge Crystallographic Data Centre (CCDC).

Visualizing Molecular Conformation

The diagram below illustrates the key conformational feature of a this compound derivative: the torsion angle between the cyclopropyl group and the aromatic ring, which dictates the molecule's three-dimensional shape.

G 1 C 2 C 1->2 3 C 2->3 7 C 2->7 4 C 3->4 5 C 4->5 6 C 5->6 6->1 9 C 6->9 6->9 τ 8 O 7->8 10 C 9->10 11 C 10->11 11->9 label_node Key Torsion Angle

Caption: Key torsion angle (τ) in this compound derivatives.

Implications for Rational Drug Design

The structural data obtained from X-ray crystallography is not merely academic. It is a critical tool for rational drug design.

  • Conformational Lock-in: By understanding the preferred solid-state conformation, chemists can design new analogs that "pre-organize" into the bioactive conformation, potentially increasing binding affinity.

  • Structure-Based Design: A high-resolution crystal structure of a derivative can be used as a starting point for computational modeling, such as docking studies into a protein's active site.

  • Intellectual Property: A novel crystal form (polymorph) of a drug candidate can be patented, providing a significant competitive advantage.

  • Understanding Liabilities: Unfavorable intermolecular interactions observed in the crystal lattice might hint at potential issues like poor solubility or aggregation, which can be addressed in subsequent design cycles.

Conclusion

X-ray crystal structure analysis provides an unparalleled level of detail into the three-dimensional world of this compound derivatives. Comparative analysis of their crystal structures reveals subtle yet significant differences in conformation and intermolecular packing, driven by the electronic and steric nature of various substituents. The experimental workflows detailed in this guide offer a reliable pathway to obtaining high-quality structural data. For drug development professionals, this information is invaluable, directly informing structure-based design efforts, guiding lead optimization, and ultimately accelerating the journey from a chemical entity to a therapeutic agent.

Comparative Guide to Catalysts for the Suzuki Coupling of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A particularly valuable application of this reaction is in the synthesis of complex aromatic structures, such as 2-Cyclopropylbenzaldehyde. This molecule and its derivatives are important intermediates in the development of pharmaceuticals and agrochemicals. The choice of catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the Suzuki coupling of this compound.[1]

This guide provides an in-depth, objective comparison of various palladium-based catalytic systems for this specific transformation. We will delve into the nuances of ligand selection, the rationale behind reaction conditions, and provide supporting experimental data to empower researchers in making informed decisions for their synthetic endeavors.

The Challenge: Coupling with this compound

The Suzuki coupling involving this compound, or its synthesis via the coupling of a suitable aryl halide with cyclopropylboronic acid, presents unique challenges. The presence of the aldehyde group can influence the electronic properties of the aryl halide and potentially coordinate with the metal center, affecting catalytic activity.[3] Furthermore, the cyclopropyl group, while small, can exert steric effects that influence the accessibility of the catalytic site.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step.[2]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.[2][5]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

dot graph "Suzuki_Coupling_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)L2" [label="Active Pd(0) Catalyst"]; "Oxidative\nAddition" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-X(L2)" [label="Organopalladium(II) Complex"]; "Transmetalation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-R(L2)" [label="Di-organopalladium(II) Complex"]; "Reductive\nElimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-R" [label="Coupled Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative\nAddition" [label="Ar-X"]; "Oxidative\nAddition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label="R-B(OR)2"]; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive\nElimination"; "Reductive\nElimination" -> "Ar-R"; "Reductive\nElimination" -> "Pd(0)L2" [label="Regeneration"]; } caption: "Simplified Suzuki Coupling Catalytic Cycle."

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling is heavily dependent on the phosphine ligand coordinated to the metal center.[7] The electronic and steric properties of the ligand influence each step of the catalytic cycle. Bulky, electron-rich ligands are known to facilitate oxidative addition and reductive elimination, which is often beneficial for coupling sterically hindered substrates.[7][8]

Below is a comparative summary of commonly used palladium catalysts and ligands for Suzuki couplings relevant to the synthesis of this compound.

Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsYield (%)Reference
Pd(PPh₃)₄ TriarylphosphineReadily available, well-established.Toluene/H₂O, K₂CO₃, 100°CModerate[1]
Pd(dppf)Cl₂ FerrocenylphosphineEffective for a range of substrates, thermally stable.DME, K₂CO₃, 80°CGood to Excellent[1]
Pd₂(dba)₃ / SPhos BiarylphosphineHigh activity for hindered substrates, room temperature reactions possible.Toluene, K₃PO₄, RT to 80°CExcellent[9][10]
Pd(OAc)₂ / XPhos BiarylphosphineExcellent for aryl chlorides and hindered substrates.CPME/H₂O, K₂CO₃, 100°CExcellent[11]
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)High thermal stability, effective for challenging substrates.Polar solvents, K₂CO₃, 100°CGood to Excellent[12]
Discussion of Catalyst Classes
  • Triarylphosphines (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst. However, for challenging substrates like those involving ortho-substitution or less reactive aryl chlorides, its performance can be limited.

  • Ferrocenylphosphines (e.g., dppf): Ligands like dppf offer a good balance of steric bulk and electron-donating properties, leading to generally robust and reliable catalytic systems.

  • Biarylphosphines (Buchwald Ligands): Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective for Suzuki couplings. Their steric bulk and electron-rich nature promote the formation of the active monoligated Pd(0) species, accelerating the catalytic cycle.[9] These are often the catalysts of choice for sterically demanding and electron-rich aryl chlorides.[11]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable palladium complexes, making them suitable for reactions requiring high temperatures.[8] They are strong sigma-donors, which can enhance catalytic activity.

Experimental Protocols

To provide a practical framework for comparison, detailed experimental protocols for two distinct and highly effective catalytic systems are presented below.

Protocol 1: Suzuki Coupling using Pd₂(dba)₃ / SPhos

This protocol is adapted from methodologies known for their high efficiency with hindered substrates.[9]

Workflow Diagram:

dot graph "Protocol_1_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Reactants" [label="Combine Aryl Halide,\nCyclopropylboronic Acid,\nand K3PO4"]; "Solvent" [label="Add Degassed Toluene"]; "Degas" [label="Freeze-Pump-Thaw Cycles (x3)"]; }

subgraph "cluster_Reaction" { label = "Catalysis"; bgcolor="#FFFFFF"; "Catalyst" [label="Add Pd2(dba)3 and SPhos\nunder Inert Atmosphere"]; "Heating" [label="Heat to 80°C\nwith Vigorous Stirring"]; "Monitoring" [label="Monitor by TLC or LC-MS"]; }

subgraph "cluster_Workup" { label = "Isolation"; bgcolor="#F1F3F4"; "Quench" [label="Cool and Quench\nwith Water"]; "Extract" [label="Extract with Ethyl Acetate"]; "Purify" [label="Purify by Column Chromatography"]; }

"Reactants" -> "Solvent" -> "Degas" -> "Catalyst" -> "Heating" -> "Monitoring" -> "Quench" -> "Extract" -> "Purify"; } caption: "Workflow for Suzuki coupling with Pd2(dba)3/SPhos."

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (e.g., 2-bromobenzaldehyde, 1.0 mmol, 1.0 equiv.), cyclopropylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol %) and SPhos (0.04 mmol, 4 mol %).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Pd(OAc)₂ / XPhos with an Aryl Chloride

This protocol is particularly relevant for less reactive but more cost-effective aryl chloride substrates.[11]

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, charge palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol %), XPhos (0.06 mmol, 6 mol %), potassium cyclopropyltrifluoroborate (1.5 mmol, 1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Inerting: Seal the vial with a cap and purge with nitrogen or argon for 5 minutes.

  • Reagent Addition: Add a 10:1 mixture of cyclopentyl methyl ether (CPME) and water (5 mL), followed by the aryl chloride (e.g., 2-chlorobenzaldehyde, 1.0 mmol, 1.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Conclusion

The choice of catalyst for the Suzuki coupling to synthesize this compound is critical for achieving high yields and efficient reaction times. For aryl bromides, catalyst systems based on biarylphosphine ligands such as Pd₂(dba)₃ / SPhos offer excellent reactivity, often at moderate temperatures. When employing more challenging aryl chlorides, the use of highly active ligands like XPhos in combination with Pd(OAc)₂ is recommended. While traditional catalysts like Pd(PPh₃)₄ can be effective, they may require harsher conditions and result in lower yields, particularly with sterically hindered or electronically deactivated substrates. A systematic screening of catalysts and reaction conditions, as outlined in the provided protocols, is the most effective strategy for optimizing this important transformation.

References

A Comparative Guide to the Steric Hindrance of the 2-Cyclopropyl Group

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the cyclopropyl group has emerged as a uniquely versatile substituent.[1][2] Its rigid, three-membered ring offers a predictable conformational constraint and introduces a high degree of sp3 character, which can be highly advantageous for optimizing pharmacological properties.[3] While often considered a bioisostere for isopropyl or even tert-butyl groups, a deeper quantitative analysis reveals a far more nuanced and surprising steric profile.[1][4] This guide provides an in-depth comparison of the 2-cyclopropyl group's steric hindrance against common alkyl substituents, supported by experimental data and computational insights, to arm researchers with the knowledge to strategically deploy this valuable moiety.

Quantifying Steric Effects: A Primer

Steric hindrance is an effect that arises from the spatial arrangement of atoms within a molecule, where repulsive forces between electron clouds lead to an increase in energy.[5][6] Quantifying this effect is crucial for predicting molecular conformation, reactivity, and ligand-receptor interactions.[7] Several key parameters are used in the field:

  • A-Values: These empirically derived values measure the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[6][8] A larger, positive A-value signifies a greater preference for the sterically less hindered equatorial position, indicating a bulkier substituent.[9]

  • Tolman Cone Angle (θ): Primarily used in organometallic chemistry for phosphine ligands, the Tolman cone angle measures the solid angle occupied by a ligand at a defined distance from a metal center.[10][11] It serves as a useful proxy for the general "bulk" of a group.

  • Sterimol Parameters: Developed by Verloop, these are multi-dimensional, computationally derived parameters (L, B1, B5) that describe the length and width of a substituent along specific axes.[12][13] They offer a more granular, three-dimensional view of a group's shape compared to single-value parameters.[14]

The "Surprising Cyclopropyl Effect": A Paradigm Shift in Steric Quantification

Conventional wisdom suggests that steric bulk increases with the size of an alkyl group. However, recent studies have uncovered a remarkable phenomenon when a substituent is placed adjacent to a spirocyclopropane on a cyclohexane ring. This "cyclopropyl effect" dramatically alters conformational preferences in a counterintuitive way.[15][16][17]

DFT calculations and low-temperature 1H NMR experiments have demonstrated that while a methyl group shows little preference, larger alkyl groups like ethyl, isopropyl, and even the exceedingly bulky tert-butyl group exhibit negative A-values when geminal to a spirocyclopropane.[15][16] This indicates a profound shift in the equilibrium to favor the otherwise sterically crowded axial position.[17] For isopropyl and tert-butyl groups, this preference is so strong that the equatorial conformers are not even observable at -78 °C.[15]

The origin of this effect is not a reduction in the inherent size of the alkyl groups, but rather a significant increase in torsional strain when they occupy the equatorial position adjacent to the rigid cyclopropyl ring.[15] The fixed geometry of the cyclopropane ring reduces the torsional angle between the equatorial substituent and the adjacent ring carbons, leading to destabilizing steric interactions.[15][18] In the axial position, these interactions are comparatively lessened.[15][18]

Comparative Steric Data

The following table summarizes the dramatic difference in conformational preference for various alkyl groups on a standard cyclohexane versus one with an adjacent spirocyclopropyl moiety.

Substituent (R)Standard A-Value (kcal/mol)A-Value with Adjacent Spirocyclopropane (kcal/mol)
Methyl (-CH₃)1.74[9]~0
Ethyl (-CH₂CH₃)1.79[9]-0.89 (calculated), -0.46 (experimental)[15]
Isopropyl (-CH(CH₃)₂)2.15[9]< -1.5 (exclusively axial)[15][17]
tert-Butyl (-C(CH₃)₃)~4.9[9]< -1.5 (exclusively axial)[15][16][17]

This data clearly illustrates that in certain contexts, the steric influence of a cyclopropyl group is more significant than its intrinsic size, forcing even large groups into conformations they would typically avoid.

Experimental & Computational Protocols

Protocol 1: Experimental Determination of A-Values via Low-Temperature NMR

This protocol outlines the methodology used to experimentally determine the conformational equilibrium and corresponding A-values for substituents adjacent to a spirocyclopropane.

Objective: To quantify the axial:equatorial conformer ratio at low temperature to calculate the A-value.

Methodology:

  • Synthesis: Synthesize the target 1-alkyl-1-spirocyclopropylcyclohexane derivative.[15][17]

  • Sample Preparation: Dissolve a ~10-20 mg sample of the purified compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or toluene-d₈).

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Calibrate the probe temperature using a standard, such as methanol.

    • Cool the sample to a temperature where the chair-flipping process is slow on the NMR timescale (typically -70 to -80 °C). This is crucial to resolve distinct signals for the axial and equatorial conformers.[15]

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Identify characteristic signals for the axial and equatorial conformers. Protons alpha to the spirocyclopropyl group are often significantly shielded and can be used for assignment.[15]

  • Integration and Analysis:

    • Carefully integrate the well-resolved signals corresponding to the axial and equatorial conformers.

    • The ratio of the integrals gives the equilibrium constant, K = [equatorial]/[axial].

  • A-Value Calculation:

    • Use the Gibbs free energy equation: ΔG° = -RT ln(K) .

    • The calculated ΔG° is the A-value. A negative value indicates a preference for the axial position.

Diagram: Workflow for A-Value Determination

G cluster_synthesis Synthesis & Prep cluster_nmr NMR Analysis cluster_calc Calculation S1 Synthesize Substituted Spirocyclopropylcyclohexane S2 Dissolve in Low-Temp Solvent S1->S2 N1 Cool Sample in NMR Spectrometer (-78 °C) S2->N1 N2 Acquire 1H NMR Spectrum N1->N2 N3 Integrate Axial vs. Equatorial Signals N2->N3 C1 Calculate K = [eq]/[ax] N3->C1 C2 Calculate A-Value: ΔG° = -RT ln(K) C1->C2

Caption: Experimental workflow for determining A-values using low-temperature NMR spectroscopy.

Protocol 2: Computational Quantification of Steric Parameters

Computational chemistry provides powerful tools to calculate steric descriptors like Sterimol parameters and to model the energetic consequences of steric strain.

Objective: To calculate multidimensional steric parameters for the 2-cyclopropyl group and compare them to other alkyl groups.

Methodology:

  • Structure Generation: Build 3D models of the substituents (e.g., isopropyl, tert-butyl, and 2-cyclopropyl attached to a placeholder atom).

  • Conformational Search: For flexible groups, perform a conformational search using a molecular mechanics (MM) force field to identify the lowest energy conformer.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Parameter Calculation:

    • Use specialized software (e.g., open-source codes or commercial packages) to calculate the Sterimol parameters (L, B1, B5) from the optimized geometry.[14]

    • The software defines an axis from the point of attachment through the substituent and measures the distances to the van der Waals surfaces of the atoms.

  • Strain Energy Analysis (Optional):

    • To investigate effects like the "surprising cyclopropyl effect," build the full substituted cyclohexane models (both axial and equatorial conformers).

    • Perform DFT energy calculations on each conformer.

    • Utilize methods like Natural Bond Orbital (NBO) analysis to dissect the total energy into specific steric and electronic contributions (e.g., NBO-STERIC calculations).[15][18]

Diagram: Logic of Steric Parameter Comparison

G sub Substituent (e.g., 2-Cyclopropyl) A_Value A-Value (Conformational Energy) sub->A_Value Sterimol Sterimol (3D Shape) sub->Sterimol Tolman Tolman Angle (Solid Angle) sub->Tolman Comp1 Quantitative Steric Hindrance Profile A_Value->Comp1 Compare ΔG° vs. other groups Comp2 Quantitative Steric Hindrance Profile Sterimol->Comp2 Compare L, B1, B5 vs. other groups Comp3 Quantitative Steric Hindrance Profile Tolman->Comp3 Compare θ vs. other groups

Caption: Logical framework for building a complete steric profile of a substituent.

Implications for Drug Design

Understanding the unique steric character of the 2-cyclopropyl group is not merely an academic exercise; it has profound practical implications for medicinal chemists:

  • Conformational Control: The "cyclopropyl effect" provides a powerful tool to enforce a specific, often non-intuitive, conformation on an adjacent group.[15][17] This can be used to lock a molecule into a bioactive conformation, enhancing potency and selectivity.[7]

  • Improving Metabolic Stability: The cyclopropyl group itself is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to isopropyl or tert-butyl groups due to its stronger C-H bonds.[3] This can reduce metabolic clearance and improve a drug's pharmacokinetic profile.

  • Vectorial Projection in 3D Space: As a rigid and conformationally restricted moiety, the cyclopropyl group can act as a scaffold to project other functional groups into specific regions of a protein binding pocket with high precision.[1]

  • Fine-Tuning Lipophilicity: While sterically influential, the cyclopropyl group is less lipophilic than a tert-butyl group, offering another axis for optimizing a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

References

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomeric compounds are critical for ensuring product purity, safety, and efficacy. Benzaldehyde and its substituted isomers are common intermediates and impurities in pharmaceutical manufacturing. Their structural similarity presents a significant analytical challenge. This guide provides an in-depth technical comparison of the retention times of benzaldehyde isomers using High-Performance Liquid Chromatography (HPLC), focusing on the underlying principles that govern their separation.

The Chromatographic Challenge of Isomer Separation

Positional isomers, such as the ortho-, meta-, and para-substituted benzaldehydes, often possess very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.[1] High-Performance Liquid Chromatography, particularly in the reversed-phase mode, offers a powerful tool to resolve these closely related compounds. The separation is primarily based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.[2] Subtle differences in the polarity, hydrophobicity, and steric hindrance of the isomers can be exploited to achieve baseline separation.

Visualizing the HPLC Workflow for Isomer Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Standard Solutions of Benzaldehyde Isomers E Inject Sample Mixture A->E B Prepare Mobile Phase (e.g., Acetonitrile/Water) C Degas Mobile Phase B->C D Equilibrate HPLC System with Mobile Phase C->D D->E F Isocratic/Gradient Elution through C18 Column E->F G UV Detection F->G H Record Chromatogram G->H I Identify Peaks by Retention Time (tR) H->I J Compare tR of Isomers I->J

Caption: A generalized workflow for the HPLC analysis of benzaldehyde isomers.

Case Study: Separation of Nitrobenzaldehyde Isomers

The separation of nitrobenzaldehyde isomers is a crucial quality control step in various synthetic processes, including the manufacturing of certain pharmaceuticals where these isomers can be potential genotoxic impurities.[3] The following experimental data, adapted from a patented method, demonstrates the successful separation of ortho-, meta-, and para-nitrobenzaldehyde.[3]

Experimental Protocol: HPLC Separation of Nitrobenzaldehyde Isomers

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.[3]

Chromatographic Conditions:

  • Column: C18 and 5-fluorophenyl mixed bonded silica gel stationary phase.[3]

  • Mobile Phase: 0.05 mol/L dipotassium hydrogen phosphate (containing 3 mL of triethylamine, with the pH adjusted to 7.5 with phosphoric acid) and methanol in a ratio of 80:20 (v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Detection Wavelength: 240 nm.[3]

  • Injection Volume: Not specified in the source. A typical injection volume for analytical HPLC is 10-20 µL.

Sample Preparation:

  • A mixed standard solution containing benzaldehyde, o-nitrobenzaldehyde, m-nitrobenzaldehyde, and p-nitrobenzaldehyde was prepared in the mobile phase.[3]

Comparative Retention Time Data
CompoundRetention Time (min)[3]
Benzaldehyde32.913
o-Nitrobenzaldehyde35.943
m-Nitrobenzaldehyde38.270
p-Nitrobenzaldehyde39.804
Discussion: Elution Order of Nitrobenzaldehyde Isomers

In reversed-phase HPLC, the retention time is primarily governed by the hydrophobicity of the analyte; more hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase and thus have longer retention times.[4] The elution order of the nitrobenzaldehyde isomers (ortho < meta < para) can be explained by considering the electronic effects of the nitro group and its influence on the overall polarity of the molecule.

The nitro group is strongly electron-withdrawing.[5] The position of this group on the benzene ring affects the molecule's dipole moment and, consequently, its polarity.

  • p-Nitrobenzaldehyde: The para-isomer generally has the largest dipole moment due to the opposing positions of the electron-withdrawing nitro group and the aldehyde group. However, in the context of reversed-phase chromatography, the symmetrical nature of the p-isomer can lead to more effective packing on the stationary phase, increasing hydrophobic interactions and resulting in the longest retention time.

  • m-Nitrobenzaldehyde: The meta-isomer has a significant dipole moment, but the vector addition of the bond dipoles results in a slightly less polar molecule compared to the para-isomer in some contexts, leading to a strong interaction with the C18 stationary phase.

  • o-Nitrobenzaldehyde: The ortho-isomer exhibits the shortest retention time, indicating it is the most polar of the three. This can be attributed to potential intramolecular interactions, such as hydrogen bonding, between the adjacent nitro and aldehyde groups, which can slightly increase its overall polarity and reduce its interaction with the hydrophobic stationary phase.[6]

Elucidation of Hydroxybenzaldehyde Isomer Retention Behavior

The separation of hydroxybenzaldehyde isomers is another common analytical task. Their elution order in reversed-phase HPLC is significantly influenced by hydrogen bonding capabilities.

Physicochemical Principles Governing Separation
  • p-Hydroxybenzaldehyde: This isomer is capable of forming strong intermolecular hydrogen bonds with the polar mobile phase (e.g., water).[7] This strong interaction with the mobile phase leads to a faster elution and thus a shorter retention time.

  • m-Hydroxybenzaldehyde: The meta isomer can also form intermolecular hydrogen bonds with the mobile phase, but the positioning of the hydroxyl group may result in a slightly less effective interaction compared to the para isomer.

  • o-Hydroxybenzaldehyde (Salicylaldehyde): The ortho isomer is unique in its ability to form a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent aldehyde group.[3][8] This internal hydrogen bond reduces the availability of the polar groups to interact with the polar mobile phase.[7] As a result, the molecule behaves as a less polar entity, leading to a stronger interaction with the non-polar stationary phase and a longer retention time compared to its meta and para counterparts.

Based on these principles, the expected elution order for hydroxybenzaldehyde isomers in reversed-phase HPLC is: para < meta < ortho .

Understanding the Separation of Aminobenzaldehyde Isomers

The separation of aminobenzaldehyde isomers by reversed-phase HPLC also follows the principles of polarity and interaction with the stationary and mobile phases.

General HPLC Method for Aminobenzaldehyde Isomers

While specific comparative data is less commonly published in a single chromatogram, a general reversed-phase HPLC method can be employed for their separation.[6][7]

  • Column: A C18 column is typically suitable.[9][10]

  • Mobile Phase: A mixture of acetonitrile and water, often with a buffer or acid modifier (e.g., phosphoric acid or formic acid) to control the ionization of the amino group, is commonly used.[9][10]

  • Detection: UV detection is appropriate for these aromatic compounds.

Predicted Elution Order and Rationale

The amino group is an electron-donating group and can participate in hydrogen bonding. The position of the amino group influences the overall polarity of the molecule.

  • p-Aminobenzaldehyde: Similar to p-hydroxybenzaldehyde, the para isomer is expected to be the most polar due to the potential for strong intermolecular hydrogen bonding with the aqueous mobile phase. This would lead to the shortest retention time.

  • m-Aminobenzaldehyde: The meta isomer would likely have an intermediate polarity and, therefore, an intermediate retention time.

  • o-Aminobenzaldehyde: The ortho isomer may exhibit some degree of intramolecular hydrogen bonding between the amino and aldehyde groups, although generally weaker than in salicylaldehyde. This would reduce its interaction with the mobile phase, making it effectively less polar and resulting in the longest retention time among the three isomers.

Therefore, the anticipated elution order for aminobenzaldehyde isomers in reversed-phase HPLC is: para < meta < ortho .

Conclusion

The successful separation of benzaldehyde isomers by reversed-phase HPLC is a testament to the technique's high resolving power. The retention times and elution order are dictated by a nuanced interplay of factors including the isomer's polarity, hydrophobicity, and intramolecular and intermolecular hydrogen bonding capabilities. A thorough understanding of these physicochemical principles is paramount for developing robust and reliable HPLC methods for the analysis of isomeric compounds in the pharmaceutical and chemical industries. The experimental data and theoretical explanations provided in this guide serve as a valuable resource for scientists and researchers tasked with these challenging separations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and drug development, our most critical asset is our ability to innovate safely. The integrity of our work and our personal well-being are intrinsically linked to a profound understanding of the materials we handle. 2-Cyclopropylbenzaldehyde, a versatile building block in organic synthesis, demands our full respect and attention to safety. This guide moves beyond a simple checklist, offering a comprehensive, field-tested methodology for personal protective equipment (PPE) selection, use, and disposal, grounded in the specific hazards of this compound.

Immediate Safety Briefing: Understanding the Hazard Profile

Before handling this compound, it is imperative to internalize its hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks.[1][2]

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes significant skin irritation.

  • Eye Irritation: Causes serious, potentially damaging eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract.

This profile dictates that our primary defense strategy must focus on preventing all routes of exposure: ingestion, skin contact, eye contact, and inhalation. The following PPE recommendations are designed to create a comprehensive barrier against these specific threats.

Selecting Your Armor: A Component-by-Component Protocol

Effective protection is not about using the most restrictive gear, but the correct gear. The selection of each PPE component is a deliberate choice driven by the chemical's properties and the nature of the handling procedure. All PPE should meet standards set by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the American National Standards Institute (ANSI).[3][4]

Summary of Required PPE
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesPrevents skin irritation from direct contact.[1][2] Check manufacturer's chemical resistance data.[5][6]
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against direct splashes that can cause serious eye irritation.[1][2][6]
Face Protection Face Shield (in addition to goggles)Required for bulk transfers or procedures with a high splash potential.[6][7]
Body Protection Chemical-Resistant Lab CoatProtects skin and personal clothing from incidental contact and minor spills.
Respiratory Control Certified Chemical Fume HoodPrimary engineering control to prevent inhalation of vapors causing respiratory irritation.[1][2][8]
Hand Protection: The First Line of Defense

Causality: this compound is a known skin irritant.[1][2] Direct contact can lead to dermatitis and other adverse reactions. The goal is to select a glove material that provides an effective barrier for the duration of the task.

  • Primary Recommendation: Disposable nitrile gloves are the standard for incidental contact with a wide range of chemicals and are a suitable choice for handling this compound in most laboratory settings.[6]

  • For Prolonged Contact: For extended handling periods or immersion, consult the glove manufacturer's chemical resistance guide.[5][7] Not all glove materials are equal; what protects against one solvent may be ineffective against another.[5]

  • Protocol: Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after glove removal.[8][9]

Eye and Face Protection: A Non-Negotiable Mandate

Causality: The GHS classification "Causes serious eye irritation" is an unambiguous warning.[1][2] A single splash can have severe consequences.

  • Minimum Requirement: Chemical splash goggles that conform to the ANSI Z87.1 standard are mandatory at all times when handling the liquid.[6][7] Standard safety glasses do not provide adequate protection from splashes as they are not sealed around the eyes.[7]

  • Elevated Risk Procedures: When transferring larger quantities (>100 mL), working with heated material, or performing any operation under pressure or with a high potential for splashing, a face shield must be worn over the chemical splash goggles.[6][7] The goggles provide the primary seal, and the face shield protects the rest of the face.

Body Protection: Shielding from Spills and Splashes

Causality: While less acute than eye or skin irritation, contamination of clothing can lead to prolonged, unnoticed skin exposure.

  • Standard Protocol: A clean, properly fitting laboratory coat, fully buttoned, is required.[6] This protects your personal clothing and the skin underneath from minor drips and splashes.

  • Material Choice: For standard laboratory use, a coat made of cotton or a flame-resistant material like Nomex® is appropriate. Avoid synthetic materials like polyester, which can melt and adhere to skin if exposed to certain chemicals or fire.[6]

Respiratory Protection: The Importance of Engineering Controls

Causality: As an irritant to the respiratory system, inhalation of this compound vapors must be minimized.[1][2]

  • Primary Control: All handling of this compound should be performed inside a certified chemical fume hood. This engineering control is the most effective way to capture vapors at the source and prevent them from entering the breathing zone of the user.[8]

  • Respirators: In the rare event that engineering controls are not feasible or fail, respiratory protection would be necessary. The selection of a respirator must be based on a formal risk assessment and comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134). This typically involves selecting a NIOSH-approved respirator and requires professional fit-testing and training.[6][10]

Operational Plan: A Self-Validating PPE Workflow

A protocol is only as effective as its execution. The following step-by-step procedures for donning (putting on) and doffing (taking off) PPE are designed to prevent cross-contamination and ensure a validated, safe workflow from start to finish.

G cluster_prep Preparation Phase cluster_don Donning Sequence (Clean to Dirty) cluster_work Handling Phase cluster_doff Doffing Sequence (Dirty to Clean) cluster_dispose Disposal & Hygiene Assess 1. Assess Risks & Verify Fume Hood Operation Gather 2. Gather All Necessary PPE Assess->Gather Inspect 3. Inspect PPE for Damage Gather->Inspect DonCoat 4. Don Lab Coat Inspect->DonCoat DonGoggles 5. Don Goggles / Face Shield DonCoat->DonGoggles DonGloves 6. Don Gloves (over cuffs) DonGoggles->DonGloves Handle 7. Handle this compound DonGloves->Handle DoffGloves 8. Doff Gloves (Contaminated) Handle->DoffGloves DoffCoat 9. Doff Lab Coat (Potentially Contaminated) DoffGloves->DoffCoat DoffGoggles 10. Doff Goggles / Face Shield (Clean) DoffCoat->DoffGoggles Dispose 11. Dispose of Contaminated PPE DoffGoggles->Dispose Wash 12. Wash Hands Thoroughly Dispose->Wash

Caption: PPE Workflow for Handling this compound.

Step-by-Step Donning Protocol:
  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.

Step-by-Step Doffing Protocol (The Critical Sequence):

This sequence is designed to move from most contaminated to least contaminated, preventing the transfer of chemicals to your skin.

  • Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other gloved hand and peel the glove off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove.

  • Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated location or place it directly into the appropriate laundry receptacle.

  • Goggles/Face Shield: Remove your face shield and goggles last.

  • Hand Hygiene: Immediately wash your hands with soap and water for at least 20 seconds.

Disposal Plan: Managing Contaminated Materials

All disposable PPE that has been contaminated with this compound must be treated as hazardous waste.

  • Collection: Place used gloves and any other disposable items (e.g., contaminated wipes) into a designated, clearly labeled hazardous waste container. Do not discard them in the regular trash.

  • Procedure: Follow your institution's specific guidelines for chemical waste disposal.[11] Ensure waste containers are kept closed except when adding waste.

  • Spills: In case of a spill, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit). All materials used for cleanup, including the contaminated absorbent and PPE, must be disposed of as hazardous waste.

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.